3-(3-Amino-4-hydroxyphenyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-amino-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCORCYCNQCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378957 | |
| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-66-1 | |
| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Amino-4-hydroxyphenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule of significant interest due to its structural relation to the amino acid tyrosine and its potential as a scaffold in medicinal chemistry. This guide details its physicochemical properties, provides a validated synthetic pathway, outlines methods for its characterization, and explores its chemical reactivity. Furthermore, it delves into the burgeoning field of its biological activities, including the roles of related metabolites in host-microbiota interactions and the development of novel therapeutic agents. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's core attributes and applications.
Introduction and Nomenclature
This compound is a derivative of phenylpropanoic acid and an isomer of the more common beta-tyrosine. Its structure, featuring a phenolic hydroxyl group, an aromatic amine, and a carboxylic acid, makes it a versatile chemical building block. The precise positioning of the amino group ortho to the hydroxyl group and meta to the propanoic acid side chain dictates its unique chemical and biological properties.
It is crucial to distinguish this compound from its isomers, as nomenclature and CAS numbers in databases can be ambiguous. For instance, the CAS number 90717-66-1 is specifically associated with the 3-amino-4-hydroxy isomer, while 6049-54-3 often refers to 3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine)[1][2][3][4]. A related and extensively studied microbial metabolite is 3-(4-hydroxyphenyl)propionic acid (Desaminotyrosine or DAT), which lacks the amino group entirely[5][6]. This guide will focus specifically on the 3-amino-4-hydroxy substituted propanoic acid.
Physicochemical and Computed Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and bioavailability. The properties for this compound and its close isomer β-Tyrosine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 90717-66-1 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1][4] |
| Molecular Weight | 181.19 g/mol | [1][4] |
| Appearance | Solid / Off-white powder | [4][7] |
| Melting Point | 193-195 °C (for isomer β-Tyrosine) | [2] |
| Boiling Point (Est.) | 378.7 °C at 760 mmHg (for isomer β-Tyrosine) | [2] |
| Solubility | Slightly soluble in Water and DMSO (heated, sonicated for β-Tyrosine) | [2] |
| XLogP3 (Computed) | -1.1 (for isomer β-Tyrosine) | [2] |
| Hydrogen Bond Donors | 3 (NH₂, OH, COOH) | [2] |
| Hydrogen Bond Acceptors | 4 (OH, NH₂, C=O, O) | [2] |
Synthesis and Purification
A reliable synthetic route to this compound is critical for its availability for research. A logical and field-proven approach involves a two-step process starting from 3-(4-hydroxyphenyl)propanoic acid: regioselective nitration followed by reduction.
Synthetic Pathway Rationale
-
Nitration: The starting material, 3-(4-hydroxyphenyl)propanoic acid, possesses an activated aromatic ring due to the electron-donating hydroxyl group. This group is an ortho-, para-director. Since the para position is blocked by the propanoic acid chain, nitration is expected to occur primarily at the positions ortho to the hydroxyl group. Careful control of reaction conditions (e.g., dilute nitric acid, low temperature) is essential to achieve mono-nitration and prevent oxidation of the phenol.
-
Reduction: The resulting nitro-intermediate, 3-(3-nitro-4-hydroxyphenyl)propanoic acid, is then reduced to the target amine. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the method of choice. This technique is highly efficient and chemoselective, reducing the nitro group without affecting the aromatic ring or the carboxylic acid function under standard conditions.
Synthesis Workflow Diagram
Caption: Synthetic pathway from 3-(4-hydroxyphenyl)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Nitro-4-hydroxyphenyl)propanoic acid
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10.0 g of 3-(4-hydroxyphenyl)propanoic acid in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add 6.0 mL of 65% nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The choice of glacial acetic acid as a solvent helps to moderate the reaction[8].
-
After the addition is complete, stir the reaction mixture at 5-10°C for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water. The crude product should precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound
-
To a hydrogenation flask, add the dried 3-(3-nitro-4-hydroxyphenyl)propanoic acid (5.0 g) and 100 mL of ethanol.
-
Carefully add 0.25 g of 5% Palladium on Carbon (Pd/C) catalyst. Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups[8].
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen gas.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the final compound by recrystallization from hot water or an appropriate solvent system to obtain pure this compound.
Spectroscopic Characterization
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons and the propanoic acid chain. The three aromatic protons will appear as complex multiplets or doublets in the ~6.5-7.2 ppm region, with coupling patterns dictated by their ortho and meta relationships. The two methylene groups (-CH₂-CH₂-) of the propanoic chain will likely appear as two triplets around ~2.5-2.9 ppm. The acidic proton (COOH) will be a broad singlet at high chemical shift (>10 ppm), while the phenolic (OH) and amine (NH₂) protons will also be broad singlets, whose positions are solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum will show 9 distinct carbon signals. The carboxyl carbon will be downfield (~170-180 ppm). The six aromatic carbons will appear in the ~115-150 ppm range, with the carbons attached to the oxygen and nitrogen atoms being the most deshielded. The two methylene carbons will be found upfield (~30-40 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A broad O-H stretch from ~2500-3300 cm⁻¹ will be characteristic of the carboxylic acid. A sharp O-H stretch from the phenol will appear around 3200-3500 cm⁻¹, likely overlapping with the N-H stretching bands of the primary amine in the same region. A strong C=O stretch for the carboxylic acid will be prominent around 1700 cm⁻¹.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups: the phenolic hydroxyl, the aromatic amine, and the carboxylic acid.
Caption: Key reactive sites on the this compound molecule.
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to coloration of samples over time. It can undergo standard phenolic reactions like Williamson ether synthesis.
-
Aromatic Amino Group: The amine is basic and can be protonated. It can undergo acylation, alkylation, and diazotization reactions, making it a handle for further chemical modification.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a route for conjugation to other molecules or incorporation into larger structures.
Biological Significance and Applications in Drug Development
While direct biological data on this compound is limited, the scaffold is of high interest. Related molecules and derivatives have shown significant biological activity.
-
Antimicrobial and Antifungal Scaffold: Recent studies have demonstrated that synthetic derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exhibit potent, structure-dependent antimicrobial activity against multidrug-resistant bacteria (including MRSA) and pathogenic fungi like Candida auris[11][12][13]. This suggests the core structure is a promising starting point for the development of new anti-infective agents.
-
Anticancer and Antioxidant Properties: The same class of derivatives has also been evaluated for anticancer activity. Compounds showed the ability to reduce the viability of non-small cell lung cancer cells (A549) and inhibit cell migration, with some selectivity over non-cancerous cells[14][15]. The phenolic moiety contributes to antioxidant properties, which may play a role in the overall biological effect[14][15].
-
Relation to Microbial Metabolites: The structurally similar compound Desaminotyrosine (DAT), which is produced by gut bacteria from dietary flavonoids or tyrosine, has been identified as a key signaling molecule between the microbiota and the host[5][6][16]. DAT exhibits anti-inflammatory, antioxidative, and antiobesity effects and can bolster macrophage antimicrobial functions[5][16][17]. This highlights the potential for amino-substituted versions to interact with host immune and metabolic pathways.
Caption: Conceptual role of related microbial metabolites in host signaling.
Analytical Methodologies
A robust analytical method is essential for quantifying the compound in synthesis reactions or biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and suitable method.
HPLC Protocol
-
Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.
-
Mobile Phase: A gradient elution is recommended for optimal separation from impurities.
-
Solvent A: Water with 0.1% Formic Acid (to ensure the carboxylic acid and amine are protonated).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~280 nm, which is a characteristic absorbance wavelength for phenolic compounds.
-
Sample Preparation: Samples should be dissolved in the mobile phase (initial conditions) or a compatible solvent like a water/acetonitrile mixture and filtered through a 0.22 µm syringe filter before injection.
Analytical Workflow Diagram
Caption: Standard HPLC workflow for analysis and quantification.
Safety and Handling
According to safety data for related compounds, this compound should be handled with appropriate care.
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4][18].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat[19]. If dust is generated, respiratory protection may be required[19].
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood. Avoid dust formation[19].
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere[2].
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists[19].
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The Synthesis of β-Tyrosine: A Technical Guide for Scientific Professionals
Abstract
β-Tyrosine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous biologically active natural products and pharmaceutical agents. Its unique structural properties, conferred by the presence of an amino group at the β-position of the phenylpropanoid backbone, contribute to the enhanced metabolic stability and bioactivity of peptides and other complex molecules. This guide provides an in-depth technical overview of the primary synthetic pathways to β-tyrosine, catering to researchers, scientists, and drug development professionals. We will explore both enzymatic and chemical methodologies, delving into the mechanistic intricacies, procedural details, and comparative analyses of these approaches. The objective is to equip the reader with a comprehensive understanding of the available synthetic strategies, enabling informed decisions in the design and execution of synthetic routes to this valuable molecule and its derivatives.
Introduction: The Significance of β-Tyrosine in Drug Discovery and Natural Product Synthesis
The strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a well-established strategy to overcome the limitations of native peptides, such as poor bioavailability and rapid degradation by proteases. β-amino acids, in particular, have garnered significant attention due to their ability to induce stable secondary structures in peptides, including helices and turns, which can mimic or disrupt protein-protein interactions.
β-Tyrosine, with its phenolic side chain, is a particularly valuable β-amino acid. It is a key constituent of several natural products with potent biological activities, including the antitumor agent paclitaxel (Taxol®), where a derivative of β-phenylalanine, a closely related compound, is essential for its activity[1]. The hydroxyl group on the phenyl ring of β-tyrosine offers a versatile handle for further chemical modification, allowing for the generation of a diverse array of derivatives with tailored pharmacological profiles. This versatility makes β-tyrosine a highly sought-after building block in medicinal chemistry and drug development.
This guide will provide a detailed exploration of the two principal approaches to β-tyrosine synthesis: enzymatic and chemical. Each section will provide not only the "what" but also the "why," offering insights into the rationale behind the selection of specific catalysts, reagents, and reaction conditions.
Enzymatic Synthesis of β-Tyrosine: Harnessing the Specificity of Nature's Catalysts
The enzymatic synthesis of β-tyrosine offers several advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint[1][2]. The key enzymes responsible for the biosynthesis of β-tyrosine are aminomutases.
The Tyrosine Aminomutase (TAM) Family of Enzymes
Tyrosine aminomutases (TAMs) are a class of enzymes that catalyze the isomerization of α-tyrosine to β-tyrosine. These enzymes belong to the broader family of aminomutases that utilize a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) cofactor to facilitate the intramolecular transfer of an amino group[1].
The catalytic cycle of TAMs involves the following key steps:
-
Substrate Binding: α-Tyrosine binds to the active site of the enzyme.
-
Elimination of Ammonia: The MIO cofactor facilitates the elimination of the α-amino group as ammonia and a proton from the β-carbon, forming a trans-p-hydroxycinnamic acid intermediate that remains tightly bound to the enzyme.
-
Addition of Ammonia: The ammonia molecule then attacks the β-carbon of the acrylate intermediate in a Michael addition-like reaction, forming the β-amino acid. The stereochemical outcome of this step is determined by the specific facial selectivity of the enzyme.
This mechanism is depicted in the following diagram:
Several TAMs have been identified and characterized from various natural sources, each with distinct properties:
-
TAM1 from Oryza sativa (Rice): This enzyme is responsible for the production of (R)-β-tyrosine in rice[3][4]. It exhibits a pH optimum of 10.5 and a temperature optimum of 29°C. The Km for tyrosine has been determined to be 0.58 mM[3].
-
Engineered Phenylalanine Aminomutase (PAM) from Taxus chinensis (TchPAM): Wild-type TchPAM is highly selective for the synthesis of (R)-β-phenylalanine, a precursor to Taxol[1]. However, through protein engineering, specifically by mutating a single active-site residue (Cys107 to Ser), the enzyme gains significant tyrosine aminomutase activity, enabling the synthesis of enantiopure β-tyrosine and its derivatives from p-coumaric acid[5][6]. Further mutations, such as Ile431Val, can even switch the enantioselectivity to favor the production of (S)-β-tyrosine[1].
-
CmdF from Chondromyces crocatus: This aminomutase is involved in the biosynthesis of chondramides, cytotoxic natural products, and produces (R)-β-tyrosine directly from L-tyrosine[7].
-
SgcC4 from Streptomyces globisporus: This enzyme is part of the biosynthetic pathway for the enediyne antitumor antibiotic C-1027 and is responsible for the formation of an (S)-β-tyrosine derivative[2].
Experimental Protocol: Enzymatic Synthesis of β-Tyrosine using Engineered TchPAM
This protocol provides a general framework for the expression, purification, and use of an engineered phenylalanine aminomutase for the synthesis of β-tyrosine.
-
Gene Synthesis and Cloning: The gene encoding the desired TchPAM mutant (e.g., C107S or I431V) is synthesized and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.3–0.4. Protein expression is then induced by the addition of IPTG (e.g., 0.1 mM final concentration), and the culture is incubated for a further 22 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression[1].
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, washed, and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM imidazole, pH 8). The cells are then lysed by sonication, and the cell debris is removed by centrifugation to obtain a clear lysate[1].
-
Affinity Chromatography: The His-tagged protein is purified from the clarified lysate using a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, and the target protein is then eluted with a buffer containing a higher concentration of imidazole[1].
-
Buffer Exchange and Concentration: The purified enzyme is concentrated and the buffer is exchanged into a storage buffer using a protein concentrator[1]. The purity of the enzyme should be assessed by SDS-PAGE.
-
Reaction Setup: A reaction mixture is prepared containing a high concentration of an ammonium salt (e.g., 4 M ammonium sulfate, pH 10), the substrate (trans-p-hydroxycinnamic acid, e.g., 3 mM), and the purified engineered TchPAM enzyme (e.g., 50 µL of a 0.5 mg/mL solution in a 500 µL reaction volume)[1].
-
Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 40°C) for a defined period (e.g., several hours to 24 hours)[1].
-
Reaction Quenching and Analysis: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched by heating (e.g., 99°C for 5 minutes). The formation of β-tyrosine is monitored by a suitable analytical method, such as HPLC, after derivatization[1][2].
Chemical Synthesis of β-Tyrosine: Established and Emerging Methodologies
While enzymatic methods offer high selectivity, chemical synthesis provides a versatile and often more readily scalable approach to β-tyrosine and its analogs. Several well-established methods for the synthesis of β-amino acids can be adapted for the preparation of β-tyrosine.
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for the synthesis of β-amino acids from their α-amino acid counterparts[8][9]. The reaction proceeds with retention of stereochemistry at the α-carbon[8].
The Arndt-Eistert synthesis involves three key steps:
-
Activation of the Carboxylic Acid: The starting α-amino acid (with appropriate protecting groups) is first converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Formation of a Diazoketone: The acyl chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone.
-
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement in the presence of a metal catalyst (typically silver oxide, Ag₂O) and a nucleophile (e.g., water) to form a ketene intermediate. The ketene is then trapped by the nucleophile to yield the homologated carboxylic acid, which in this case is the β-amino acid.
The overall transformation is illustrated below:
-
Protecting Groups: The amino and phenolic hydroxyl groups of tyrosine must be protected prior to the Arndt-Eistert reaction. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and a benzyl or silyl ether for the phenolic hydroxyl group.
-
Safety: Diazomethane is a toxic and explosive gas, and its use requires specialized equipment and handling procedures. Safer alternatives, such as trimethylsilyldiazomethane, have been developed[10].
-
Yield and Enantiomeric Purity: The Arndt-Eistert reaction generally proceeds with high yields and retention of stereoconfiguration, resulting in excellent enantiomeric excess (often >99%)[8].
Asymmetric Hydrogenation of Enamides
Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides is a powerful and highly efficient method for the synthesis of chiral amino acids with high enantioselectivity[11]. This approach can be readily applied to the synthesis of β-tyrosine.
The synthesis begins with the preparation of a β-amidoacrylate derivative of p-hydroxycinnamic acid. This is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.
The workflow is as follows:
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A Multi-Technique Approach to the Structural Elucidation of 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Executive Summary
The precise structural characterization of novel or synthesized organic molecules is a cornerstone of chemical research and drug development. 3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS: 90717-66-1), a substituted phenolic amino acid, represents a molecule where unambiguous confirmation of its isomeric identity is critical for its application as a chemical intermediate or bioactive compound.[1] This guide provides an in-depth, methodology-driven workflow for the complete structure elucidation of this specific isomer. Moving beyond a simple listing of techniques, we explore the causality behind the experimental sequence, demonstrating how a multi-faceted analytical approach, integrating Mass Spectrometry, Infrared and Nuclear Magnetic Resonance Spectroscopy, and Single-Crystal X-ray Crystallography, creates a self-validating system for absolute structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.
Introduction: The Analytical Challenge
The target molecule, this compound, possesses a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .[1] Its structure features a propanoic acid chain attached to a di-substituted benzene ring containing both an amino and a hydroxyl group. The primary analytical challenge lies in definitively confirming the 1,2,4-substitution pattern (ortho amino and para hydroxyl relative to the propanoic acid sidechain) and distinguishing it from other potential isomers, such as the more common beta-tyrosine (3-amino-3-(4-hydroxyphenyl)propanoic acid).[2] This guide outlines the logical progression of experiments designed to solve this challenge with high fidelity.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 90717-66-1 | [1] |
| Molecular Formula | C9H11NO3 | [1] |
| Molecular Weight | 181.191 g/mol | [1] |
| Canonical SMILES | O=C(O)CCC1=CC=C(O)C(N)=C1 |[1] |
The Integrated Elucidation Workflow
A robust structure elucidation strategy is not a random application of techniques but a logical sequence where each step builds upon the last. The initial analyses confirm the elemental composition and functional groups, while subsequent, more sophisticated methods map the precise atomic connectivity and stereochemistry.
Caption: Key HMBC correlation linking the propanoic side chain to the aromatic ring.
Absolute Confirmation: Single-Crystal X-ray Crystallography
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions). T[3]his is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Mounting and Data Collection: Mount a suitable crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector. D[3]ata is typically collected at low temperatures (~100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map, and refined to fit the experimental data, ultimately yielding a complete 3D atomic model.
[6][7]Trustworthiness: The resulting crystal structure is the most authoritative and complete description of the molecule's constitution, providing the final, irrefutable piece of evidence in the elucidation process.
Summary of Validating Evidence
The strength of this workflow lies in the convergence of evidence from orthogonal techniques. Each method corroborates the others, leading to a single, consistent structural assignment.
Table 2: Consolidated Evidence for Structure Confirmation
| Technique | Key Finding | Contribution to Elucidation |
|---|---|---|
| HRMS | Parent ion mass matches C9H11NO3 within 5 ppm. | Confirms elemental formula. |
| FTIR | Shows characteristic peaks for -OH, -NH₂, -COOH, and aromatic C=C. | Confirms presence of all required functional groups. |
| ¹H NMR | Aromatic region shows d, dd, and d pattern; side chain shows two triplets. | Confirms 1,2,4-ring substitution and propanoic acid chain structure. |
| ¹³C NMR | Shows 9 distinct carbon signals, consistent with expected chemical environments. | Confirms the carbon skeleton and lack of molecular symmetry. |
| 2D NMR | HMBC shows correlation from side-chain protons (H-2) to aromatic C-1'. | Unambiguously links the propanoic acid chain to the correct ring position. |
| X-ray | Solves the 3D structure. | Provides absolute, definitive proof of atomic connectivity and conformation. |
References
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PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Kovács, Z. (n.d.). MASS SPECTROMETRIC METHODS FOR THE ANALYSIS OF POLYPHENOLIC COMPOUNDS IN PLANT FOODS. Retrieved from [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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Proestos, C., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Retrieved from [Link]
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ChemBK. (2024). (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride. Retrieved from [Link]
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Ajoy, A., et al. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]
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Neumann, T., et al. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]
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Mathew, M., et al. (2010). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. ACS Publications. Retrieved from [Link]
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The Biological Activity of β-Tyrosine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological significance of β-tyrosine, a non-proteinogenic amino acid that has garnered increasing interest in the fields of drug discovery and chemical biology. While its α-amino acid counterpart, L-tyrosine, is a well-established precursor for a host of neurotransmitters and hormones, the biological roles of β-tyrosine are more nuanced and are primarily realized when it is incorporated into larger molecular scaffolds. This document will delve into the synthesis, known biological activities, and the experimental methodologies used to study this intriguing molecule, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Beyond the Proteome
β-Tyrosine is a structural isomer of the canonical α-tyrosine, with the amino group positioned on the β-carbon of the propanoic acid backbone. This seemingly subtle shift in structure has profound implications for its chemical and biological properties. Unlike α-amino acids, β-amino acids are not incorporated into proteins through ribosomal synthesis. Instead, they are found in a variety of natural products and are increasingly utilized in the design of synthetic peptides and peptidomimetics with enhanced therapeutic potential. The presence of the β-amino group can confer resistance to enzymatic degradation, a critical attribute for the development of stable peptide-based drugs.
Biosynthesis and Chemical Synthesis of β-Tyrosine
The generation of enantiomerically pure β-tyrosine is a crucial first step for its study and application. Both biosynthetic and chemical routes have been established.
Biosynthesis
Nature has evolved enzymatic pathways to produce β-amino acids. A key enzyme in the biosynthesis of (R)-β-tyrosine is a tyrosine aminomutase, such as CmdF from the myxobacterium Chondromyces crocatus. This enzyme catalyzes the conversion of L-tyrosine to (R)-β-tyrosine[1]. More recently, phenylalanine aminomutase from Taxus chinensis (TchPAM) has been redesigned through computational and molecular biology techniques to catalyze the synthesis of both (S)- and (R)-β-tyrosine from trans-p-hydroxycinnamic acid[2].
Experimental Protocol: Enzymatic Synthesis of (R)- and (S)-β-Tyrosine using Redesigned Phenylalanine Aminomutase [2]
Objective: To produce (R)- and (S)-β-tyrosine from trans-p-hydroxycinnamic acid using a mutant TchPAM enzyme.
Materials:
-
Purified mutant TchPAM enzyme (e.g., Ile431Val)
-
trans-p-hydroxycinnamic acid
-
Ammonia source (e.g., ammonium chloride)
-
Tris-HCl buffer (50 mM, pH 8.8)
-
HPLC system with a chiral column (e.g., C18 column with pre-column derivatization)
-
Derivatization reagent (e.g., o-phthaldialdehyde/N-isobutyryl-L-cysteine)
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, trans-p-hydroxycinnamic acid, and the ammonia source.
-
Enzyme Addition: Initiate the reaction by adding the purified mutant TchPAM enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction, for example, by heat inactivation or the addition of an acid.
-
Chiral Derivatization: Derivatize the amino acid products with a chiral reagent to enable separation of the enantiomers by HPLC.
-
HPLC Analysis: Analyze the derivatized sample using a reverse-phase HPLC system equipped with a suitable detector. The retention times will differentiate between the (R) and (S) enantiomers of β-tyrosine.
Chemical Synthesis
Stereoselective chemical synthesis of β-tyrosine and its derivatives has also been achieved through various methods. One approach involves the use of metal catalysis, such as a nickel(II) complex, to facilitate the stereoselective synthesis of protected peptides containing anti-β-hydroxy tyrosine[3]. Another method for the synthesis of the four stereoisomers of β-hydroxytyrosine, a component of the antifungal burkholdines, utilizes Sharpless asymmetric aminohydroxylation[3].
Diagram: General Synthetic Approaches to β-Tyrosine
Caption: Overview of biosynthetic and chemical synthetic routes to β-tyrosine.
Biological Activities of β-Tyrosine Containing Molecules
While studies on the standalone biological activities of β-tyrosine are limited, its incorporation into natural products and synthetic peptides has been shown to be critical for their therapeutic effects.
Anticancer and Cytotoxic Activity
One of the most significant biological activities associated with β-tyrosine is its presence in cytotoxic natural products. The chondramides, produced by the myxobacterium Chondromyces crocatus, contain an (R)-β-tyrosine moiety and exhibit strong cytotoxic activity[1]. This suggests that β-tyrosine is a key pharmacophore in the anticancer potential of these molecules. The incorporation of β-amino acids into peptides can also lead to the development of novel anticancer agents with enhanced stability and efficacy.
A recent study demonstrated that a tyrosine-containing peptide amphiphile could be phosphorylated by tyrosine kinases overexpressed in cancer cells, leading to self-assembly into nanofibers within the cells and inducing apoptosis. This innovative approach highlights the potential of using tyrosine and its analogs in targeted cancer therapy[4].
Antimicrobial Activity
The inclusion of β-amino acids in peptide sequences is a well-established strategy for developing potent and stable antimicrobial peptides. A dipeptide, β-alanyl-tyrosine, isolated from the hemolymph of the fleshfly Neobellieria bullata, has been shown to possess antimicrobial properties. Chiral analysis of this dipeptide revealed that the naturally occurring active form contains L-tyrosine[5]. This finding underscores the importance of stereochemistry in the biological activity of β-amino acid-containing peptides.
Modulation of Inflammatory Responses
Recent research has explored the immunomodulatory potential of self-assembling peptides containing tyrosine. A study on β-sheet peptides demonstrated that the position of tyrosine within the peptide sequence influenced the self-assembly into nanostructures and induced different inflammatory responses in macrophages. For instance, a peptide with tyrosine at the N-terminus (YEF8) tended to induce a pro-inflammatory (M1) response, while a similar peptide without tyrosine (EF8) induced an anti-inflammatory (M2) response[6]. This suggests a potential role for β-tyrosine-containing peptides in the development of biomaterials for tissue repair and immunomodulation.
Metabolism and Pharmacokinetics
The metabolic fate of exogenous β-tyrosine is not as well-characterized as that of its α-isomer. General studies on β-amino acids suggest that they are not readily degraded by the same enzymatic pathways as α-amino acids, which contributes to their increased in vivo stability.
Studies on L-tyrosine have shown that its oral administration can affect glucose tolerance and insulin secretion through its metabolism in the foregut to L-DOPA and dopamine[7]. While direct evidence for β-tyrosine is lacking, it is plausible that it may also be metabolized, albeit likely through different enzymatic pathways, and could potentially influence various physiological processes. Further research is needed to elucidate the specific metabolic pathways and pharmacokinetic profile of β-tyrosine.
Analytical Methodologies
The accurate detection and quantification of β-tyrosine, particularly its enantiomers, are essential for research and development.
Chiral Separation
High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the chiral separation of β-tyrosine enantiomers.
Table 1: Chiral Separation Methods for β-Tyrosine
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer System | Detection | Reference |
| HPLC | C18 column with pre-column derivatization using o-phthaldialdehyde/N-isobutyryl-L-cysteine | 40 mM sodium phosphate buffer (pH 6.5) and methanol | UV (380 nm) | [1] |
| Capillary Electrophoresis (CE) | 2-hydroxypropyl-β-cyclodextrin | Acidic background electrolyte (e.g., Tris/H₃PO₄, pH 2.5) | UV | [5] |
Quantification in Biological Samples
Enzyme-based colorimetric and fluorometric assays have been developed for the quantification of tyrosine in biological samples[8]. These assays typically involve an enzymatic cascade that converts tyrosine to a detectable product. While these assays are generally designed for L-tyrosine, they could potentially be adapted to detect β-tyrosine, depending on the specificity of the enzymes used.
Diagram: Workflow for Chiral Analysis of β-Tyrosine by HPLC
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An In-depth Technical Guide to 3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS 90717-66-1)
A Note on the State of Publicly Available Information: As of the latest review, detailed experimental and application-specific data for 3-(3-Amino-4-hydroxyphenyl)propanoic acid, CAS number 90717-66-1, is not extensively available in peer-reviewed literature or public technical documents. This guide, therefore, is constructed based on fundamental chemical principles, analysis of its structural analogs, and established synthetic methodologies applicable to this class of compounds. It is intended for researchers, scientists, and drug development professionals as a foundational document to guide further investigation.
Introduction and Molecular Overview
This compound is a substituted aromatic amino acid. Its structure, featuring a propanoic acid tail, a hydroxyl group, and an amino group attached to a benzene ring, suggests a molecule with diverse chemical reactivity and potential for biological activity. The specific arrangement of the functional groups—an amino group ortho to a hydroxyl group—makes it an interesting candidate for applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.
This guide will provide a comprehensive overview of its physicochemical properties, propose logical synthetic pathways, outline potential analytical characterization methods, and explore putative applications based on the analysis of its structural motifs and related compounds.
Molecular Structure and Isomeric Context
The precise connectivity of this compound is crucial for its properties. It is important to distinguish it from its more studied isomers, such as 3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine), which has known roles as a tyrosine kinase receptor inhibitor[1]. The subject of this guide, with the CAS number 90717-66-1, has the amino and hydroxyl groups at positions 3 and 4 of the phenyl ring, respectively, relative to the propanoic acid substituent. This specific substitution pattern dictates its electronic properties, reactivity, and potential biological interactions.
Physicochemical Properties
While extensive experimental data is not publicly available, the physicochemical properties of this compound can be predicted based on its structure. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.
| Property | Predicted/Known Value | Source/Justification |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 90717-66-1 | [2] |
| Purity (Typical) | ≥95% | [3] |
| Appearance | Likely a solid at room temperature | Based on analogous compounds |
| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions, pH-dependent. | The presence of carboxylic acid, amino, and phenolic hydroxyl groups suggests amphiprotic behavior. |
| pKa | Multiple pKa values are expected for the carboxylic acid, amino, and phenolic hydroxyl groups. | Structural analogy to tyrosine and other substituted aminophenols. |
Proposed Synthetic Pathways
The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, established organic chemistry principles allow for the design of several plausible synthetic routes. The choice of a specific pathway would depend on the availability of starting materials, desired scale, and purity requirements.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the propanoic acid side chain, suggesting a precursor like 3-amino-4-hydroxyphenylethane or a related halogenated derivative. A key challenge is the regioselective introduction of substituents onto the aromatic ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Route A - From 4-Hydroxyphenylacetic Acid
This proposed multi-step synthesis leverages common and well-documented reactions.
Step 1: Nitration of 4-Hydroxyphenylacetic Acid
-
Dissolve 4-hydroxyphenylacetic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature. The regioselectivity will favor nitration at the position ortho to the activating hydroxyl group.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water to precipitate the product, 3-nitro-4-hydroxyphenylacetic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Reduction of the Nitro Group
-
Suspend the 3-nitro-4-hydroxyphenylacetic acid in a solvent like ethanol or methanol.
-
Add a reducing agent. A common choice is catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or a metal-acid system (e.g., SnCl₂ in HCl).
-
For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure to yield 3-amino-4-hydroxyphenylacetic acid.
Step 3: Homologation to Propanoic Acid (Arndt-Eistert Homologation)
-
Convert the carboxylic acid of 3-amino-4-hydroxyphenylacetic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). The amino and hydroxyl groups must be protected beforehand (e.g., as Boc and O-benzyl ethers, respectively).
-
React the acid chloride with diazomethane to form a diazoketone.
-
Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., Ag₂O) and water to yield the protected this compound.
-
Deprotect the protecting groups to obtain the final product.
Caption: Proposed multi-step synthesis workflow.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information on the number and connectivity of protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted ring. Signals for the methylene protons of the propanoic acid chain and the exchangeable protons of the NH₂, OH, and COOH groups will also be present.
-
¹³C NMR will show the expected number of carbon signals, including those for the aromatic ring, the carbonyl group, and the aliphatic chain.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups. Characteristic stretches for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxylic acid), and aromatic C-H bonds are expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid) would be appropriate[4]. Purity can be determined by the area percentage of the main peak.
Potential Applications and Future Research Directions
While specific applications for this compound are not yet documented, its structural features suggest several promising areas for research and development.
Medicinal Chemistry Scaffold
The molecule serves as an attractive scaffold for the development of novel therapeutic agents. The amino, hydroxyl, and carboxylic acid groups provide multiple points for chemical modification to create libraries of derivatives for screening.
-
Antimicrobial and Anticancer Agents: Recent studies on the isomeric 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as scaffolds for developing antimicrobial and anticancer candidates[5][6]. These findings suggest that the this compound core could also be explored for similar activities. The presence of the catechol-like moiety (after potential in-vivo oxidation) and the amino acid side chain are features found in many biologically active compounds.
Polymer and Materials Science
The functional groups on this molecule make it a potential monomer for the synthesis of novel polymers. The aminophenol structure is a precursor to polybenzoxazoles, a class of high-performance polymers known for their thermal stability and mechanical strength. The propanoic acid group could be used to introduce flexibility or to create functionalized polymers for applications such as drug delivery or specialty adhesives.
Precursor for Complex Molecule Synthesis
As a multifunctional building block, this compound can be used in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The defined stereochemistry of the functional groups on the aromatic ring makes it a valuable starting material for syntheses where regioselectivity is critical.
Conclusion
This compound (CAS 90717-66-1) is a compound with significant untapped potential. While a comprehensive body of research on this specific molecule is yet to be established, its structural characteristics provide a strong basis for its exploration in medicinal chemistry, materials science, and organic synthesis. This guide offers a foundational framework for researchers and developers, outlining its core properties, proposing viable synthetic strategies, and highlighting promising avenues for future investigation. The development of robust synthetic protocols and the subsequent biological evaluation of this molecule and its derivatives are critical next steps in unlocking its full potential.
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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A Technical Guide to the Elusive Natural Product: 3-(3-Amino-4-hydroxyphenyl)propanoic Acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge surrounding 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a molecule of interest in the broader class of aminophenylpropanoids. While its isomers and derivatives are subjects of ongoing research for their therapeutic potential, this specific compound remains largely uncharacterized in terms of its natural occurrence and biosynthesis. This document serves as a comprehensive resource for researchers by detailing the compound's chemical identity, proposing potential biosynthetic pathways based on established enzymatic reactions, outlining robust analytical methodologies for its detection and quantification, and providing a framework for its isolation and characterization from potential natural sources. By contextualizing the compound within the landscape of related, biologically active molecules, this guide aims to stimulate and facilitate future research into its natural origins and potential applications.
Introduction: An Uncharted Territory in Natural Products Chemistry
This compound is a substituted aromatic amino acid. Its chemical structure, characterized by a propanoic acid chain attached to a 4-hydroxyphenyl ring with an amino group at the meta-position to the side chain, distinguishes it from more commonly studied isomers. Despite its availability as a synthetic standard, a thorough review of the scientific literature reveals a conspicuous absence of reports detailing its isolation from natural sources or the elucidation of its biosynthetic pathway. This knowledge gap presents a unique opportunity for discovery in the field of natural products chemistry. The interest in this class of molecules is not unfounded; related aminophenylpropanoic acid derivatives have demonstrated significant biological activities, including antimicrobial and anticancer properties. Therefore, the exploration of novel isomers like this compound is a logical and promising avenue for drug discovery and development.
This guide is structured to provide researchers with the foundational knowledge and technical frameworks necessary to investigate the natural occurrence of this elusive compound. We will delve into hypothetical biosynthetic routes, drawing parallels with well-understood pathways of aromatic amino acid metabolism. Furthermore, we will provide detailed analytical and isolation protocols, adapted from methodologies established for similar chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90717-66-1 | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| IUPAC Name | This compound | |
| SMILES | O=C(O)CCC1=CC=C(O)C(N)=C1 |
Hypothetical Biosynthesis: A Plausible Enzymatic Blueprint
In the absence of direct evidence, we can propose a hypothetical biosynthetic pathway for this compound by examining the known enzymatic reactions involved in the metabolism of aromatic amino acids, particularly tyrosine.[1][2] The biosynthesis likely originates from intermediates of the shikimate pathway, which is the central route to aromatic compounds in plants and microorganisms.
A plausible precursor to our target molecule is 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), which is known to be of natural origin. The key transformations from phloretic acid would be the introduction of an amino group at the C3 position of the aromatic ring. This could be achieved through a two-step enzymatic process:
-
Aromatic Hydroxylation: A cytochrome P450 monooxygenase could catalyze the hydroxylation of the aromatic ring at the C3 position. These enzymes are well-known for their role in the oxidation of aromatic compounds.[3][4][5]
-
Amination: The resulting dihydroxylated intermediate could then undergo amination. This step is likely catalyzed by an aminotransferase, which would transfer an amino group from a donor molecule like glutamate or glutamine to the aromatic ring, replacing the newly introduced hydroxyl group. Aromatic aminotransferases are known to be involved in the biosynthesis of various natural products.[6][7][8]
An alternative, more direct route could involve the action of a unique aminotransferase that can directly aminate the C3 position of 3-(4-hydroxyphenyl)propanoic acid, although this would represent a novel enzymatic activity.
Below is a diagram illustrating this hypothetical biosynthetic pathway.
Caption: Hypothetical biosynthesis of the target molecule.
Analytical Methodologies for Isomer-Specific Detection
The primary challenge in the search for this compound in natural extracts is its potential co-existence with other structural isomers. Therefore, the development of highly selective and sensitive analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the methodology of choice for this task.
Chromatographic Separation
A robust HPLC method is crucial for the separation of this compound from its isomers. Given the polar nature of the molecule, reversed-phase chromatography is a suitable starting point.
Table 2: Recommended HPLC Parameters for Isomer Separation
| Parameter | Recommended Conditions | Rationale |
| Column | C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | Formic acid aids in protonation of the analyte for better peak shape and ionization in MS. |
| Elution | Gradient elution (e.g., 5-95% B over 20 minutes) | Necessary to elute a range of compounds with varying polarities from a complex matrix. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV (e.g., 280 nm) and Mass Spectrometry | UV detection for initial screening and MS for confirmation and quantification. |
For enantiomeric separation, should the molecule be found to be chiral, a chiral stationary phase would be required.
Mass Spectrometric Detection
Mass spectrometry provides the necessary sensitivity and specificity for the unambiguous identification and quantification of the target compound.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended, as the amino group is readily protonated.
-
Detection: High-resolution mass spectrometry (HRMS) is essential to determine the accurate mass and elemental composition of the parent ion.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will yield a characteristic fragmentation pattern that can be used for confirmation. The fragmentation pattern can also help in differentiating between isomers.
Caption: A typical analytical workflow for the target molecule.
Experimental Protocols: A Framework for Discovery
The following protocols provide a general framework for the extraction, isolation, and characterization of this compound from either a microbial or plant source. These are starting points and will likely require optimization based on the specific matrix.
Protocol 1: Extraction and Isolation from Microbial Culture
-
Cultivation: Grow the selected microbial strain in a suitable liquid medium until the stationary phase is reached.
-
Harvesting: Separate the biomass from the culture broth by centrifugation. The supernatant is the primary target for secreted metabolites.
-
Extraction of Supernatant:
-
Acidify the supernatant to pH 2-3 with HCl.
-
Perform liquid-liquid extraction with a solvent such as ethyl acetate.
-
Combine the organic phases and evaporate to dryness.
-
-
Solid-Phase Extraction (SPE) for Fractionation:
-
Redissolve the crude extract in a minimal amount of a suitable solvent.
-
Use a reversed-phase SPE cartridge.
-
Wash with water to remove highly polar impurities.
-
Elute with increasing concentrations of methanol or acetonitrile.
-
-
Preparative HPLC:
-
Subject the fraction of interest to preparative reversed-phase HPLC using a method scaled up from the analytical method described in Section 3.
-
Collect fractions and monitor by analytical HPLC-MS.
-
-
Characterization: Confirm the structure of the isolated compound using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.
Protocol 2: Extraction and Isolation from Plant Material
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction:
-
Solvent Partitioning:
-
Redissolve the crude extract in water and perform liquid-liquid partitioning against a series of solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).
-
-
Column Chromatography:
-
Subject the most promising fraction (likely the ethyl acetate or aqueous fraction) to column chromatography on silica gel or a reversed-phase material.
-
-
Preparative HPLC:
-
Further purify the fractions containing the target compound using preparative HPLC as described in Protocol 1.
-
-
Characterization: Perform structural elucidation as described in Protocol 1.
A Landscape of Related Compounds and Their Bioactivities
While the natural occurrence of this compound is yet to be established, several of its isomers and derivatives have been reported and, in some cases, studied for their biological activities.
-
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This isomer has been reported as a bacterial metabolite and has been found in the water flea Daphnia pulex.[12]
-
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: A number of synthetic derivatives of this compound have been investigated for their therapeutic potential. Studies have shown that these compounds can exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi.[13] Furthermore, some derivatives have demonstrated promising anticancer and antioxidant properties.[14]
The documented bioactivity of these related molecules underscores the potential of this compound as a lead compound for drug discovery, should it be identified from a natural source.
Future Research Directions: A Call for Exploration
The lack of information on the natural occurrence of this compound highlights a clear research gap. Future efforts should be directed towards:
-
Systematic Screening: A broad screening of diverse natural sources, including bacteria, fungi, and plants known to produce unusual secondary metabolites, should be undertaken.
-
Metabolomic Studies: Untargeted metabolomics approaches using high-resolution mass spectrometry could be employed to analyze extracts from various organisms, with subsequent data mining for the mass-to-charge ratio corresponding to the target molecule.
-
Genome Mining: For microbial sources, genome mining for gene clusters encoding enzymes similar to those proposed in the hypothetical biosynthetic pathway could guide the selection of strains for chemical analysis.
-
Bioactivity Screening: Should the compound be isolated, a comprehensive screening for its biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) would be a critical next step.
Conclusion
This compound represents an intriguing yet uncharacterised molecule in the vast repository of natural products. This technical guide provides a comprehensive starting point for researchers aiming to investigate its natural origins. By offering plausible biosynthetic pathways, robust analytical and isolation methodologies, and a contextual understanding of related compounds, we hope to catalyze the research that will ultimately unveil the natural sources and potential biological significance of this elusive compound. The path to its discovery is now more clearly defined, inviting the scientific community to embark on this exciting exploration.
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Dai, J., & Mumper, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 15(10), 7313–7352. [Link]
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de Visser, S. P., & Kumar, D. (2010). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry, 8(21), 4867-4877. [Link]
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Egorova, T. A., Eremin, S. V., Mitsner, B. I., Zvonkova, E. N., & Shvets, V. I. (1995). Isolation of individual amino acids from various microbiological sources using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 665(1), 53-62. [Link]
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Guengerich, F. P. (2007). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 129(51), 15886-15895. [Link]
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Hassan, B., Asghar, M., Nadeem, S., Zubair, H., Muzammil, H. M., & Shahid, M. (2003). Isolation and Screening of Amino Acids Producing Bacteria from Milk. Biotechnology, 2(1), 18-29. [Link]
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Ignat, I., Volf, I., & Popa, V. I. (2011). A critical review of methods for characterisation of polyphenolic compounds in fruits and vegetables. Food Chemistry, 126(4), 1821-1835. [Link]
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Lonsdale, R., & Harvey, J. N. (2012). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 51(48), 12015-12018. [Link]
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M-CSA. (2025). Phenylalanine ammonia-lyase. [Link]
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Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95-111. [Link]
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SIELC Technologies. (2025). Separation of 3-(p-Aminophenyl)propionic acid on Newcrom R1 HPLC column. [Link]
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Springer Nature Experiments. (2025). Extraction and Isolation of Phenolic Compounds. [Link]
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TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]
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Wikipedia. (2025). Tyrosine. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]
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Zhang, Y., et al. (2020). Phenylalanine Ammonia-Lyase as a Key Enzyme in Tea Plant Resistance to Herbivory. International Journal of Molecular Sciences, 21(21), 8089. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7083. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of β-Tyrosine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for β-tyrosine (3-amino-3-(4-hydroxyphenyl)propanoic acid). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind the spectral features and the protocols used to obtain them, ensuring a deep understanding of the molecule's structural verification.
Introduction: The Significance of β-Tyrosine Structural Analysis
β-Tyrosine is a non-proteinogenic β-amino acid, an isomer of the common proteinogenic L-tyrosine. Its unique structural arrangement—with the amino group on the β-carbon relative to the carboxyl group—imparts distinct chemical properties and conformational preferences. These characteristics make β-tyrosine and peptides incorporating it valuable tools in medicinal chemistry, particularly for designing peptidomimetics with enhanced stability against enzymatic degradation.
Accurate and unambiguous structural confirmation is the bedrock of any chemical or pharmaceutical development program. Spectroscopic techniques like NMR and Mass Spectrometry are indispensable for this purpose. This guide offers a detailed examination of the expected spectral data for β-tyrosine and provides robust, field-proven protocols for their acquisition.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of β-Tyrosine
NMR spectroscopy provides the most definitive information for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the precise arrangement of functional groups that distinguish β-tyrosine from its α-isomer.
The Structural Framework of β-Tyrosine
To interpret the NMR spectra, it is essential to first visualize the molecule and label its unique nuclei.
Caption: Predicted major fragmentation pathway for protonated β-tyrosine in MS/MS.
Table 3: Predicted MS/MS Fragments for β-Tyrosine [M+H]⁺
| Precursor m/z | Fragment m/z | Proposed Loss | Fragment Identity |
|---|---|---|---|
| 182.08 | 165.05 | NH₃ | Loss of Ammonia |
| 182.08 | 120.08 | CH₂COOH• | Benzylic amine radical cation |
| 182.08 | 107.05 | C₂H₄NO₂ | Hydroxytropylium cation |
Experimental Protocol: LC-MS/MS Data Acquisition
This protocol describes a standard method for analyzing β-tyrosine using liquid chromatography coupled to tandem mass spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of β-tyrosine (1 mg/mL) in a suitable solvent like 50:50 methanol:water.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient, for example, 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Scan a mass range of m/z 100-300 to detect the [M+H]⁺ precursor ion at ~182.08.
-
MS/MS Scan (dd-MS2):
-
Select the precursor ion at m/z 182.08 for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize collision energy (e.g., step through 15, 25, 40 eV) to achieve a rich fragmentation spectrum.
-
Resolution: Set to a high resolution (>15,000) to obtain accurate mass measurements of fragment ions. [1]
-
-
Section 3: Integrated Workflow for Structural Verification
The robust characterization of β-tyrosine or any novel compound relies on a logical, self-validating workflow that integrates synthesis or procurement with comprehensive spectroscopic analysis.
Caption: A self-validating workflow for the complete structural characterization of β-tyrosine.
References
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PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link] [2][3]2. Human Metabolome Database. (n.d.). L-Tyrosine. HMDB. Retrieved from [Link]
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ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Amino-3-(4-isopropoxyphenyl)propanoic acid NMR Spectrum. Wiley. Retrieved from [Link] [4]6. Thermo Fisher Scientific. (n.d.). Untargeted Metabolomics Reveals Metabolic Reprogramming Linked to HCC Risk. MDPI. Retrieved from [Link]
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Metabolic Fate of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Understanding the metabolic fate of a compound is fundamental in drug discovery and development, toxicology, and metabolomics. This guide provides an in-depth technical overview of the predicted metabolic pathways of 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a compound structurally related to the aromatic amino acid tyrosine. Direct metabolic data for this specific molecule is sparse in publicly available literature; therefore, this document synthesizes information from related chemical structures, including aminophenols, phenylpropanoic acids, and tyrosine derivatives, to construct a scientifically grounded predictive metabolic map. We will explore likely Phase I and Phase II metabolic reactions, the potential role of the gut microbiota, and detail the state-of-the-art experimental and analytical workflows required to definitively characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction: The Scientific Imperative
This compound is a substituted aromatic amino acid, analogous to tyrosine.[1][2] Such structures are of significant interest as they can arise from various sources, including the metabolism of dietary components, endogenous amino acid pathways, or as metabolites of xenobiotics.[3][4] A thorough understanding of a molecule's metabolic journey is critical for several reasons:
-
Pharmacokinetics & Efficacy: The rate and nature of metabolism dictate the compound's bioavailability, half-life, and exposure at the target site.
-
Toxicology & Safety: Metabolism can lead to detoxification or, conversely, bioactivation into reactive metabolites that may cause cellular damage.[5][6]
-
Drug-Drug Interactions: Co-administered drugs can compete for the same metabolic enzymes, leading to altered pharmacokinetic profiles and potential adverse effects.[7]
-
Biomarker Discovery: Metabolites can serve as crucial biomarkers for assessing gut microbiome health, dietary intake, or the progression of certain diseases.[4]
Given the structural similarity to tyrosine, a central molecule in human physiology, predicting the metabolic fate of this compound is approached by examining the well-established pathways governing aromatic amino acid and phenolic compound metabolism.[8]
Predicted Metabolic Pathways
The metabolism of xenobiotics and endogenous compounds typically proceeds through two phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH), slightly increasing the molecule's polarity. For the parent compound, the primary sites for metabolism are the aromatic ring and the amino group.
-
Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes, primarily located in the liver, are the key drivers of this reaction.[9] It is plausible that an additional hydroxyl group could be added to the phenyl ring.
-
N-Acetylation: The primary amino group is a target for N-acetyltransferases (NATs), which would convert it to an acetamido group. This is a common pathway for aromatic amines.
-
Oxidative Deamination: The amino group could be removed via oxidative deamination, potentially catalyzed by monoamine oxidases (MAOs), although the propanoic acid side chain may influence substrate specificity.[10] This would yield a ketone or hydroxyl group in its place.
-
Side-Chain Oxidation: The propanoic acid side chain could undergo oxidation, although this is generally a less common pathway for this type of structure compared to ring and amino group modifications.
Phase II Metabolism: Conjugation for Excretion
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous, water-soluble molecules, greatly facilitating their excretion via urine or bile.[11]
-
Glucuronidation: The phenolic hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety.[12] This is a major clearance pathway for phenolic compounds.
-
Sulfation: Sulfotransferases (SULTs) can conjugate the phenolic hydroxyl group with a sulfonate group. This pathway often competes with glucuronidation.
-
Glutathione Conjugation: While less common for this structure unless a reactive intermediate is formed, glutathione S-transferases (GSTs) could conjugate with the aromatic ring, particularly if an electrophilic quinone-imine is formed from the aminophenol moiety through oxidation.[13][14]
The interplay of these pathways determines the final metabolic profile of the compound.
The Role of the Gut Microbiota
The gut microbiota plays a profound role in the metabolism of aromatic amino acids and dietary polyphenols.[3][15] Unabsorbed parent compound reaching the colon would be subject to extensive microbial metabolism. Gut bacteria can perform reactions that are not readily carried out by human enzymes.[16][17] For instance, gut microbes are known to metabolize flavonoids into simpler phenolic acids, such as 3-(3-hydroxyphenyl)propionic acid.[18] It is highly probable that the gut microbiota could deaminate, dehydroxylate, or otherwise modify the parent compound, producing unique metabolites that can be absorbed into systemic circulation.[19]
Experimental Methodologies for Metabolic Profiling
A multi-platform approach is essential for a comprehensive understanding of a compound's metabolic fate. This involves a combination of in vitro and in vivo models, followed by advanced analytical characterization.
In Vitro Systems: A First Look at Metabolism
In vitro assays are critical for initial screening, identifying primary metabolites, and pinpointing the enzymes responsible. They offer a controlled environment to study specific aspects of metabolism.[20]
| In Vitro System | Primary Use & Rationale | Key Enzymes Present |
| Liver Microsomes | To study Phase I (CYP450-mediated) and some Phase II (UGT) metabolism. Microsomes are enriched with endoplasmic reticulum-bound enzymes.[9] | Cytochromes P450 (CYPs), Flavin-monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs) |
| Liver S9 Fraction | Broader metabolic capability than microsomes, including both microsomal and cytosolic enzymes.[11] | CYPs, FMOs, UGTs, Sulfotransferases (SULTs), N-acetyltransferases (NATs), Glutathione S-transferases (GSTs) |
| Hepatocytes (Suspension or Plated) | The "gold standard" in vitro model, as they contain a full complement of uptake transporters, metabolic enzymes, and cofactors, providing a more physiologically relevant system.[13][14] | Comprehensive Phase I and Phase II enzymes, transporters. |
| Recombinant Enzymes | To identify the specific enzyme isoforms (e.g., CYP3A4, UGT1A1) responsible for a particular metabolic reaction. | A single, specific metabolic enzyme. |
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of intrinsic clearance of the compound by Phase I enzymes.
-
Preparation: Thaw pooled HLM on ice. Prepare a cofactor solution containing NADPH, an essential cofactor for CYP450 activity.[9][21]
-
Incubation: Pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test compound (e.g., at 1 µM final concentration) to the HLM suspension. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.[14]
-
Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound and any metabolites, is transferred for analysis.
-
Analysis: The concentration of the parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). High-clearance positive control compounds (e.g., verapamil, testosterone) should be run in parallel for system validation.
In Vivo Studies: The Whole-System View
Animal models are indispensable for understanding the complete ADME profile of a compound, including its absorption, distribution to various tissues, and routes of excretion.[12][22]
Workflow for an In Vivo Pharmacokinetic and Metabolite ID Study
Analytical Techniques for Metabolite Identification
The identification and structural elucidation of metabolites is a complex task requiring powerful analytical tools.[23][24]
-
High-Performance Liquid Chromatography (HPLC): This is the foundational technique for separating the parent compound from its various metabolites in a complex biological matrix like plasma or urine.[25]
-
Mass Spectrometry (MS): MS is the primary tool for detection and identification.[26]
-
Triple Quadrupole (QqQ) MS: Ideal for highly sensitive and specific quantification of the parent drug and known metabolites in pharmacokinetic studies.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): Essential for identifying unknown metabolites. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a metabolite.[23] By comparing the MS/MS fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can be deduced.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is the definitive tool for unambiguous structure elucidation of novel or unusual metabolites, provided they can be isolated in sufficient quantities.[26]
Conclusion and Future Directions
The metabolic fate of this compound can be predicted with a high degree of confidence based on its structural similarity to well-studied aminophenols and tyrosine derivatives. The primary metabolic routes are expected to involve N-acetylation, aromatic hydroxylation, and subsequent conjugation with glucuronic acid and sulfate. The gut microbiota is also anticipated to play a significant role in its biotransformation.
Definitive characterization requires a systematic experimental approach. Initial in vitro studies using liver subcellular fractions and hepatocytes will reveal the primary metabolites and enzymes involved. Subsequent in vivo studies in animal models will provide the complete pharmacokinetic profile and a comprehensive picture of all metabolites formed in a whole organism. The application of high-resolution mass spectrometry is paramount to this effort. This foundational ADME knowledge is a prerequisite for any further development or toxicological assessment of this compound.
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discovery and history of beta-Tyrosine
An In-depth Technical Guide to the Discovery and History of beta-Tyrosine
Abstract
beta-Tyrosine (β-tyrosine), a non-proteinogenic isomer of the canonical alpha-amino acid, has emerged from relative obscurity to become a cornerstone in the design of advanced peptidomimetics and pharmacologically active agents. Its incorporation into peptide backbones confers significant resistance to enzymatic degradation, a critical attribute for enhancing the therapeutic viability of peptide-based drugs. This guide provides a comprehensive technical overview of the history of β-tyrosine, from its initial discovery within complex natural products to the sophisticated synthetic and biocatalytic production methods developed to meet the demands of modern drug discovery. We will explore the causality behind key experimental strategies, detail validated protocols for both chemical and enzymatic synthesis, and map the evolution of scientific understanding that has cemented β-tyrosine's role in medicinal chemistry.
Introduction: The Emergence of a Non-Canonical Building Block
In the landscape of protein biochemistry, the twenty standard alpha-amino acids are the canonical building blocks of life, linked by ribosomal machinery into polypeptide chains. Their structure, defined by an amino group and a carboxyl group attached to the same carbon atom (the α-carbon), is fundamental to protein architecture and function. However, nature's ingenuity extends beyond this standard set. Non-canonical amino acids, such as β-amino acids, represent a significant expansion of this chemical repertoire.
β-Amino acids feature a homologated carbon backbone, with the amino group attached to the β-carbon, one atom removed from the carboxyl group. This seemingly subtle structural shift has profound implications. Peptides constructed from β-amino acids, or "β-peptides," can fold into stable secondary structures, including helices and sheets, yet they are largely invisible to the proteases that readily degrade their α-peptide counterparts. This intrinsic proteolytic resistance is the primary driver for the intense scientific interest in β-amino acids, as it offers a direct solution to the poor metabolic stability that has historically plagued many peptide-based drug candidates.
β-Tyrosine, with its phenolic side chain, is a particularly valuable member of this class, enabling the introduction of key aromatic and hydrogen-bonding interactions crucial for molecular recognition and biological activity.
Caption: Enzymatic conversion of L-α-Tyrosine to (R)-β-Tyrosine.
The Evolution of Chemical Synthesis
The demand for enantiomerically pure β-tyrosine for research and drug development spurred the creation of robust chemical synthesis routes. These methods evolved from classical homologation techniques that produced racemic mixtures to highly sophisticated asymmetric strategies.
Early Strategies: Arndt-Eistert Homologation
One of the earliest and most fundamental methods for synthesizing β-amino acids is the Arndt-Eistert reaction . [1][2]This reaction sequence provides a general method for the one-carbon homologation of a carboxylic acid. When applied to an α-amino acid like N-protected α-tyrosine, it yields the corresponding β-tyrosine derivative.
The process involves:
-
Activation of the N-protected α-tyrosine to an acid chloride.
-
Reaction with diazomethane to form an α-diazoketone intermediate.
-
A metal-catalyzed (typically silver oxide) or photochemical Wolff rearrangement of the diazoketone to form a ketene.
-
Trapping of the highly reactive ketene with a nucleophile (e.g., water, alcohol) to yield the final β-tyrosine product.
While historically significant, the standard Arndt-Eistert reaction is limited by its use of hazardous diazomethane and typically results in a racemic product, requiring subsequent resolution steps to isolate the desired enantiomer. [1]
Caption: Workflow for Arndt-Eistert homologation of α-Tyrosine.
Modern Asymmetric Synthesis Protocol
The limitations of classical methods led to the development of modern asymmetric syntheses capable of producing specific enantiomers of β-tyrosine with high fidelity. These methods are critical for pharmaceutical applications where stereochemistry dictates biological activity. One robust approach involves the asymmetric dihydroxylation of a cinnamate precursor.
Experimental Protocol: Asymmetric Synthesis of a Protected (2R, 3S)-β-Tyrosine Derivative
This protocol is adapted from methodologies developed for the synthesis of chondramide analogues and represents a common strategy in modern organic synthesis.
-
Preparation of Cinnamate Ester:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a stabilized Wittig reagent such as (carbomethoxymethyl)triphenylphosphonium bromide (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Perform an aqueous workup, extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash chromatography to yield methyl trans-p-coumarate.
-
-
Asymmetric Dihydroxylation (Sharpless AD):
-
In a flask, dissolve the methyl trans-p-coumarate (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add the AD-mix-β catalyst mixture (containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and the chiral ligand (DHQD)₂PHAL) and methanesulfonamide (CH₃SO₂NH₂).
-
Stir the mixture vigorously at 0°C for 18-24 hours. The reaction should turn from orange to a deep green/brown.
-
Quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol. Purify by flash chromatography.
-
-
Regioselective Azide Substitution (Mitsunobu Reaction):
-
Dissolve the purified diol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
After 15 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify directly by flash chromatography to isolate the β-azido-α-hydroxy ester.
-
-
Reduction and Protection:
-
Dissolve the azide compound in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a balloon of H₂ gas for 4-6 hours until the reaction is complete.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting crude amino ester can then be protected (e.g., with a Boc or Fmoc group) using standard procedures to yield the final, stable β-tyrosine derivative.
-
Modern Biocatalytic & Enzymatic Synthesis
While chemical synthesis provides versatility, biocatalysis offers an environmentally benign and highly selective alternative. The discovery of aminomutases has enabled the development of enzymatic processes for producing enantiopure β-tyrosine.
Leveraging Aminomutases for Enantioselective Production
Research has focused on using and engineering MIO-dependent aminomutases, such as Phenylalanine Aminomutase from Taxus chinensis (TchPAM), to produce β-tyrosine. [3]While the wild-type enzyme may have poor acceptance of tyrosine-like substrates, computational enzyme design and directed evolution have been used to mutate key residues in the active site. These mutations can alter substrate specificity and enhance catalytic efficiency, enabling the production of (R)-β-tyrosine or (S)-β-tyrosine with excellent enantiopurity (>99% ee) from precursors like trans-p-hydroxycinnamic acid. [4][3] Experimental Protocol: Enzymatic Synthesis of (R)-β-Tyrosine
This protocol is a generalized representation based on published methods using engineered aminomutases. [3]
-
Enzyme Preparation:
-
Express the computationally designed Phenylalanine Aminomutase (TchPAM) variant in a suitable host, such as E. coli BL21(DE3).
-
Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest the cells by centrifugation, resuspend them in a lysis buffer (e.g., Tris-HCl with lysozyme and DNase I), and lyse by sonication.
-
Clarify the lysate by centrifugation and purify the His-tagged enzyme using a Ni-NTA affinity chromatography column.
-
Elute the pure enzyme, desalt it into a storage buffer, and determine its concentration via a Bradford assay.
-
-
Bioconversion Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing a high concentration of ammonium chloride (e.g., 3-5 M NH₄Cl) to drive the amination reaction.
-
Dissolve the substrate, trans-p-hydroxycinnamic acid, in the buffer to a final concentration of 10-50 mM.
-
Initiate the reaction by adding the purified enzyme variant to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-40°C) for 24-48 hours.
-
-
Product Analysis and Quantification:
-
Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction by adding an equal volume of methanol or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using reverse-phase High-Performance Liquid Chromatography (HPLC) with a chiral column to separate and quantify the enantiomers of β-tyrosine.
-
Derivatize the samples with a fluorescent tag (e.g., o-phthaldialdehyde/N-isobutyryl-L-cysteine) to enable sensitive detection. [4] * Monitor the formation of (R)-β-tyrosine and calculate the conversion rate and enantiomeric excess (ee%).
-
Applications in Research and Drug Development
The availability of pure β-tyrosine has made it a valuable tool for medicinal chemists. Its incorporation into peptides is a proven strategy to block cleavage sites for common proteases like trypsin and chymotrypsin, thereby increasing the in vivo half-life of therapeutic peptides. The phenolic side chain allows it to mimic the function of α-tyrosine in binding interactions at protein-protein interfaces or receptor sites, making it a powerful building block for designing inhibitors, antagonists, and other bioactive molecules.
Conclusion and Future Outlook
The journey of β-tyrosine from a curious component of a marine natural product to a well-established building block in medicinal chemistry highlights a remarkable progression of scientific discovery. The elucidation of its natural biosynthetic pathway provided not only a fundamental understanding of its origin but also the enzymatic tools for its sustainable production. Concurrently, the evolution of chemical synthesis from classical homologation to precise, asymmetric catalysis has granted researchers access to any desired stereoisomer. As the demand for more stable and potent peptide-based therapeutics continues to grow, the strategic use of β-tyrosine and other non-canonical amino acids will undoubtedly play a central role in the future of drug design and development.
References
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Bommarius, A. S., et al. (2007). Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. Journal of Biological Chemistry, 282(30), 21810-7. Available from: [Link]
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Reiser, O., et al. (2011). Synthesis of Chondramide A Analogues with Modified β-Tyrosine and Their Biological Evaluation. Chemistry – A European Journal, 17(47), 13349-13357. Available from: [Link]
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Wikipedia contributors. (2023). Arndt–Eistert reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available from: [Link]
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Parry, R. J., & Kurylo-Borowska, Z. (1980). Biosynthesis of amino acids. Investigation of the mechanism of .beta.-tyrosine formation. Journal of the American Chemical Society, 102(2), 836-837. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Available from: [Link]
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Liu, M., & Sibi, M. P. (2002). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 31(6), 347-357. Available from: [Link]
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Peng, F., et al. (2021). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI, 10(9), 1184. Available from: [Link]
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Patil, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 844-850. Available from: [Link]
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Cole, D. C. (2003). Chemical process synthesis of beta-amino acids and esters. Tetrahedron, 59(47), 9437-9466. Available from: [Link]
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Zabala, G. E., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(1), 1-13. Available from: [Link]
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Wikipedia contributors. (2024). Tyrosine. Wikipedia, The Free Encyclopedia. Available from: [Link]
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An In-depth Technical Guide to 3-(3-Amino-4-hydroxyphenyl)propanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3-amino-4-hydroxyphenyl)propanoic acid, a versatile scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, derivatization, and burgeoning applications, with a particular focus on its antimicrobial and anticancer properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
The Core Moiety: A Privileged Scaffold
This compound is a substituted β-amino acid structurally related to the essential amino acid L-tyrosine.[1] Its core structure, featuring a phenolic hydroxyl group and an amino group on a propanoic acid backbone, presents multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The phenolic moiety is a well-known pharmacophore that can participate in various biological interactions, including hydrogen bonding and redox reactions, while the amino and carboxylic acid groups provide opportunities for forming amide, ester, and other functional group linkages.
The structural similarity to tyrosine, a precursor to several neurotransmitters and hormones, suggests that derivatives of this scaffold may interact with biological pathways involving tyrosine metabolism.[2] Furthermore, the inherent functionalities of the molecule allow for the exploration of a wide chemical space, leading to the identification of derivatives with diverse pharmacological activities.
Synthetic Strategies: From Core to Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on the desired substituents and the required stereochemistry.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of the racemic core molecule involves a one-pot reaction between 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like 1-butanol under reflux conditions.[1][3] This reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.
Experimental Protocol: Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid [1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.
-
Reflux: Heat the mixture to reflux for 1.5-2 hours, monitoring the evolution of CO2.
-
Isolation: Allow the reaction mixture to cool. The resulting precipitate is filtered and washed sequentially with boiling 1-butanol, boiling ethanol, and water.
-
Drying: Dry the purified product at 80-100 °C for 8-10 hours.
-
Characterization: Confirm the identity and purity of the product using techniques such as TLC, NMR, and mass spectrometry.
Synthesis of N-Substituted Derivatives
A significant body of research has focused on the synthesis of N-substituted derivatives of a related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, which has shown promising biological activities.[4][5][6][7] These syntheses typically begin with the reaction of 4-aminophenol with an acrylic acid derivative.[5]
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester [5]
-
Reaction: A mixture of 4-aminophenol and methyl acrylate is refluxed in 2-propanol.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the desired N-(4-hydroxyphenyl)-β-alanine methyl ester.
This intermediate can be further modified, for instance, by hydrazinolysis to form the corresponding hydrazide, which can then be reacted with various aldehydes to generate a library of hydrazone derivatives.[4][5]
Synthesis of Other Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide range of other derivatives, including esters, amides, and compounds with modifications on the aromatic ring. Standard esterification and amidation protocols can be employed to modify the carboxylic acid functionality. For instance, Fischer-Speier esterification can be used to synthesize various alkyl esters.[8]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a range of multidrug-resistant bacterial and fungal pathogens.[4][7][9] This activity is often structure-dependent, with certain substituents significantly enhancing the antimicrobial effect.[4] For instance, hydrazone derivatives containing heterocyclic moieties have shown broad-spectrum antimicrobial activity.[4]
Mechanism of Antimicrobial Action:
The antimicrobial mechanism of these phenolic compounds is believed to be multifactorial.[3][9][10][11][12] Key proposed mechanisms include:
-
Disruption of Cell Membranes: The phenolic hydroxyl group can interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components.[3][9][11]
-
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes, thereby disrupting critical metabolic pathways.[3]
-
Interference with Nucleic Acid Synthesis: Some derivatives may interfere with the synthesis of DNA and RNA.[3]
-
Generation of Reactive Oxygen Species (ROS): The phenolic moiety can participate in redox cycling, leading to the generation of ROS that cause oxidative damage to cellular components.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [4]
| Compound ID | Substituent | MRSA (µg/mL) | VRE (µg/mL) | Gram-negative pathogens (µg/mL) | Drug-resistant Candida spp. (µg/mL) |
| Derivative A | Heterocyclic Moiety 1 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |
| Derivative B | Heterocyclic Moiety 2 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |
| Derivative C | Phenyl | >64 | >64 | >64 | >64 |
| Derivative D | Dimethylamino | >64 | >64 | >64 | >64 |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus faecalis). Data is illustrative and based on reported ranges.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13][14][15][16]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).
Anticancer Activity
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also emerged as a promising framework for the development of novel anticancer agents.[17][18][19] Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (A549).[17][18]
Mechanism of Anticancer Action:
The anticancer activity of these derivatives is likely multifaceted. The phenolic hydroxyl group can confer antioxidant properties, which may play a role in modulating oxidative stress within cancer cells.[17] Furthermore, the structural similarity to tyrosine suggests a potential interaction with tyrosine kinases, which are key enzymes involved in cancer cell signaling pathways.[2][8][20] Tyrosine kinase inhibitors (TKIs) are a well-established class of targeted cancer therapies that function by blocking the ATP-binding site of these enzymes, thereby inhibiting downstream signaling pathways that control cell proliferation and survival.[8][20]
Table 2: In Vitro Cytotoxicity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells [17]
| Compound ID | Substituent | % Cell Viability Reduction (at a given concentration) |
| Compound 12 | 1-Naphthyl | 57.9% |
| Compound 20 | 2-Furyl | ~50% |
| Compound 21 | Substituted Phenyl | ~50% |
| Compound 22 | Substituted Phenyl | ~50% |
| Compound 29 | Phenyl | ~50% |
Note: Data is illustrative and based on reported findings.
Experimental Protocol: MTT Cell Viability Assay [4][21][22][23]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. Key SAR observations include:
-
N-Substitution: The introduction of various substituents on the nitrogen atom of the amino group has a profound impact on both antimicrobial and anticancer activities. For instance, the presence of heterocyclic moieties on N-substituted hydrazone derivatives significantly enhances antimicrobial potency.[4]
-
Aromatic Ring Substitution: Modifications to the hydroxyphenyl ring can also modulate activity. The position and electronic properties of substituents can influence the compound's interaction with biological targets.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to esters or amides can alter the pharmacokinetic properties of the compounds, such as their solubility and cell permeability, which in turn can affect their biological activity.
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis of the core scaffold and its derivatives.
Caption: A typical workflow for the biological screening of synthesized derivatives.
Caption: Proposed mechanism of action for anticancer derivatives as tyrosine kinase inhibitors.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for generating libraries of compounds with a wide range of biological activities.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives with modifications at multiple positions to further explore the structure-activity landscape.
-
Elucidating detailed mechanisms of action: Utilizing molecular docking studies, enzymatic assays, and other biochemical techniques to identify the specific molecular targets of the most potent compounds.
-
In vivo evaluation: Advancing the most promising lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploring other therapeutic areas: Investigating the potential of these derivatives in other disease areas where tyrosine metabolism and phenolic compounds are known to play a role.
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Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved December 30, 2025, from [Link]
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Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
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Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. (2014, December 5). Bio-protocol, 4(23). [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved December 30, 2025, from [Link]
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Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic. Retrieved December 30, 2025, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (n.d.). Molecules, 14(11), 4539-4551. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February). Antibiotics, 13(2). [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., Meškinytė, E., Stankevičius, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., Meškinytė, E., Stankevičius, R., & Mickevičius, V. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. [Link]
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., Meškinytė, E., Stankevičius, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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The Enigmatic Role of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid in Metabolic Pathways: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Amino-4-hydroxyphenyl)propanoic acid, a structural isomer of the well-known β-tyrosine, presents a compelling yet underexplored area within metabolic research. Unlike its isomers, its direct participation in established metabolic pathways remains largely uncharacterized in publicly available scientific literature and databases. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to investigate this enigmatic molecule. By distinguishing it from its more studied counterparts, proposing plausible metabolic routes based on established biochemical principles, and providing detailed experimental workflows, this document aims to catalyze future research into its biosynthesis, degradation, and potential physiological significance.
Introduction: A Tale of Three Isomers
The hydroxyphenyl)propanoic acid family of compounds, sharing the molecular formula C₉H₁₁NO₃, represents a fascinating case of structural isomerism leading to potentially distinct biological roles. It is crucial to differentiate the subject of this guide, This compound (CAS 90717-66-1) , from its more extensively studied isomers:
-
3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine; CAS 6049-54-3): A β-amino acid identified as a bacterial metabolite and a potential tyrosine kinase receptor inhibitor.[1][2][3]
-
3-((4-hydroxyphenyl)amino)propanoic acid: A scaffold for the synthesis of derivatives with antimicrobial and anticancer properties.[4]
-
3-(4-Hydroxyphenyl)propionic acid (HPPA): A microbial metabolite of dietary procyanidins with roles in modulating macrophage function.
The distinct substitution pattern on the phenyl ring of this compound—with the amino group at position 3 and the hydroxyl group at position 4—suggests that it may have unique interactions with enzymes and receptors, and consequently, a divergent metabolic fate.
Table 1: Isomeric Comparison
| Compound Name | CAS Number | Key Characteristics |
| This compound | 90717-66-1 | Metabolic role largely uncharacterized. |
| 3-Amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine) | 6049-54-3 | Bacterial metabolite, potential tyrosine kinase inhibitor.[1][2][3] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Not assigned | Synthetic scaffold for antimicrobial/anticancer agents.[4] |
| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | 501-97-3 | Microbial metabolite of procyanidins. |
Hypothetical Metabolic Pathways
In the absence of direct experimental evidence, we can postulate potential biosynthetic and degradative pathways for this compound by drawing parallels with known metabolic routes of aromatic amino acids and related phenolic compounds.
Plausible Biosynthetic Routes
The biosynthesis of this molecule likely originates from intermediates of the shikimate pathway, the central route for the synthesis of aromatic amino acids in plants and microorganisms.
Diagram 1: Hypothetical Biosynthesis of this compound
Caption: A plausible biosynthetic pathway starting from the shikimate pathway.
Causality Behind the Hypothesis:
-
Origin from L-Tyrosine: L-Tyrosine is a logical precursor due to its structural similarity. The pathway would require subsequent hydroxylation and amination of the aromatic ring.
-
Enzymatic Steps:
-
Aromatic Hydroxylation: Enzymes such as cytochrome P450 monooxygenases are known to hydroxylate aromatic rings.
-
Aromatic Amination: While less common than transamination of α-keto acids, direct amination of aromatic rings can be catalyzed by certain aminotransferases or ammonia lyases.
-
Potential Degradative Pathways
The degradation of this compound would likely involve the catabolism of the propanoic acid side chain and the modification or cleavage of the aromatic ring.
Diagram 2: Postulated Degradation Pathway
Caption: A generalized degradative pathway leading to central metabolism.
Causality Behind the Hypothesis:
-
Initial Modifications: Deamination (removal of the amino group) and decarboxylation (removal of the carboxyl group) are common initial steps in the catabolism of amino acids and related compounds.
-
Ring Fission: The resulting phenolic compound would likely undergo ring cleavage, a process often catalyzed by dioxygenases, to yield aliphatic intermediates.
-
Entry into Central Metabolism: These aliphatic products would then be further metabolized to enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle.
Experimental Workflows for Elucidating Metabolic Pathways
To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols outline key experiments for investigating the metabolism of this compound.
In Vitro Metabolic Stability Assays
Objective: To determine the susceptibility of the compound to metabolism by liver enzymes.
Methodology:
-
Prepare Liver Microsomes: Isolate liver microsomes from a relevant species (e.g., human, rat, mouse).
-
Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound over time.
Data Interpretation: A rapid decrease in the concentration of the parent compound suggests metabolic instability.
Diagram 3: In Vitro Metabolic Stability Workflow
Caption: A streamlined workflow for assessing in vitro metabolic stability.
Metabolite Identification Studies
Objective: To identify the metabolites formed from this compound.
Methodology:
-
Scaling Up: Perform a larger-scale incubation with liver microsomes or hepatocytes.
-
LC-MS/MS Analysis: Analyze the incubation samples using high-resolution tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Use metabolite identification software to search for potential metabolites based on predicted metabolic transformations (e.g., oxidation, glucuronidation, sulfation).
-
Structural Elucidation: Confirm the structures of potential metabolites by comparing their fragmentation patterns with those of synthetic standards, if available.
In Vivo Pharmacokinetic and Metabolite Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.
Methodology:
-
Animal Dosing: Administer this compound to a suitable animal model (e.g., rats) via oral or intravenous routes.
-
Sample Collection: Collect blood, urine, and feces at multiple time points.
-
Sample Processing: Process the samples to extract the compound and its metabolites.
-
LC-MS Analysis: Quantify the parent compound and its metabolites in the collected samples.
-
Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
Potential Significance and Future Directions
The structural similarity of this compound to biologically active molecules suggests several avenues for future research:
-
Neuroactivity: Given that tyrosine is a precursor to neurotransmitters, this compound could potentially interact with neuronal pathways.
-
Microbial Metabolism: Its presence as a potential, yet unconfirmed, microbial metabolite warrants investigation into its role in the gut microbiome and host-microbe interactions.
-
Pharmacological Activity: As an isomer of a potential tyrosine kinase inhibitor, it should be screened for activity against a panel of kinases and other relevant drug targets.
Conclusion
This compound represents a significant knowledge gap in the field of metabolism. This technical guide provides a framework for initiating research into this intriguing molecule. By systematically applying the outlined experimental approaches, the scientific community can begin to unravel its metabolic pathways and elucidate its potential biological functions, paving the way for new discoveries in biochemistry and drug development.
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An In-depth Technical Guide to the Biosynthetic Origin of β-Tyrosine
Abstract: β-Tyrosine is a non-proteinogenic β-amino acid that serves as a crucial building block for numerous natural products with significant pharmacological activities, including the enediyne antitumor antibiotics and the cytotoxic chondramides. Understanding its biosynthetic origin is paramount for researchers in natural product discovery, synthetic biology, and drug development. This guide provides a comprehensive technical overview of the enzymatic machinery responsible for β-tyrosine synthesis, focusing on the mechanism of action, key experimental workflows for enzyme characterization, and analytical methodologies for its detection. We will delve into the causality behind experimental designs, ensuring a deep, field-proven understanding of the subject matter.
Introduction: The Significance of a Regioisomeric Shift
While α-amino acids are the canonical building blocks of proteins, nature has evolved enzymatic pathways to synthesize their β-isomers, which confer unique structural properties and biological activities to secondary metabolites. β-Tyrosine, or 3-amino-3-(4-hydroxyphenyl)propanoate, is structurally distinct from its α-isomer, L-tyrosine, by the position of the amino group, which is shifted from the α-carbon to the β-carbon of the propanoate backbone.
This seemingly minor isomeric change has profound implications. The incorporation of β-amino acids into peptide chains alters their secondary structure, making them more resistant to proteolytic degradation and capable of adopting novel conformations. This has made β-tyrosine and its derivatives highly sought-after moieties in the development of new therapeutics. The biosynthesis of this valuable precursor is surprisingly direct, primarily catalyzed by a single, remarkable enzyme.
The Core Enzymatic Transformation: Tyrosine Aminomutases
The biosynthesis of β-tyrosine from the primary metabolite L-tyrosine is catalyzed by a class of enzymes known as tyrosine aminomutases (TAMs) .[1][2] These enzymes execute a fascinating intramolecular rearrangement, shifting the amino group from the C-2 (α) to the C-3 (β) position.
Mechanism of Action: A Kinship with Ammonia Lyases
Tyrosine aminomutases belong to a family of enzymes that utilize a unique, autocatalytically formed cofactor: 4-methylidene-imidazole-5-one (MIO).[3][4] This family also includes ammonia lyases like phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). The catalytic mechanism is believed to proceed through an elimination-addition sequence via a cinnamate intermediate.[5]
The proposed mechanism involves:
-
Binding: The substrate, L-tyrosine, binds to the active site.
-
Elimination: The highly electrophilic MIO cofactor facilitates the elimination of ammonia from the α-carbon of L-tyrosine, forming a stable trans-p-hydroxycinnamic acid (p-coumaric acid) intermediate within the active site.
-
Re-addition: The enzyme then catalyzes a 1,4-conjugate addition of the same ammonia molecule to the β-position of the unsaturated acid intermediate.[5]
The stereochemical outcome—whether (R)-β-tyrosine or (S)-β-tyrosine is produced—is determined by the facial selectivity of the ammonia re-addition, a feature that can differ between TAMs from various organisms.[6] For instance, the aminomutase CmdF from Chondromyces crocatus produces (R)-β-tyrosine, while SgcC4 from the C-1027 enediyne pathway generates the (S)-isomer.[6][7]
Visualizing the Biosynthetic Pathway
The direct conversion of L-tyrosine to β-tyrosine is a streamlined and efficient process.
Caption: The direct enzymatic conversion of L-α-tyrosine to β-tyrosine.
Investigating a Putative TAM: An Experimental Guide
Identifying and characterizing a novel tyrosine aminomutase is a critical step in harnessing its potential for biocatalysis or pathway engineering. The following workflow outlines a self-validating system, where each step provides evidence to support the next, ensuring high scientific trustworthiness.
Experimental Workflow Overview
This workflow integrates bioinformatics, molecular biology, biochemistry, and analytical chemistry to definitively establish the function of a candidate gene.
Caption: A validated workflow for the identification and characterization of a TAM.
Detailed Protocol: In Vitro Assay of a Putative Tyrosine Aminomutase
This protocol describes the core biochemical experiment to test for TAM activity using a purified candidate protein.
Rationale: The principle of this assay is to incubate the purified enzyme with its predicted substrate (L-tyrosine) and then use a sensitive analytical method, like Liquid Chromatography-Mass Spectrometry (LC-MS), to detect the formation of the product (β-tyrosine). The inclusion of negative controls is critical to ensure that the observed conversion is enzyme-dependent.
Materials:
-
Purified putative TAM enzyme (e.g., His-tagged)
-
L-Tyrosine (substrate)
-
β-Tyrosine (analytical standard)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
1 M HCl (for quenching)
-
Acetonitrile (ACN) and Formic Acid (for LC-MS)
-
Microcentrifuge tubes
-
Incubator/water bath (set to optimal temperature, e.g., 30°C)
-
Centrifuge
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction would be:
-
70 µL of 50 mM Tris-HCl buffer (pH 8.5)
-
10 µL of 10 mM L-tyrosine solution (final concentration 1 mM)
-
10 µL of purified enzyme solution (e.g., 1 mg/mL stock, final concentration 10 µM)
-
-
Causality Check: The pH of 8.5 is often optimal for aminomutases and lyases, as it helps facilitate the deprotonation steps in the catalytic cycle. The substrate concentration (1 mM) is chosen to be well above the likely Km value to approach saturating conditions.
-
-
Negative Controls (Critical for Trustworthiness):
-
No-Enzyme Control: Prepare an identical reaction mixture but replace the enzyme solution with the same buffer used for enzyme purification. This control verifies that the conversion does not happen spontaneously under the reaction conditions.
-
Boiled-Enzyme Control: Prepare a reaction mixture using enzyme that has been boiled for 10 minutes and centrifuged. This control confirms that a properly folded, active protein is required for the reaction.
-
-
Incubation:
-
Incubate all tubes (experimental and controls) at 30°C for a set period (e.g., 1-4 hours). A time-course experiment is recommended initially to determine the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 1 M HCl. This denatures the enzyme by drastically lowering the pH, halting all catalytic activity.
-
Causality Check: Acidification not only stops the reaction but also helps in precipitating the denatured protein, which is essential for cleaning up the sample before analysis.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Analytical Detection (See Section 4):
-
Analyze the sample by LC-MS/MS. Look for a peak in the experimental sample that has the same retention time and mass-to-charge ratio (m/z) as the authentic β-tyrosine standard. This peak should be absent or significantly reduced in the negative control samples.
-
Validation with Isotopic Labeling
To unequivocally prove the biosynthetic origin, the in vitro assay or an in vivo feeding study can be performed using isotopically labeled L-tyrosine (e.g., [¹³C₉, ¹⁵N]-L-tyrosine).[2][8] The conservation of all heavy isotopes in the resulting β-tyrosine product provides definitive proof that it is directly derived from L-tyrosine via an intramolecular rearrangement.[9]
Analytical Methods for β-Tyrosine Detection
Accurate detection and quantification of β-tyrosine are essential for both mechanistic studies and for monitoring its production in engineered systems.
| Method | Principle | Advantages | Considerations |
| HPLC with UV Detection | Separation by reverse-phase or HILIC chromatography, followed by detection of the aromatic ring's UV absorbance (~275 nm). | Widely accessible, robust. | Lower sensitivity; may not resolve from other interfering aromatic compounds without excellent chromatographic separation. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry, using specific parent-daughter ion transitions for high selectivity (MRM). | High sensitivity and specificity; the gold standard for confirmation.[10] | Requires more specialized equipment. |
| Colorimetric Assays | Enzyme-coupled reactions that produce a colored product in the presence of tyrosine derivatives.[11][12] | High-throughput, suitable for screening. | Can be prone to interference from other compounds in complex mixtures; may require multiple enzymatic steps. |
| NMR Spectroscopy | Detection based on the unique chemical shifts of protons and carbons in the β-tyrosine structure. | Provides unambiguous structural information.[13] | Low sensitivity, requires higher concentrations and isotopically labeled samples for complex mixtures. |
Conclusion and Future Perspectives
The biosynthesis of β-tyrosine is a testament to nature's chemical ingenuity, employing a sophisticated aminomutase to create a valuable non-proteinogenic amino acid from a primary metabolite. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, from gene discovery to detailed biochemical characterization.
Future work in this field will likely focus on:
-
Enzyme Engineering: Modifying TAMs to accept novel substrates or alter their stereoselectivity for the synthesis of unique β-amino acids.[4][14]
-
Metabolic Engineering: Heterologous expression of TAMs in microbial hosts like E. coli or yeast to create cellular factories for the sustainable production of β-tyrosine and its derivatives.[15]
-
Discovery of Novel Pathways: Exploring diverse biological sources to identify new aminomutases with unique properties, expanding the biocatalytic toolbox for drug development.
By combining rigorous biochemical investigation with modern analytical techniques, the scientific community can continue to unlock the secrets of β-tyrosine biosynthesis and harness its potential for creating the next generation of advanced therapeutics.
References
-
Müller, R., et al. (2007). Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. PubMed. [Link]
-
Walker, K.D., et al. (2007). Unusual Mechanism for an Aminomutase Rearrangement: Retention of Configuration at the Migration Termini. Biochemistry. [Link]
-
Christianson, D.W., et al. (2010). The Mechanism of MIO-Based Aminomutases in β-Amino Acid Biosynthesis. Journal of the American Chemical Society. [Link]
-
Jogl, G. (2007). Structure of Tyrosine 2,3-Aminomutase. RCSB PDB. [Link]
-
Poppe, L., et al. (2020). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]
-
Jander, G., et al. (2015). The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice. The Plant Cell. [Link]
-
Jander, G., et al. (2015). The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice. PMC. [Link]
-
Shen, B., et al. (2009). Regiospecific Chlorination of (S)-β-Tyrosyl-S-Carrier Protein Catalyzed by SgcC3 in the Biosynthesis of the Enediyne Antitumor Antibiotic C-1027. PMC. [Link]
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Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
-
Chen, H., & Yeh, Y. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Advances. [Link]
-
Song, Y., et al. (2015). A novel approach to determine the tyrosine concentration in human plasma by DART-MS/MS. Analytical Methods. [Link]
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Frydman, B., et al. (2021). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. NIH. [Link]
-
Poppe, L., et al. (2020). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. ResearchGate. [Link]
-
Jander, G., et al. (2015). The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice. ResearchGate. [Link]
-
Chen, H., & Yeh, Y. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. PMC. [Link]
-
Ivanov, M.I., et al. (n.d.). Heterologous expression of β-alanine betaine biosynthesis gene increases Nicotiana tabacum resistance to abiotic stresses. ResearchGate. [Link]
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A Technical Guide to the Theoretical and Computational Investigation of β-Tyrosine
Distribution: Internal, for Researchers, Scientists, and Drug Development Professionals
Preamble: The Untapped Potential of β-Tyrosine in Medicinal Chemistry
The rational design of novel therapeutics frequently involves the exploration of chemical space beyond nature's canonical building blocks. Unnatural amino acids, particularly β-amino acids, have emerged as powerful tools in peptidomimetics and drug discovery. Their intrinsic resistance to enzymatic degradation and their ability to induce unique secondary structures in peptides make them highly desirable scaffolds.[1][2] β-Tyrosine, the β-homologue of the proteinogenic aromatic amino acid L-tyrosine, represents a compelling yet underexplored candidate in this domain. Its unique structural features—an additional methylene group in the backbone—introduce conformational flexibility that can be harnessed to modulate the biological activity and pharmacokinetic properties of peptide-based drugs.
This technical guide provides a comprehensive framework for the theoretical and computational investigation of β-tyrosine. As direct computational studies on β-tyrosine are nascent, this document establishes a robust methodology by drawing parallels from established computational analyses of analogous aromatic and β-amino acids. We will delve into the quantum mechanical underpinnings of its conformational landscape, the atomistic details of its dynamics through molecular simulations, and its potential interactions with biological targets. This guide is intended to serve as a foundational resource for researchers embarking on the computational exploration of β-tyrosine and its derivatives in the pursuit of next-generation therapeutics.
Part 1: Foundational Principles and Strategic Overview
The computational investigation of a non-canonical amino acid like β-tyrosine necessitates a multi-faceted approach, bridging the accuracy of quantum mechanics with the broader conformational sampling of classical molecular dynamics. The overarching strategy is to first understand the intrinsic properties of the isolated molecule and then to explore its behavior in more complex environments, such as within a peptide sequence or interacting with a protein receptor.
Our investigative workflow is designed to be a self-validating system, where insights from one computational method inform and refine the subsequent steps. This iterative process ensures a comprehensive and reliable understanding of β-tyrosine's molecular behavior.
Caption: A logical workflow for the comprehensive computational study of β-tyrosine.
Part 2: Quantum Mechanical Exploration of β-Tyrosine's Intrinsic Properties
Quantum mechanics (QM) provides the most accurate theoretical description of molecular systems, making it the cornerstone for understanding the fundamental properties of β-tyrosine. These calculations are computationally intensive and are therefore best suited for smaller systems, such as the isolated amino acid or a dipeptide mimic.
Conformational Analysis: Unveiling the Energetic Landscape
The increased number of rotatable bonds in β-tyrosine compared to its α-counterpart leads to a more complex conformational landscape. Identifying the low-energy conformers is crucial as these are the most likely to be populated and thus dictate the molecule's behavior.
Experimental Protocol: Density Functional Theory (DFT) for Conformational Searching
-
Initial Structure Generation: Generate a diverse set of initial conformations by systematically rotating the dihedral angles of the β-tyrosine backbone and side chain.
-
Geometry Optimization: Perform geometry optimizations for each initial structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This level of theory offers a good balance between accuracy and computational cost for identifying stable geometries.[3][4]
-
Energy Refinement: For the lowest energy conformers identified in the previous step, perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.[3]
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies for each optimized geometry to confirm that they are true minima (i.e., no imaginary frequencies) on the potential energy surface.
Causality Behind Experimental Choices: The choice of DFT with a hybrid functional like B3LYP is a pragmatic one. While more accurate methods like Møller-Plesset perturbation theory (MP2) exist, they are significantly more computationally expensive.[4] For an initial conformational search, DFT provides a reliable and efficient means of exploring the potential energy surface. The subsequent refinement with a larger basis set improves the accuracy of the relative energies of the most important conformers.
Derivation of Molecular Properties for Force Field Development
A critical output of QM calculations is the derivation of molecular properties that are essential for developing accurate classical force fields for use in molecular dynamics simulations.
Experimental Protocol: Calculation of Electrostatic Potential (ESP) Charges
-
Wavefunction Calculation: For the low-energy conformers of β-tyrosine, perform a QM calculation to obtain the molecular wavefunction.
-
ESP Calculation: Calculate the electrostatic potential on a grid of points surrounding the molecule.
-
Charge Fitting: Use a charge fitting procedure, such as the Restrained Electrostatic Potential (RESP) method, to derive a set of atom-centered partial charges that best reproduce the QM-calculated ESP.[5][6][7]
Trustworthiness of the Protocol: The RESP fitting procedure is a well-established method for deriving high-quality partial charges for molecular simulations. By considering multiple conformations in the fitting process, the resulting charges are more transferable and provide a better representation of the molecule's electrostatic properties across different environments.[5][6][7]
Part 3: Development of a Classical Force Field for β-Tyrosine
Molecular dynamics (MD) simulations, which can model the behavior of molecules over time, rely on classical force fields to describe the interactions between atoms. The accuracy of an MD simulation is directly dependent on the quality of the force field parameters. For a non-canonical amino acid like β-tyrosine, these parameters are often not available in standard force fields and must be developed.
Authoritative Grounding: The development of force field parameters for unnatural amino acids is a well-documented process. A notable example is the work by Wang and Li (2020), who developed and tested force field parameters for 18 phenylalanine and tyrosine derivatives compatible with the Amber ff14SB force field.[5][6][7] The methodology outlined below is based on this and similar studies.
Parameterization Strategy
The force field parameters for β-tyrosine can be derived by combining existing parameters from analogous molecules with new parameters derived from QM calculations.
| Parameter Type | Derivation Strategy | Justification |
| Bond Lengths & Angles | Adopt from existing parameters for similar chemical moieties in established force fields (e.g., GAFF).[5][7] | These parameters are generally transferable and less sensitive to the local electronic environment. |
| Dihedral Angles | Fit to QM-calculated torsional energy profiles for key rotatable bonds in a model compound (e.g., an N-acetyl, N'-methylamide capped β-tyrosine). | This ensures that the conformational preferences of the molecule are accurately reproduced in the classical simulation. |
| Partial Atomic Charges | Derived from QM calculations using the RESP fitting procedure as described in Section 2.2. | Accurately capturing the electrostatic properties is crucial for modeling intermolecular interactions.[5][6][7] |
| Lennard-Jones Parameters | Adopt from existing atom types in the chosen force field. | These parameters describe van der Waals interactions and are generally transferable between similar atom types. |
Experimental Protocol: Dihedral Angle Parameterization
-
Model Compound Selection: Choose a suitable model compound, such as N-acetyl-β-tyrosinamide, to represent the β-tyrosine residue in a peptide environment.
-
QM Torsional Scan: Perform a series of constrained geometry optimizations at the QM level (e.g., B3LYP/6-31G(d)) by systematically rotating the dihedral angle of interest while allowing all other degrees of freedom to relax.
-
MM Energy Calculation: For each point on the QM torsional profile, calculate the corresponding molecular mechanics (MM) energy using the initial force field parameters.
-
Parameter Fitting: Adjust the dihedral force constants and periodicities in the force field to minimize the difference between the MM and QM energy profiles.
Caption: Workflow for the parameterization of dihedral angles in the β-tyrosine force field.
Part 4: Molecular Dynamics Simulations of β-Tyrosine and its Peptides
With a validated force field, MD simulations can be employed to study the dynamic behavior of β-tyrosine in various environments, from aqueous solution to its incorporation within a peptide chain.
Solvation and Conformational Dynamics of Free β-Tyrosine
Understanding how β-tyrosine interacts with its environment and its preferred conformations in solution is a critical first step.
Experimental Protocol: MD Simulation of Solvated β-Tyrosine
-
System Setup: Place a single β-tyrosine molecule in a periodic box of explicit water molecules (e.g., TIP3P).
-
Energy Minimization: Perform energy minimization to remove any steric clashes between the solute and solvent.
-
Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to equilibrate.
-
Production Run: Once equilibrated, run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to adequately sample the conformational space of β-tyrosine.
-
Analysis: Analyze the trajectory to determine the populations of different conformers, solvent accessible surface area, and hydrogen bonding patterns.
Investigating the Structural Impact of β-Tyrosine in Peptides
The true utility of β-tyrosine lies in its ability to modify the structure and properties of peptides. MD simulations are an ideal tool for investigating these effects at an atomic level.
Experimental Protocol: Comparative MD Simulations of α- and β-Tyrosine Containing Peptides
-
Peptide Design: Design a pair of short peptides, one containing a canonical α-tyrosine and the other with a β-tyrosine at the same position.
-
System Setup and Simulation: For each peptide, perform an MD simulation in explicit solvent following the protocol outlined in Section 4.1.
-
Structural Analysis: Compare the trajectories of the two peptides, focusing on:
-
Secondary Structure: Analyze the propensity of the peptides to form secondary structures like helices and sheets.
-
Backbone Flexibility: Calculate the root-mean-square fluctuation (RMSF) of the backbone atoms to identify regions of high and low flexibility.
-
Side Chain Orientations: Characterize the preferred orientations of the tyrosine side chain in both peptides.
-
Data Presentation: RMSF Comparison
| Residue | RMSF (Å) - α-Tyr Peptide | RMSF (Å) - β-Tyr Peptide |
| 1 | ... | ... |
| ... | ... | ... |
| Tyr | Value | Value |
| ... | ... | ... |
| N | ... | ... |
This comparative analysis will provide direct insights into how the introduction of a β-tyrosine residue alters the structural dynamics of a peptide.
Part 5: Probing Interactions with Biological Targets through Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial step in rational drug design, allowing for the in silico screening of potential drug candidates.
Experimental Protocol: Docking of a β-Tyrosine Containing Peptide to a Protein Receptor
-
Receptor and Ligand Preparation: Prepare the 3D structures of the protein receptor and the β-tyrosine containing peptide. This may involve adding hydrogen atoms and assigning partial charges.
-
Binding Site Definition: Define the region on the receptor where the peptide is expected to bind. This can be based on experimental data or predicted using binding site prediction algorithms.
-
Docking Simulation: Run a molecular docking algorithm to generate a series of possible binding poses of the peptide within the receptor's binding site.
-
Scoring and Analysis: Score the generated poses using a scoring function to estimate the binding affinity. Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: A streamlined workflow for predicting the binding of a β-tyrosine peptide to a protein target.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous framework for the theoretical and computational investigation of β-tyrosine. By systematically progressing from quantum mechanical characterization to classical molecular dynamics and molecular docking, researchers can gain a deep and actionable understanding of this promising unnatural amino acid. The methodologies presented here, grounded in established computational practices for similar molecular systems, provide a clear path forward for elucidating the structural and dynamic properties of β-tyrosine and for rationally designing novel peptide-based therapeutics with enhanced properties. Future work should focus on the experimental validation of the computational predictions outlined in this guide, including the synthesis of β-tyrosine containing peptides and their characterization using techniques such as NMR spectroscopy and X-ray crystallography.
References
-
Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences, 7, 608931. [Link]
-
De Marco, R., & Gago, F. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(9), 1335–1349. [Link]
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]
-
Zhang, Y., Huang, M., & Lin, Z. (2005). Systematic ab initio studies of the conformers and conformational distribution of gas-phase tyrosine. The Journal of Chemical Physics, 122(14), 144302. [Link]
-
Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PubMed, 33363181. [Link]
-
Wang, X., & Li, W. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PubMed Central, PMC7758225. [Link]
-
Beachy, M. D., Chasman, D., Murphy, R. B., Halgren, T. A., & Friesner, R. A. (1997). Accurate ab initio quantum chemical determination of the relative energetics of peptide conformations and assessment of empirical force fields. Journal of the American Chemical Society, 119(25), 5908–5920. [Link]
-
Christ, C. D., et al. (2021). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI, 10(4), 253. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid Derivatives
Introduction: The Strategic Importance of the 3-Amino-4-hydroxyphenyl Propanoic Acid Scaffold
The 3-(3-Amino-4-hydroxyphenyl)propanoic acid scaffold and its related isomers represent a privileged structure in medicinal chemistry and drug discovery. The inherent functionalities—a carboxylic acid, an amine, and a phenol—provide multiple points for chemical modification, allowing for the systematic exploration of chemical space. This versatility is crucial for developing derivatives with tailored pharmacokinetic and pharmacodynamic profiles.
Recent research has highlighted the potential of these derivatives as promising pharmacophores. They have been investigated for a range of therapeutic applications, including the development of novel anticancer, antioxidant, and antimicrobial agents.[1][2][3] For instance, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent activity against multidrug-resistant ESKAPE bacterial pathogens and drug-resistant Candida species.[2][3][4] The phenolic hydroxyl group, in particular, enhances aqueous solubility and provides a critical hydrogen bonding site for high-affinity interactions with biological targets.[1] Furthermore, this structural motif serves as a key building block in the synthesis of complex therapeutic agents, such as B-Raf kinase inhibitors used in oncology.[5][6][7][8]
These application notes provide a comprehensive guide to the synthesis of the core scaffolds and their subsequent derivatization, offering field-proven insights into experimental design and execution. The protocols are designed to be self-validating, with explanations for key procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Synthesis Strategies & Mechanistic Rationale
Two primary synthetic routes are presented, leading to two distinct but structurally related isomers. The choice of starting material dictates the final substitution pattern on the phenyl ring.
Strategy A: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
This is the most common route for accessing derivatives with the amino group directly attached to the phenyl ring. The synthesis begins with a nucleophilic addition of 4-aminophenol to an activated alkene.
-
Causality: The reaction leverages the nucleophilicity of the amino group on 4-aminophenol, which attacks the electron-deficient β-carbon of methyl acrylate (a Michael addition). This approach is efficient for establishing the core N-phenyl-β-alanine backbone. Subsequent derivatization of the resulting acid or ester allows for the creation of a diverse chemical library.[2][4]
Caption: Workflow for synthesizing 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.
Strategy B: One-Pot Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid
This alternative strategy produces an isomer where the amino and phenyl groups are attached to the same carbon (the α-carbon relative to the carboxyl group). This is achieved through a multicomponent reaction.
-
Causality: This reaction is a variation of the Knoevenagel condensation followed by a Michael addition and decarboxylation. Malonic acid and 4-hydroxybenzaldehyde first condense. The ammonium acetate serves as both a catalyst and the nitrogen source for the in-situ formation of an imine and subsequent addition of the malonate enolate. The final product precipitates from the reaction mixture, simplifying purification.[9] This method is highly efficient for generating the β-tyrosine scaffold in a single step.[9][10]
Caption: One-pot synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (Core Intermediate for Strategy A)
This protocol is adapted from methodologies described for the synthesis of N-substituted β-amino acids.[2]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminophenol (1.0 eq), methyl acrylate (1.2 eq), and 2-propanol (approx. 10 volumes).
-
Scientist's Note: Using a slight excess of methyl acrylate ensures the complete consumption of the limiting reagent, 4-aminophenol. 2-propanol is an effective solvent that facilitates dissolution and has an appropriate boiling point for reflux.
-
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The disappearance of the 4-aminophenol spot indicates reaction completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold 2-propanol (2 x 20 mL).
-
-
Purification & Characterization: The crude product is often of sufficient purity for the next step. If necessary, recrystallize from ethanol. The final product should be a white to off-white solid. Characterize via ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
Protocol 3.2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (Key Derivatization Precursor)
This step converts the methyl ester into a highly reactive hydrazide, which is the immediate precursor for creating a library of hydrazone derivatives.[2][4]
-
Reagent Setup: To a 100 mL round-bottom flask, add the N-(4-hydroxyphenyl)-β-alanine methyl ester (1.0 eq) synthesized in Protocol 3.1 and propan-2-ol (approx. 10 volumes).
-
Hydrazinolysis: Add hydrazine hydrate (3.0 eq) dropwise to the stirred suspension at room temperature.
-
Scientist's Note: A significant excess of hydrazine hydrate drives the reaction to completion. The reaction is typically exothermic; a controlled addition is recommended.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor by TLC until the starting ester spot is no longer visible.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then diethyl ether to remove any unreacted hydrazine and other impurities.
-
Dry the product under vacuum to yield the pure hydrazide.
-
Protocol 3.3: General Protocol for the Synthesis of Hydrazone Derivatives
This protocol describes the condensation reaction to form the final, diverse library of compounds.[2]
-
Reagent Setup: In a 50 mL flask, dissolve the N-(4-hydroxyphenyl)-β-alanine hydrazide (1.0 eq) from Protocol 3.2 in methanol (approx. 15 volumes).
-
Condensation: Add the desired aromatic or heterocyclic aldehyde (1.0-1.1 eq) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Scientist's Note: The acidic catalyst protonates the aldehyde carbonyl, making it more electrophilic and accelerating the rate of imine formation.
-
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold methanol to remove unreacted starting materials.
-
Dry the final hydrazone derivative under vacuum. Purity can be assessed by melting point and NMR.
-
| Derivative Type | Starting Aldehyde Example | Rationale for Selection | Reported Activity |
| Heterocyclic Hydrazone | Furan-2-carbaldehyde | Heterocycles often enhance biological activity and modulate physicochemical properties. | Potent anticancer and antioxidant properties.[1] |
| Substituted Phenyl | 4-Nitrobenzaldehyde | Electron-withdrawing groups can alter electronic properties and binding interactions. | Varies; structure-dependent antimicrobial activity.[2] |
| Polycyclic Aromatic | 2-Naphthaldehyde | Increased lipophilicity can improve membrane permeability. | Varies; explored for broad-spectrum antimicrobial potential.[2] |
Protocol 3.4: One-Pot Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid (Strategy B)
This highly efficient protocol is based on a well-established multicomponent reaction.[9]
-
Reagent Setup: Charge a 500 mL flask with 4-hydroxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), ammonium acetate (2.3 eq), and 1-butanol (approx. 15-20 volumes).
-
Scientist's Note: 1-Butanol is used as the solvent due to its high boiling point, which is necessary to drive the reaction and facilitate the evolution of CO₂. The specific molar ratios are critical for optimal yield.[9]
-
-
Reaction: Heat the mixture to reflux (approximately 117°C) with vigorous stirring for 1.5-2 hours. The reaction is complete when the evolution of carbon dioxide gas ceases.
-
Isolation and Purification:
-
A precipitate will form in the hot reaction mixture.
-
Allow the mixture to cool slightly, then collect the solid by vacuum filtration while still warm.
-
Wash the filter cake sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally water (100 mL).
-
Scientist's Note: The hot solvent washes are crucial for removing unreacted starting materials and side products, yielding a high-purity product without the need for column chromatography.
-
-
Drying & Characterization: Dry the purified solid in an oven at 80-100°C for 8-10 hours. Expected yields are typically in the range of 65-80%.[9] Confirm the structure of the β-tyrosine product using standard analytical techniques.
Applications in Drug Discovery
The derivatives synthesized through these protocols have shown significant promise in preclinical studies.
-
Antimicrobial Agents: Hydrazones containing heterocyclic substituents have demonstrated potent and broad-spectrum antimicrobial activity, including against MRSA and vancomycin-resistant Enterococcus faecalis.[2][3][4]
-
Anticancer and Antioxidant Agents: Specific derivatives, such as those incorporating a furan moiety, have exhibited potent anticancer activity against non-small cell lung cancer lines (A549) and also show promising antioxidant properties.[1]
-
Kinase Inhibition: The core structure is a valuable intermediate for more complex molecules. For example, related phenylpropanoic acid structures are integral to the design of potent B-Raf inhibitors like Dabrafenib, which are used to treat melanoma.[6][7][11]
References
- Kashif, M., et al. (2018). European Journal of Medicinal Chemistry, 156, 252-268.
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. Available at: [Link]
-
Tsai, J., et al. (2006). Development of a novel inhibitor of oncogenic b-raf. Cancer Research, 66(8_Supplement), 571. Available at: [Link]
-
Zhang, C., et al. (2015). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. Bioorganic & Medicinal Chemistry Letters, 25(22), 5342-5348. Available at: [Link]
-
Niculescu-Duvaz, D., et al. (2009). Pyridoimidazolones as novel potent inhibitors of v-Raf murine sarcoma viral oncogene homologue B1 (BRAF). Journal of Medicinal Chemistry, 52(8), 2255-2264. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]
-
Wood, E. R., et al. (2009). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Expert Opinion on Drug Discovery, 4(9), 985-990. Available at: [Link]
-
PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Available at: [Link]
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Application Notes and Protocols for a Novel Phenolic Compound: 3-(3-Amino-4-hydroxyphenyl)propanoic acid in Antimicrobial Assays
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis, necessitating the urgent discovery and development of new antimicrobial agents. Phenolic compounds, a diverse group of plant secondary metabolites, have long been recognized for their broad-spectrum antimicrobial properties.[1] Their mechanisms of action are multifaceted, often involving the disruption of microbial membranes, inhibition of key enzymes, and interference with nucleic acid synthesis.[2][3] This complexity makes them promising candidates for combating resistant bacteria. This application note focuses on 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a synthetic amino acid derivative incorporating a 4-hydroxyphenyl moiety, a common feature in many biologically active compounds.[4][5] Recent studies on similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant antimicrobial activity against a range of MDR bacterial and fungal pathogens, underscoring the potential of this chemical scaffold.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of this compound. It offers detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC), performing the disk diffusion assay for qualitative assessment, and establishing the Minimum Bactericidal Concentration (MBC). Adherence to these standardized methodologies, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures the generation of robust, reproducible, and comparable data.[6][7][8][9][10][11]
Materials and Reagents
Test Compound:
-
This compound (Purity ≥95%)
Bacterial Strains:
-
Quality Control (QC) Strains:
-
Test Strains: A selection of clinically relevant Gram-positive and Gram-negative bacteria, including MDR strains.
Culture Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Tryptic Soy Broth (TSB) or Saline (0.85% NaCl) for inoculum preparation[3]
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO), analytical grade
-
0.5 McFarland turbidity standard[17]
-
Sterile 96-well microtiter plates[1]
-
Sterile paper disks (6 mm diameter)[17]
-
Sterile cotton swabs[17]
-
Standard antimicrobial disks for quality control (e.g., ampicillin, gentamicin)
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of the test compound is a critical first step. Due to its chemical structure, this compound may have limited aqueous solubility. A stock solution in a suitable solvent that is non-toxic to the test organisms at the final concentration is required.
Protocol:
-
Prepare a 10 mg/mL (10,000 µg/mL) stock solution of this compound in 100% DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C.
Rationale: DMSO is a common solvent for antimicrobial susceptibility testing of hydrophobic compounds. It is important to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][18]
Caption: Workflow for MIC determination.
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17][19] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
-
Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of a working solution of the test compound (e.g., 1280 µg/mL in CAMHB, ensuring DMSO concentration is low) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. This will create a concentration gradient (e.g., 640 µg/mL down to 1.25 µg/mL).
-
Well 11 will serve as the growth control (no compound, with inoculum).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[1]
Disk Diffusion Assay
The disk diffusion assay (Kirby-Bauer method) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[15][3]
Caption: Workflow for the disk diffusion assay.
Protocol:
-
Disk Preparation: Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the this compound stock solution onto sterile paper disks. Allow the disks to dry completely in a sterile environment.[17]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.[3]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[15][3]
-
Disk Placement: Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring they are at least 24 mm apart.[3][16] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[17]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][4][21] This assay is performed as a follow-up to the MIC test.
Protocol:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Plate a 10 µL aliquot from each of these clear wells onto a sterile MHA plate.[1]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Data Presentation and Interpretation
The results of the antimicrobial assays should be recorded systematically.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) [Disk Content] |
| S. aureus | 29213 | 16 | 32 | 18 [30 µg] |
| E. coli | 25922 | 64 | >128 | 12 [30 µg] |
| P. aeruginosa | 27853 | 128 | >128 | 8 [30 µg] |
| MRSA | (Clinical Isolate) | 32 | 64 | 15 [30 µg] |
| Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. |
Interpretation:
-
Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1] A ratio > 4 suggests bacteriostatic activity.
-
Disk Diffusion: The diameter of the zone of inhibition correlates with the susceptibility of the organism to the compound. Larger zones indicate greater susceptibility.
Proposed Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, its chemical structure as a phenolic compound allows for several plausible hypotheses based on existing literature.[2][21]
Caption: Plausible antimicrobial mechanisms.
-
Membrane Disruption: The hydroxyl group on the phenyl ring can interact with the lipids and proteins of the bacterial cell membrane, disrupting its structure and increasing permeability.[16][21] This can lead to the leakage of essential intracellular components and ultimately cell death.[21]
-
Enzyme Inhibition: Phenolic compounds are known to inhibit various microbial enzymes by binding to their active sites or denaturing the protein structure.[2] This can disrupt critical metabolic pathways.
-
Nucleic Acid Synthesis Interference: The compound may interfere with DNA replication and transcription, thereby preventing bacterial proliferation.[2]
-
Oxidative Stress: The phenolic moiety can also contribute to the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids within the bacterial cell.[20]
Further studies, such as membrane potential assays, enzyme inhibition kinetics, and gene expression analysis, are required to elucidate the specific mechanism(s) of action.
Conclusion
This application note provides a robust set of protocols for the initial antimicrobial evaluation of this compound. By following these standardized methods, researchers can generate high-quality, reliable data to assess its potential as a novel antimicrobial agent. The promising activity of related compounds suggests that this molecule is a worthy candidate for further investigation in the ongoing fight against antimicrobial resistance.
References
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
(n.d.). Disk diffusion method. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]
-
PubMed. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
CLSI. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. Retrieved from [Link]
-
PubMed. (1989). Pseudomonas aeruginosa ATCC 49189, a new quality control strain for testing P. aeruginosa susceptibility to the aminoglycosides. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
PubMed. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Retrieved from [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
YouTube. (2024). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. Retrieved from [Link]
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Application Notes and Protocols for 3-(3-Amino-4-hydroxyphenyl)propanoic Acid in Cancer Cell Line Studies
Authored by: Senior Application Scientist
Introduction: A Novel Scaffold in Cancer Research
3-(3-Amino-4-hydroxyphenyl)propanoic acid and its derivatives are emerging as a promising class of compounds in oncology research. While direct studies on the parent molecule are limited, research into its derivatives, particularly 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated significant anticancer activity in various cancer cell lines.[1][2][3] These compounds have been shown to reduce cancer cell viability and suppress cell migration, indicating their potential as therapeutic agents.[1][4] This document provides a comprehensive guide for researchers investigating the anticancer properties of this compound, drawing upon the existing knowledge of its derivatives and related compounds to propose a robust framework for in vitro studies.
The structural similarity of this compound to the amino acid tryptophan suggests a potential, yet unconfirmed, role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor-mediated immune suppression.[5][6][7] By catalyzing the degradation of tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system.[7][8] Therefore, the investigation of this compound as a potential IDO1 inhibitor is a key area of interest.
This guide will provide detailed protocols for evaluating the efficacy of this compound in cancer cell lines, focusing on assays for cell viability, migration, and target validation through western blotting.
Part 1: Mechanism of Action - The IDO1 Hypothesis and Beyond
The primary hypothesized mechanism of action for this compound is the inhibition of the IDO1 enzyme. This hypothesis is based on its structural analogy to tryptophan.
The IDO1 Pathway and Its Role in Cancer
IDO1 is an intracellular enzyme that catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine.[7] In the context of cancer, increased IDO1 activity leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and activation of effector T cells, which are crucial for antitumor immunity.[7]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the development and activity of regulatory T cells (Tregs), which further suppress the immune response.[7][8]
By inhibiting IDO1, this compound could potentially reverse these immunosuppressive effects, thereby restoring the immune system's ability to recognize and attack cancer cells.
Caption: Hypothesized IDO1 inhibition by this compound.
Other Potential Mechanisms
While IDO1 inhibition is a compelling hypothesis, it is important to consider other potential mechanisms of action, as observed with its derivatives. In silico studies on related compounds suggest possible interactions with other cancer-related proteins, including:
-
SIRT2 (Sirtuin 2): A protein deacetylase involved in cell cycle regulation and tumorigenesis.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a key role in cell proliferation and survival.
-
HER-2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in some cancers.
-
c-MET (Mesenchymal-epithelial transition factor): A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[9][10]
Additionally, some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated antioxidant properties, which could contribute to their anticancer effects by mitigating oxidative stress within cancer cells.[1][2][4]
Part 2: Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound.
Compound Preparation and Handling
Proper preparation of the compound is critical for reproducible results. Based on the solubility of related compounds, the following protocol is recommended.[11][12]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Protocol:
-
Stock Solution Preparation (100 mM):
-
Accurately weigh the desired amount of this compound. For 1 mL of a 100 mM stock solution, use 18.12 mg (Molecular Weight: 181.19 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Cell Culture
The choice of cell lines is crucial for relevant findings. Based on studies with derivative compounds, the following cell lines are recommended for initial screening:[1][10]
-
A549 (Non-small cell lung cancer): A commonly used cell line for studying lung cancer.
-
FaDu (Head and neck squamous cell carcinoma): A cell line used for studying head and neck cancers.
-
Vero (Non-cancerous kidney epithelial cells): To assess the selectivity of the compound for cancer cells.[1]
Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, FaDu) and a non-cancerous cell line (e.g., Vero)
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of the compound on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells at a density that will form a confluent monolayer after 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing a non-lethal concentration of this compound (e.g., IC20, determined from the MTT assay).
-
Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure over time.
-
Compare the migration rate between the treated and control groups.
-
Western Blotting for Target Validation
Western blotting can be used to investigate the effect of the compound on the expression of target proteins, such as IDO1.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Part 3: Data Interpretation and Expected Outcomes
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative data from the cell viability assays.
| Cell Line | Compound | IC50 (µM) after 48h | Selectivity Index (SI) |
| A549 | This compound | To be determined | To be determined |
| FaDu | This compound | To be determined | To be determined |
| Vero | This compound | To be determined | N/A |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.
Expected Results
-
Cell Viability: It is anticipated that this compound will exhibit dose-dependent cytotoxicity in cancer cell lines, with lower toxicity in non-cancerous cells.
-
Cell Migration: The compound is expected to inhibit the migration of cancer cells in the wound healing assay.
-
Western Blotting: If the compound acts as an IDO1 inhibitor, a decrease in the expression of downstream effectors of the kynurenine pathway may be observed. Alternatively, if it targets other signaling pathways, changes in the phosphorylation status or expression of proteins like EGFR or c-MET may be seen.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive starting point for the investigation of this compound in cancer cell line studies. The hypothesized role of this compound as an IDO1 inhibitor presents an exciting avenue for research in cancer immunotherapy. Future studies should aim to confirm its mechanism of action through enzymatic assays and explore its efficacy in co-culture models with immune cells to better recapitulate the tumor microenvironment. Furthermore, the exploration of its derivatives could lead to the development of more potent and selective anticancer agents.[1][13]
References
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Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Frontiers in Immunology, 7, 345. [Link]
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Zhai, L., Ladomersky, E., & Lau, J. S. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]
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Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities. Trends in Pharmacological Sciences, 39(3), 307–325. [Link]
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Le Floc'h, A., & Escudier, B. (2018). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research, 24(23), 5763–5765. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceutics, 16(2), 268. [Link]
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ResearchGate. (2024). The selected (4-hydroxyphenyl)amino)propanoic acid derivatives...[Link]
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PubMed. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
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ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(11), 2568. [Link]
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Kavaliauskas, P., et al. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. International Journal of Molecular Sciences, 26(10), 5432. [Link]
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MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-amino-4-hydroxyphenyl-propionitrile. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]
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KTU ePubl. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]
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Application Notes and Protocols: The Use of β-Tyrosine in Cell Culture
Abstract
Introduction: The Scientific Rationale for β-Tyrosine Studies
L-Tyrosine is a fundamental aromatic amino acid, serving not only as a building block for proteins but also as a precursor for crucial signaling molecules, including catecholamine neurotransmitters and thyroid hormones.[1][] Its phenolic hydroxyl group is the primary substrate for tyrosine kinases, enzymes that orchestrate a vast network of signaling pathways controlling cell proliferation, differentiation, migration, and survival.[3] The phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs) and their substrates creates docking sites for SH2 domain-containing proteins, propagating signals through cascades like the Ras/Raf/MAP kinase and PI3K/Akt pathways.[4][5]
β-Tyrosine (3-amino-3-(4-hydroxyphenyl)propanoic acid) is a structural isomer of L-α-Tyrosine. This seemingly subtle change—shifting the amino group from the alpha to the beta carbon—fundamentally alters its chemical properties and biological recognition. It is not recognized by the native translational machinery, meaning it cannot be incorporated into proteins without specialized, engineered molecular tools.[6]
This unique property makes β-Tyrosine a compelling molecule for cell-based research for two primary reasons:
-
As a Signaling Modulator: Due to its structural similarity to L-Tyrosine, β-Tyrosine may act as a competitive inhibitor or allosteric modulator of enzymes and transporters that recognize L-Tyrosine. This could potentially disrupt normal tyrosine metabolism or interfere with tyrosine kinase signaling pathways.[7]
-
As a Structural Probe: Through genetic code expansion, β-Tyrosine can be site-specifically incorporated into a protein of interest.[8][9] The altered backbone geometry can introduce novel structural or functional properties, offering a powerful tool for protein engineering and structure-function studies.
This guide provides the necessary protocols to investigate the first application: using β-Tyrosine as a small molecule modulator in cell culture to assess its impact on cell viability and signaling.
Foundational Protocols: Preparation and Viability Assessment
Before investigating the nuanced effects of β-Tyrosine on cell signaling, it is critical to establish its basic cytotoxic profile and prepare it in a manner suitable for cell culture.
Protocol 2.1: Preparation of β-Tyrosine Stock Solution
The solubility of aromatic amino acids can be a significant challenge. L-Tyrosine itself has very low solubility in water at neutral pH (~0.45 mg/mL).[10][11] It is crucial to prepare a concentrated, sterile stock solution that can be diluted into the culture medium without causing precipitation or significant pH shifts.
Rationale: A high-concentration stock minimizes the volume of solvent added to the culture medium, reducing potential solvent-induced artifacts. Preparation under acidic conditions protonates the carboxyl group, increasing solubility.
Materials:
-
β-Tyrosine powder (e.g., Sigma-Aldrich)[12]
-
1 M Hydrochloric Acid (HCl), sterile
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh out the desired amount of β-Tyrosine powder in a sterile conical tube.
-
To prepare a 100 mM stock solution (Molar Mass of Tyrosine ≈ 181.19 g/mol ), add a small volume of sterile water. The powder will not dissolve.
-
Add 1 M HCl dropwise while vortexing until the β-Tyrosine fully dissolves. The solution will be highly acidic.
-
Carefully adjust the pH back to ~7.0-7.4 by adding 1 M NaOH dropwise. Caution: β-Tyrosine may precipitate if the pH rises too quickly or overshoots neutrality. Work slowly and monitor for any cloudiness. If precipitation occurs, add HCl to re-solubilize and repeat the neutralization.
-
Once the desired pH is achieved and the solution remains clear, bring the solution to the final volume with sterile water.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2.2: Cytotoxicity Assessment via MTT Assay
It is essential to determine the concentration range at which β-Tyrosine exhibits cytotoxic effects. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]
Rationale: This protocol establishes the sub-toxic concentration range of β-Tyrosine for subsequent signaling experiments, ensuring that observed effects are not simply a consequence of cell death.
Materials:
-
Selected mammalian cell line (e.g., A431 for high EGFR expression, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile β-Tyrosine stock solution (from Protocol 2.1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the β-Tyrosine stock solution in complete medium to achieve final concentrations ranging from low micromolar to high millimolar (e.g., 1 µM to 10 mM).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of β-Tyrosine. Include "vehicle control" wells (medium with an equivalent amount of the HCl/NaOH solvent used for the stock) and "untreated control" wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability for each concentration. Plot viability (%) versus β-Tyrosine concentration to determine the IC50 (half-maximal inhibitory concentration).
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| β-Tyrosine Concentration | 1 µM - 10 mM (log scale) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC50. |
| Incubation Time | 24, 48, 72 hours | Assesses both acute and chronic cytotoxicity. |
| Positive Control | 10% DMSO or Staurosporine | Confirms the assay is working and cells are susceptible to a known cytotoxic agent. |
| Table 1. Recommended parameters for cytotoxicity screening of β-Tyrosine. |
Analysis of Cellular Signaling
Once a sub-toxic working concentration of β-Tyrosine is established, its effect on intracellular signaling can be investigated. A primary target for investigation is the global state of protein tyrosine phosphorylation.
Workflow for Signaling Analysis
Diagram 1. Experimental workflow for analyzing the effect of β-Tyrosine on protein tyrosine phosphorylation.
Protocol 3.1: Western Blot for Global Tyrosine Phosphorylation
This protocol uses an antibody that recognizes phosphorylated tyrosine residues to provide a snapshot of the overall activity of tyrosine kinases in the cell.
Rationale: This experiment serves as a powerful screening tool. A significant change (increase or decrease) in the global phosphotyrosine signal in β-Tyrosine-treated cells compared to controls suggests an interference with tyrosine kinase or phosphatase activity. For this reason, it is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins upon cell lysis.[14][15] Blocking with Bovine Serum Albumin (BSA) instead of milk is recommended, as milk contains the phosphoprotein casein, which can cause high background.[14][16]
Materials:
-
Cells cultured in 6-well plates
-
β-Tyrosine and relevant growth factors (e.g., EGF)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., Clone 4G10 or PY20) diluted in 5% BSA/TBST.[17]
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.
-
(Optional) Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Pre-treat cells with the determined sub-toxic concentration of β-Tyrosine for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce a robust tyrosine phosphorylation signal. Include appropriate controls: untreated, β-Tyrosine alone, and EGF alone.
-
Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with lysis buffer. Add 1/3 volume of 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA/TBST. Incubate with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in step 11.
-
Detection: Apply ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager.
-
Loading Control: Strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Advanced Analysis and Future Directions
The observation of altered global tyrosine phosphorylation is a starting point. Further investigation is required to identify the specific pathways and proteins affected.
Targeted Pathway Analysis
If global phosphorylation is altered, the next logical step is to probe key nodes within major RTK signaling pathways. This involves performing Western blots with antibodies specific to the phosphorylated forms of key signaling proteins.
Sources
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- 9. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
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- 12. Beta tyrosine | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody [kendricklabs.com]
Application Note: A Framework for Evaluating 3-(3-Amino-4-hydroxyphenyl)propanoic acid as a Potential Tyrosine Kinase Inhibitor
Abstract
Protein tyrosine kinases (TKs) are pivotal enzymes in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This has established them as a critical class of therapeutic targets. This application note presents a comprehensive framework for the initial evaluation of novel small molecules as potential tyrosine kinase inhibitors, using the compound 3-(3-Amino-4-hydroxyphenyl)propanoic acid as a hypothetical candidate. While the inhibitory potential of this specific molecule is yet to be extensively documented, the principles and protocols outlined herein provide researchers with a robust, multi-faceted strategy for characterization. We detail three industry-standard, non-radioactive assay platforms—the ADP-Glo™ Kinase Assay, the LanthaScreen® Eu Kinase Binding Assay, and the Z'-LYTE™ Kinase Assay—explaining the causal logic behind each methodology and providing step-by-step protocols for determining inhibitor potency (IC₅₀) and elucidating the mechanism of action.
Introduction: The Rationale for Tyrosine Kinase Inhibition
Tyrosine kinases function as molecular switches, catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[2] This phosphorylation event triggers a cascade of downstream signals that regulate fundamental cellular processes like proliferation, differentiation, migration, and survival.[3] In many cancers, genetic mutations or overexpression lead to constitutive kinase activation, resulting in uncontrolled cell growth and division.[2][4]
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways.[4] Most TKIs function by competing with ATP for binding to the enzyme's active site, preventing phosphorylation and halting the oncogenic signaling cascade.[1] The discovery of novel TKI scaffolds is a cornerstone of modern oncology drug development.
This guide uses this compound (henceforth "Compound X"), a β-amino acid[5], as a model compound to illustrate the workflow for identifying and characterizing new TKIs.
Foundational Concepts: Selecting the Right Assay
The primary goal of an initial screen is to determine if a compound can inhibit the activity of a target kinase. Subsequent assays then aim to quantify this potency (typically as an IC₅₀ value) and understand its mechanism of inhibition. The choice of assay technology is critical and depends on the specific question being asked.
-
Activity-Based Assays: These measure the output of the kinase reaction, such as the consumption of ATP or the phosphorylation of a substrate. They confirm that the compound inhibits the enzyme's catalytic function. Examples include ADP-Glo™ and Z'-LYTE™.
-
Binding-Based Assays: These directly measure the displacement of a fluorescent probe from the kinase's ATP binding site.[6] They are excellent for confirming an ATP-competitive mechanism of action and can be used with both active and inactive kinase preparations.[6] The LanthaScreen® assay is a prime example.
Experimental Causality: Why ATP Concentration Matters
For ATP-competitive inhibitors, the measured potency (IC₅₀) is highly dependent on the ATP concentration in the assay. A high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition. Therefore, assays are typically run at or near the Michaelis constant (Kₘ) of ATP for the specific kinase. This standardized approach allows for a more meaningful comparison of inhibitor potencies across different studies and kinases.
Visualizing the Kinase Signaling Pathway
The following diagram illustrates the fundamental role of a receptor tyrosine kinase (RTK) in signal transduction, which is the process targeted by TKIs.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a universal, activity-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] It is a two-step process: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a luminescent signal proportional to kinase activity.[8]
Principle of the ADP-Glo™ Assay
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Materials
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[9]
-
Target Tyrosine Kinase and corresponding substrate
-
Compound X, dissolved in 100% DMSO
-
Kinase Buffer (specific to the target kinase)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Protocol for IC₅₀ Determination
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of Compound X in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Reaction Setup (384-well format): [9]
-
Add 1 µL of serially diluted Compound X or DMSO (vehicle control) to the assay wells.
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer. Add 2.5 µL to each well.
-
Prepare a 2X ATP solution in Kinase Buffer (concentration should be 2x the desired final Kₘ value).
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells for a final volume of 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate at room temperature for 40 minutes.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[8]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis
-
Define Controls:
-
High Signal (0% Inhibition): Wells with DMSO vehicle control.
-
Low Signal (100% Inhibition): Wells without kinase enzyme or with a known potent inhibitor.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Lumi_compound - Lumi_low) / (Lumi_high - Lumi_low))
-
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of Compound X. Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This assay is a binding-based, time-resolved fluorescence resonance energy transfer (TR-FRET) method.[10] It directly measures whether Compound X can displace a fluorescently labeled, ATP-competitive tracer from the kinase's active site. A high FRET signal indicates the tracer is bound; displacement by an inhibitor leads to a loss of FRET.[11]
Principle of the LanthaScreen® Assay
The assay uses a Europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When in proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor® acceptor, producing a FRET signal. An ATP-competitive inhibitor (like Compound X) will displace the tracer, disrupting FRET.[12]
Materials
-
LanthaScreen® Eu Kinase Binding Assay components (Thermo Fisher Scientific)[6]
-
Target Kinase (e.g., GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer (specific for the kinase family)
-
-
Compound X, dissolved in 100% DMSO
-
Assay Buffer
-
Low-volume, 384-well plates (e.g., Corning 3676)
-
TR-FRET enabled plate reader
Step-by-Step Protocol for IC₅₀ Determination
-
Compound Plating: Prepare serial dilutions of Compound X in assay buffer containing a fixed percentage of DMSO. Add 5 µL of each dilution to the assay plate.[12]
-
Kinase/Antibody Mix: Prepare a 3X solution of the Kinase and the Eu-anti-tag Antibody in assay buffer. Add 5 µL to each well.[13]
-
Tracer Addition: Prepare a 3X solution of the appropriate Kinase Tracer in assay buffer. Add 5 µL to each well to initiate the binding reaction.[13] The final volume will be 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[10]
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
Data Analysis
-
Calculate Emission Ratio:
-
Emission Ratio = (665 nm Signal) / (615 nm Signal)
-
-
Calculate Percent Inhibition (Displacement):
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_low) / (Ratio_high - Ratio_low))
-
High FRET (0% Inhibition): DMSO vehicle control.
-
Low FRET (100% Inhibition): Control with a saturating concentration of a known inhibitor.
-
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of Compound X and fit with a four-parameter logistic model.
Protocol 3: Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme method that monitors kinase activity by measuring the phosphorylation of a FRET-based peptide substrate.[14] The peptide contains a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. Phosphorylation of the peptide protects it from cleavage by a specialized protease in the development reagent. Inhibition of the kinase leaves the peptide unphosphorylated and susceptible to cleavage, disrupting FRET.[15]
Principle of the Z'-LYTE™ Assay
-
No Inhibition: Kinase phosphorylates the FRET peptide. The phosphorylated peptide is resistant to a site-specific protease. The peptide remains intact, and FRET is maintained (low emission ratio).[16]
-
Inhibition: Kinase is inhibited by Compound X, and the FRET peptide remains unphosphorylated. The protease cleaves the peptide, separating the donor and acceptor fluorophores. FRET is disrupted, leading to an increase in the donor emission (high emission ratio).[16]
Materials
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific, specific peptide for target kinase)[14]
-
Target Tyrosine Kinase
-
Compound X, dissolved in 100% DMSO
-
ATP solution
-
Black, 384-well assay plates
-
Fluorescence plate reader with filters for FRET
Step-by-Step Protocol for IC₅₀ Determination
-
Reagent Preparation: Prepare solutions of Kinase, ATP, Peptide Substrate, and Compound X dilutions according to the kit manual.
-
Kinase Reaction:
-
Add 2.5 µL of Compound X serial dilutions or DMSO control to the wells.
-
Add 5 µL of a Kinase/Peptide Substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Development: Add 5 µL of the Development Reagent to each well.
-
Second Incubation: Incubate at room temperature for another 60 minutes.
-
Data Acquisition: Measure the fluorescence of both Coumarin (donor) and Fluorescein (acceptor) using a FRET-capable plate reader.
Data Analysis
-
Calculate Emission Ratio:
-
Emission Ratio = (Coumarin Emission) / (Fluorescein Emission)
-
-
Calculate Percent Inhibition:
-
% Inhibition = (Ratio_compound - Ratio_0%_phos) / (Ratio_100%_phos - Ratio_0%_phos) * 100
-
Controls include 0% phosphorylation (no kinase) and 100% phosphorylation (no inhibitor, fully active kinase) wells.
-
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of Compound X and perform a non-linear regression analysis.
Data Presentation and Next Steps
The IC₅₀ values obtained from these assays should be compiled for clear comparison. A robust screening campaign will test the compound against a panel of kinases to assess its selectivity profile.
Table 1: Hypothetical IC₅₀ Data for Compound X
| Assay Platform | Target Kinase | ATP Conc. (µM) | IC₅₀ (nM) | Z'-factor |
| ADP-Glo™ | EGFR | 10 (Kₘ) | 150 | 0.82 |
| LanthaScreen® | EGFR | N/A (Binding) | 125 | 0.79 |
| Z'-LYTE™ | EGFR | 10 (Kₘ) | 165 | 0.85 |
| ADP-Glo™ | Src | 25 (Kₘ) | 8,500 | 0.75 |
| ADP-Glo™ | VEGFR2 | 50 (Kₘ) | >50,000 | 0.80 |
Data are for illustrative purposes only.
A high Z'-factor (>0.5) indicates an excellent assay with a large separation between positive and negative controls, ensuring the data is reliable.[17] The hypothetical data above would suggest that Compound X is a moderately potent and selective inhibitor of EGFR.
Visualizing the Screening Workflow
Caption: A typical workflow for kinase inhibitor discovery and characterization.
Conclusion
This application note provides a detailed, protocol-driven guide for assessing the potential of a novel compound, this compound, as a tyrosine kinase inhibitor. By employing a combination of activity- and binding-based assays, researchers can robustly determine inhibitor potency, confirm the mechanism of action, and evaluate selectivity. The methodologies described herein—utilizing established platforms such as ADP-Glo™, LanthaScreen®, and Z'-LYTE™—represent a gold-standard approach in modern drug discovery and can be adapted for the characterization of any potential kinase inhibitor.
References
- Vertex AI Search. (n.d.). Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for EPHA6.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for LRRK2-GFP G2019S Lysate.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Wikipedia. (2024). Tyrosine kinase inhibitor.
- Promega Corporation. (n.d.). ADP-Glo Lipid Kinase Assays Protocol TM365.
- Tuma, R. S. (2023). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Binding Assay User Guide.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
- Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects.
- BenchChem. (2025). Application Notes and Protocols for Tyrosine Kinase Peptide 1 in Novel Kinase Inhibitor Discovery.
- Thermo Fisher Scientific. (n.d.). Z'-LYTE Kinase Assay Kits.
- Thermo Fisher Scientific. (n.d.). Z´-LYTE™ Kinase Assay Platform.
- Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
- PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
Sources
- 1. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. urologyku.com [urologyku.com]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
HPLC Analysis of 3-(3-Amino-4-hydroxyphenyl)propanoic acid: An In-Depth Guide
Introduction
3-(3-Amino-4-hydroxyphenyl)propanoic acid is a molecule of significant interest in pharmaceutical and biomedical research. As a derivative of tyrosine, it can appear as a metabolite, a synthetic intermediate in drug development, or a potential impurity in pharmaceutical products. Its accurate and precise quantification is therefore critical for quality control, metabolic studies, and ensuring the safety and efficacy of therapeutic agents.
This application note provides a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. We will delve into the scientific rationale behind the method development, provide a detailed, step-by-step protocol, and discuss method validation in accordance with international guidelines.
Method Development Strategy: A Rational Approach
The development of a reliable HPLC method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties. This compound is an amphoteric molecule, containing a basic amino group, an acidic carboxylic acid group, and a phenolic hydroxyl group. These functional groups dictate its behavior in a chromatographic system and are key to developing a selective and robust analytical method.
Analyte Properties
-
Structure: The presence of both polar (amino, carboxyl, hydroxyl) and non-polar (benzene ring) moieties suggests that reversed-phase chromatography will be a suitable separation technique.
-
Ionization: The pKa values of the functional groups are critical for selecting the optimal mobile phase pH. The amino group will be protonated at acidic pH, while the carboxylic acid group will be deprotonated at basic pH. Controlling the pH is essential to maintain a consistent ionization state of the analyte, which in turn ensures reproducible retention times and good peak shapes.
Column Selection
A C18 reversed-phase column is the column of choice for this application. The non-polar C18 stationary phase will interact with the hydrophobic benzene ring of the analyte, providing good retention. A modern, high-purity silica-based C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal efficiency and peak symmetry.
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically employed.
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase. A phosphate buffer at a pH of around 3 has been shown to be effective for the analysis of similar compounds.[1] At this pH, the carboxylic acid group will be largely protonated, enhancing its retention on the C18 column.
-
Organic Modifier: Acetonitrile is a common choice as the organic modifier due to its low viscosity and UV transparency. A gradient from a low to a high concentration of acetonitrile will allow for the elution of the analyte with good peak shape and within a reasonable analysis time.
-
Additives: The addition of a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can further improve peak shape and retention time reproducibility by minimizing unwanted interactions between the analyte and the silica support of the stationary phase.
Detection
The phenolic chromophore in this compound allows for sensitive detection using a UV-Vis detector. Phenolic compounds typically exhibit strong absorbance around 280 nm.[2][3][4] However, to maximize sensitivity, the optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax). For a related compound, 3-(3-hydroxyphenyl)propionic acid, a detection wavelength of 278 nm has been successfully used.[5]
Detailed Analytical Protocol
This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering components.[5]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-70% B20-22 min: 70-10% B22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, the performance of the HPLC system must be verified through system suitability testing (SST).[6][7][8] This ensures that the system is operating within the specified parameters for the method.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[6] |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD of peak area for 5 replicate injections) | ≤ 2.0%[6] |
Method Validation
The analytical method must be validated to ensure that it is suitable for its intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Analysis and Interpretation
The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the analysis of the working standard solutions.
Visualizations
HPLC Analysis Workflow
Caption: A typical workflow for HPLC analysis.
Ionization States of this compound
Caption: Effect of pH on the ionization state of the analyte.
Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silica | Add TFA to mobile phase, use a base-deactivated column. |
| Peak Fronting | Sample overload | Dilute the sample. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature | Ensure proper mobile phase preparation and column thermostatting. |
| Poor Resolution | Inadequate separation | Optimize the mobile phase gradient or pH. |
Conclusion
This application note has outlined a comprehensive and scientifically sound approach to the HPLC analysis of this compound. By understanding the chemical nature of the analyte and systematically optimizing the chromatographic parameters, a robust, reliable, and accurate method can be developed and validated. This method is suitable for a wide range of applications in research, drug development, and quality control.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. benchchem.com [benchchem.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
Application Notes and Protocols for Developing Assays for β-Tyrosine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Tyrosine and its Enzymatic Synthesis
β-Tyrosine is a non-proteinogenic β-amino acid that serves as a crucial building block for various biologically active natural products, some of which possess potent antitumor properties.[1][2] Unlike its α-isomer, which is a fundamental component of proteins, β-tyrosine's incorporation into secondary metabolites is orchestrated by specialized enzymatic machinery. Understanding the activity of enzymes that synthesize β-tyrosine is paramount for applications in synthetic biology, drug discovery, and the development of novel biocatalysts.
The primary enzymes responsible for β-tyrosine biosynthesis are aminomutases, which catalyze the isomerization of α-tyrosine to β-tyrosine, and ammonia-lyases working in reverse, which can catalyze the addition of ammonia to a cinnamic acid precursor.[3][4] Key enzymes in this class include Tyrosine Aminomutase (TAM) and Phenylalanine Aminomutase (PAM), the latter of which can be engineered to accept tyrosine-related substrates.[5][6]
This document provides detailed protocols for two distinct and robust methods to assay the activity of enzymes that generate β-tyrosine: a direct quantification method using High-Performance Liquid Chromatography (HPLC) and a continuous spectrophotometric assay monitoring substrate consumption.
Principles of β-Tyrosine Activity Assays
The choice of assay for determining β-tyrosine production depends on several factors, including the specific enzyme being studied, the available instrumentation, and the desired throughput. The two primary approaches detailed here offer distinct advantages.
-
Direct Quantification via HPLC: This method provides a direct measurement of the β-tyrosine product, offering high specificity and the ability to resolve different isomers. It is considered the gold standard for confirming product identity and for detailed kinetic analysis.
-
Indirect Spectrophotometric Assay: This method relies on monitoring the change in absorbance of a substrate, such as a cinnamic acid derivative, as it is consumed by the enzyme. It is a continuous assay, well-suited for high-throughput screening of enzyme variants or inhibitors.
Section 1: Direct Quantification of β-Tyrosine using High-Performance Liquid Chromatography (HPLC)
This section outlines the protocol for the direct detection and quantification of β-tyrosine produced in an enzymatic reaction. The method involves separation of the product from the substrate and other reaction components by reverse-phase HPLC, followed by detection using UV or fluorescence.
Experimental Workflow for HPLC-based β-Tyrosine Quantification
Caption: Workflow for HPLC-based quantification of β-tyrosine.
Detailed Protocol: HPLC Quantification
1. Reagents and Materials:
-
Purified aminomutase or cell lysate containing the enzyme of interest.
-
L-tyrosine or trans-p-hydroxycinnamic acid (substrate).
-
Ammonium chloride (if using trans-p-hydroxycinnamic acid as substrate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid).
-
β-tyrosine standard.
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
(Optional) Derivatization reagent (e.g., o-phthaldialdehyde, OPA).[6]
2. Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a mixed-mode column.[7]
-
Centrifuge.
-
Thermostated incubator or water bath.
3. Enzymatic Reaction Setup:
-
Prepare a stock solution of the substrate (e.g., 10 mM L-tyrosine in reaction buffer).
-
In a microcentrifuge tube, combine the following:
-
Reaction buffer
-
Substrate solution
-
Enzyme solution (initiate the reaction by adding the enzyme)
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
The following table summarizes suggested starting conditions for HPLC analysis. These may need to be optimized for your specific application.
| Parameter | Condition A (UV Detection) | Condition B (Fluorescence Detection) |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 40 mM Sodium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Methanol |
| Gradient | Linear gradient from 5% to 50% B over 20 min | Isocratic (e.g., 21% A, 79% B) or a shallow gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm | Fluorescence (Ex: 278 nm, Em: 312 nm for native fluorescence, or Ex: 340 nm, Em: 455 nm for OPA derivatization)[6][8] |
| Injection Volume | 20 µL | 20 µL |
5. Data Analysis:
-
Generate a standard curve by injecting known concentrations of the β-tyrosine standard.
-
Integrate the peak area corresponding to the retention time of the β-tyrosine standard in your samples.
-
Calculate the concentration of β-tyrosine produced in the enzymatic reaction using the standard curve.
-
Enzyme activity can be expressed in terms of the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).
Section 2: Indirect Continuous Spectrophotometric Assay
This assay is suitable for enzymes that utilize trans-p-hydroxycinnamic acid as a substrate for the synthesis of β-tyrosine. The activity is monitored by the decrease in absorbance of the substrate, which has a distinct UV absorbance maximum.
Principle of the Spectrophotometric Assay
Caption: Principle of the indirect spectrophotometric assay.
Detailed Protocol: Spectrophotometric Assay
1. Reagents and Materials:
-
Purified aminomutase or cell lysate.
-
trans-p-hydroxycinnamic acid.
-
Ammonium chloride.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.8).[2]
-
DMSO (for dissolving the substrate).
2. Instrumentation:
-
UV-Vis spectrophotometer with temperature control, capable of kinetic measurements.
-
96-well UV-transparent microplates (for high-throughput screening).
3. Assay Procedure:
-
Prepare a stock solution of trans-p-hydroxycinnamic acid (e.g., 100 mM in DMSO).
-
Determine the optimal wavelength for monitoring the reaction by scanning the absorbance of trans-p-hydroxycinnamic acid in the reaction buffer (typically between 310-350 nm).[2]
-
Prepare a reaction mixture in a cuvette or microplate well containing:
-
Reaction buffer
-
Ammonium chloride (e.g., 1 M)
-
trans-p-hydroxycinnamic acid (to a final concentration in the linear range of the spectrophotometer, e.g., 0.1-1 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at the predetermined wavelength over time.
4. Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic trace.
-
Convert the rate of absorbance change to the rate of substrate consumption using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of trans-p-hydroxycinnamic acid at the assay wavelength (to be determined experimentally)
-
b is the path length of the cuvette or microplate well
-
c is the concentration
-
-
Enzyme activity can be expressed as the amount of substrate consumed per unit time per amount of enzyme (e.g., µmol/min/mg).
Validation and Controls
For both assay types, it is crucial to include the following controls to ensure the validity of the results:
-
No-enzyme control: To account for any non-enzymatic degradation of the substrate or formation of the product.
-
No-substrate control: To measure any background signal from the enzyme preparation.
-
Boiled enzyme control: To confirm that the observed activity is due to a functional enzyme.
Conclusion
The protocols described in this application note provide robust and reliable methods for assaying the activity of enzymes involved in β-tyrosine synthesis. The choice between the direct HPLC-based method and the indirect spectrophotometric assay will depend on the specific research needs. The HPLC method offers high specificity and is ideal for detailed kinetic studies and product confirmation, while the spectrophotometric assay is well-suited for high-throughput applications such as inhibitor screening and directed evolution of enzymes. Proper validation and the use of appropriate controls are essential for obtaining accurate and reproducible data.
References
-
HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]
-
MDPI. Computational-Designed Enzyme for β-Tyrosine Production in Lignin Valorization. [Link]
-
PubMed. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. [Link]
-
MDPI. Phenylalanine, Tyrosine, and DOPA Are bona fide Substrates for Bambusa oldhamii BoPAL4. [Link]
-
MDPI. Computational-Designed Enzyme for β-Tyrosine Production in Lignin Valorization. [Link]
-
MDPI. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. [Link]
-
MDPI. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. [Link]
-
RSC Publishing. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]
-
NCBI. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]
-
Charles University. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]
-
NCBI. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. [Link]
-
Hawach. Preparation Mobile Phase of HPLC Column. [Link]
-
Cell Biolabs, Inc. Tyrosine Assay Kit. [Link]
-
Shimadzu. Introduction to HPLC. [Link]
-
NCBI. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. [Link]
-
ResearchGate. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. [Link]
-
ResearchGate. Phenylalanine, the substrate for phenylalanine ammonia lyase and trans-cinnamic acid, the excipient and the product of phenylalanine deamidation by the lyase. [Link]
-
NCBI. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity. [Link]
-
ResearchGate. HPLC chromatograms of phenylalanine and tyrosine from the standard.... [Link]
-
ResearchGate. Quantitation of phenylalanine and its trans-cinnamic, benzoic and hippuric acid metabolites in biological fluids in a single GC-MS analysis. [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine, Tyrosine, and DOPA Are bona fide Substrates for Bambusa oldhamii BoPAL4 | MDPI [mdpi.com]
- 5. enzymedevelopment.com [enzymedevelopment.com]
- 6. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase [mdpi.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurotransmitter Synthesis with 3-(3-Amino-4-hydroxyphenyl)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a structural analog of L-tyrosine, in the study of neurotransmitter synthesis. This document offers detailed theoretical background, practical experimental protocols, and data interpretation guidelines for researchers in neuroscience and pharmacology.
Introduction: The Potential of a Tyrosine Analog in Neuromodulation Research
This compound, also known as β-tyrosine, is a beta-amino acid that is structurally similar to the proteinogenic amino acid L-tyrosine.[1][2] L-tyrosine is the natural precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to mood, cognition, and motor control.[3][4] The synthesis of these crucial signaling molecules is initiated by the enzyme tyrosine hydroxylase, which catalyzes the rate-limiting step of converting L-tyrosine to L-DOPA.[5]
Given its structural resemblance to L-tyrosine, this compound presents a compelling tool for investigating the catecholamine synthesis pathway.[6] It has the potential to act as a substrate, a competitive inhibitor, or a modulator of tyrosine hydroxylase, thereby offering a unique avenue to explore the dynamics of neurotransmitter production.[6] This guide provides the foundational knowledge and experimental frameworks to explore these possibilities.
Compound Specifications
| Property | Value |
| IUPAC Name | 3-amino-3-(4-hydroxyphenyl)propanoic acid |
| Synonyms | beta-Tyrosine, 3-amino-3-(4-hydroxyphenyl)propionic acid |
| CAS Number | 6049-54-3 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
Proposed Mechanism of Action in Catecholamine Synthesis
The canonical pathway for catecholamine synthesis is a well-established enzymatic cascade. We hypothesize that this compound can intersect with this pathway, primarily at the initial step involving tyrosine hydroxylase.
Hypothesized Intersection with the Catecholamine Pathway
Caption: Hypothesized interaction of this compound with the catecholamine synthesis pathway.
In Vitro Experimental Protocols
The following protocols are designed to assess the interaction of this compound with the catecholamine synthesis pathway in a controlled in vitro setting.
Protocol 1: Evaluation as a Precursor in a Cell-Based Assay
This protocol utilizes a dopaminergic cell line (e.g., PC12) to determine if this compound can serve as a precursor for dopamine synthesis.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound
-
L-tyrosine (positive control)
-
Tyrosine-free medium
-
Cell lysis buffer
-
HPLC system with electrochemical detection or LC-MS/MS
Procedure:
-
Cell Culture: Culture PC12 cells to ~80% confluency.
-
Tyrosine Depletion: One hour prior to the experiment, replace the medium with tyrosine-free medium to reduce endogenous dopamine production.
-
Incubation: Incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or L-tyrosine for a set time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them to release intracellular contents.
-
Quantification: Analyze the cell lysates for dopamine and its metabolites using HPLC-ED or LC-MS/MS.
Data Interpretation: An increase in dopamine levels in cells treated with this compound, compared to untreated cells, would suggest it acts as a precursor.
Experimental Parameters:
| Parameter | Suggested Value |
| Cell Density | 1 x 10^6 cells/well |
| Incubation Time | 2-4 hours |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Positive Control | L-tyrosine (50 µM) |
Protocol 2: Assessment as a Tyrosine Hydroxylase Inhibitor
This protocol employs an in vitro enzyme assay to determine if this compound inhibits tyrosine hydroxylase activity.
Materials:
-
Purified tyrosine hydroxylase (recombinant or from tissue)
-
L-tyrosine
-
This compound
-
Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(NH4)2(SO4)2
-
Assay buffer
-
HPLC system with UV or fluorescence detection
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, cofactors, and L-tyrosine.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding tyrosine hydroxylase and incubate at 37°C.
-
Reaction Termination: Stop the reaction with an acid (e.g., perchloric acid).
-
Quantification: Measure the amount of L-DOPA produced using HPLC.
Data Interpretation: A dose-dependent decrease in L-DOPA production in the presence of this compound indicates inhibitory activity. The IC50 value can be calculated from the dose-response curve.
In Vitro Experimental Workflow
Caption: General workflow for in vitro studies of this compound.
In Vivo Experimental Protocol
This protocol outlines an in vivo microdialysis study in rodents to investigate the effects of this compound on neurotransmitter levels in the brain.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle (e.g., saline)
-
Microdialysis probes and surgical equipment
-
HPLC system with electrochemical detection or LC-MS/MS
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the striatum).
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, its metabolites, and other neurotransmitters.
Data Interpretation: An increase in extracellular dopamine levels following administration of the compound could suggest it is a precursor that bypasses the rate-limiting step or enhances synthesis. A decrease could imply inhibition of tyrosine hydroxylase in vivo.
Experimental Parameters:
| Parameter | Suggested Value |
| Animal Model | Male Sprague-Dawley rats |
| Dosage | 10, 50, 100 mg/kg (i.p.) |
| Microdialysis Flow Rate | 1-2 µL/min |
| Sample Collection Interval | 20 minutes |
Safety and Handling
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1][7] Handle with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[7][8] Store in a cool, dry place.[8]
Conclusion and Future Directions
This compound is a promising research tool for the neuroscience community. The protocols detailed in this guide provide a solid foundation for investigating its potential role in catecholamine synthesis. Future research should focus on validating its mechanism of action, exploring its effects on other neurotransmitter systems, and assessing its potential as a therapeutic agent for disorders involving catecholamine dysregulation.
References
- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monarch Initiative [monarchinitiative.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid control of neurotransmitter synthesis and release: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
Application Notes & Protocols: The Role of β-Tyrosine and its Analogs in Enzyme Inhibition Studies
Introduction: Beyond the Alpha-Amino Acids
In the landscape of biochemistry and drug discovery, alpha-amino acids represent the fundamental building blocks of proteins and are the archetypal substrates for a vast array of enzymes. However, their structural isomers, the beta-amino acids, offer a unique and compelling avenue for investigation, particularly in the field of enzyme inhibition. β-Tyrosine, an isomer of the canonical L-Tyrosine, possesses a rearranged backbone structure where the amino group is attached to the beta-carbon. This subtle yet profound structural alteration makes β-tyrosine and its derivatives potent tools for modulating enzyme activity.
By mimicking the structure of natural substrates, these compounds can interact with enzyme active sites or allosteric sites, leading to a reduction or complete blockage of their catalytic function.[1] This ability to interfere with enzymatic pathways is of paramount importance in therapeutic drug development, as many diseases are rooted in aberrant enzyme activity.[2] This application note provides an in-depth guide to the principles, experimental design, and protocols for utilizing β-tyrosine and its analogs in enzyme inhibition studies, aimed at researchers, scientists, and drug development professionals.
Mechanisms of Enzyme Inhibition by β-Tyrosine Analogs
Enzyme inhibitors are broadly classified by their mechanism of action, primarily distinguished by how they interact with the enzyme and its substrate.[1][2] β-Tyrosine analogs, owing to their structural similarity to L-tyrosine, can exhibit various modes of inhibition.
-
Competitive Inhibition : The inhibitor closely resembles the natural substrate and binds reversibly to the enzyme's active site. This direct competition prevents the substrate from binding. Such inhibition can be overcome by increasing the substrate concentration.[2] A key characteristic is an increase in the apparent Michaelis constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged.[2]
-
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[1] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1] Consequently, Vₘₐₓ is decreased, but Kₘ remains unchanged.[2]
-
Uncompetitive Inhibition : A less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site.[1] This mode of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[1]
-
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This complex mechanism affects both Kₘ and Vₘₐₓ.[1]
Visualizing Competitive Inhibition
The diagram below illustrates the principle of competitive inhibition, a common mechanism for substrate analogs like β-tyrosine derivatives.
Caption: Competitive inhibition workflow.
Target Enzymes and Case Studies
While β-tyrosine itself is not a widely documented inhibitor, its structural motif is central to several potent inhibitors targeting a range of enzymes.
Case Study 1: Competitive Inhibition of Tyramine N-(hydroxycinnamoyl)transferase
L-Tyrosine β-naphthylamide, a synthetic derivative, serves as a powerful competitive inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT).[3] This enzyme is involved in the biosynthesis of hydroxycinnamic acid amides in plants, which play roles in defense against pathogens. The inhibitor binds reversibly to the tyramine binding site of the enzyme, showcasing a classic competitive mechanism.[3]
| Enzyme Source | Inhibitor | Inhibition Type | Kᵢ Value (µM) |
| Tobacco | L-Tyrosine β-naphthylamide | Competitive | 0.66 |
| Potato | L-Tyrosine β-naphthylamide | Competitive | 0.30 |
| Tobacco | L-Tyrosine 7-amido-4-methylcoumarin | Competitive | 0.72 |
| Potato | L-Tyrosine 7-amido-4-methylcoumarin | Competitive | 0.42 |
| Table 1: Inhibition constants (Kᵢ) for THT inhibitors. Data sourced from Phytochemistry, 2001.[3] |
Case Study 2: Non-competitive Inhibition of Tyrosine Aminotransferase
The neurotoxin β-N-oxalyl-L-alpha,beta-diaminopropionic acid (L-ODAP), an analog of β-tyrosine, specifically inhibits tyrosine aminotransferase (TAT).[4] This enzyme is crucial for tyrosine metabolism. The study revealed a non-competitive inhibition pattern with respect to the substrate tyrosine and an uncompetitive inhibition with respect to the co-substrate α-ketoglutarate.[4] This complex inhibition leads to an increase in systemic tyrosine levels, which is linked to the compound's neurotoxicity.[4]
| Parameter | Value |
| Inhibition type (vs. Tyrosine) | Non-competitive |
| Kᵢ (vs. Tyrosine) | 2.0 ± 0.1 mM |
| Inhibition type (vs. α-ketoglutarate) | Uncompetitive |
| Kᵢ (vs. α-ketoglutarate) | 8.4 ± 1.5 mM |
| Table 2: Kinetic parameters for the inhibition of Tyrosine Aminotransferase by L-ODAP. Data sourced from Journal of Neurochemistry, 1997.[4] |
Case Study 3: β-Nitrostyrene Derivatives as Tyrosine Kinase Inhibitors
Protein tyrosine kinases (PTKs) are critical enzymes in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs.[7][8] Studies have shown that derivatives of β-nitrostyrene, which share structural features with tyrosine, can act as potent inhibitors of tyrosine kinases like Src and Syk.[9][10] These compounds were shown to inhibit platelet aggregation, a process regulated by tyrosine kinases, demonstrating a clear structure-activity relationship.[9][10]
Experimental Protocols
Conducting enzyme inhibition studies requires a systematic approach to first determine the inhibitor's potency (typically as an IC₅₀ value) and then to elucidate its mechanism of action.[2]
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.
Materials:
-
Purified enzyme of interest
-
Substrate specific to the enzyme
-
β-Tyrosine analog (inhibitor) stock solution
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes[11]
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the β-tyrosine analog inhibitor in the assay buffer. A typical starting point is a 10-point, 3-fold serial dilution.
-
Enzyme Preparation: Dilute the enzyme stock to a working concentration in the assay buffer. This concentration should yield a linear reaction rate over the desired time course.[11]
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at the optimal temperature to allow for binding.[11]
-
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[11] The substrate concentration is typically set at or near its Kₘ value for IC₅₀ determination.
-
Monitor Reaction: Immediately measure the rate of product formation or substrate depletion using a microplate reader or spectrophotometer. The method of detection will depend on the specific reaction (e.g., change in absorbance, fluorescence, or luminescence).[12]
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 2: Determining the Mechanism of Inhibition (MOA)
Once an inhibitor's potency is established, the next critical step is to determine its mechanism of action. This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Procedure:
-
Experimental Design: Design a matrix of experiments where the substrate concentration is varied across a range (e.g., 0.5x to 10x Kₘ) at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Performance: For each condition in the matrix, perform the enzyme assay as described in Protocol 1 and measure the initial reaction velocity (v₀).
-
Data Transformation: Calculate the reciprocal of the initial velocities (1/v₀) and substrate concentrations (1/[S]).
-
Plotting: Generate a Lineweaver-Burk plot by graphing 1/v₀ versus 1/[S] for each inhibitor concentration.
-
Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged while the apparent Kₘ increases with inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Kₘ is unchanged while Vₘₐₓ decreases.
-
Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vₘₐₓ and apparent Kₘ.
-
Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis, above the x-axis).
-
Conclusion
β-Tyrosine and its structural analogs represent a valuable class of molecules for probing enzyme function and developing novel therapeutic agents. Their ability to act as specific inhibitors for enzymes such as transferases, aminotransferases, and kinases underscores their potential in drug discovery. The methodologies outlined in this note—from initial IC₅₀ screening to detailed kinetic analysis—provide a robust framework for researchers to characterize the inhibitory properties of these compounds. By understanding the precise mechanism through which these molecules function, scientists can rationally design more potent and selective enzyme inhibitors, paving the way for new treatments for a wide range of diseases.
References
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Negrel, J., & Javelle, F. (2001). L-Tyrosine beta-naphthylamide is a potent competitive inhibitor of tyramine N-(hydroxycinnamoyl)transferase in vitro. Phytochemistry, 56(6), 523-7. [Link]
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Rao, S. L., & Ramachandran, L. K. (1997). Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin. Journal of Neurochemistry, 68(6), 2477-84. [Link]
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Medscape. (2025). BTKi for patients with CLL: Class effects, guidelines, and real-world evidence. Retrieved December 30, 2025, from [Link]
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Wikipedia. (2025). Tyrosine kinase inhibitor. Retrieved December 30, 2025, from [Link]
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EBSCO. (n.d.). Tyrosine kinase inhibitors (cancer treatment) | Research Starters. Retrieved December 30, 2025, from [Link]
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Li, H., et al. (2023). Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods. Molecules, 28(6), 2831. [Link]
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Libre Pathology. (2015). Tyrosine kinase inhibitors. Retrieved December 30, 2025, from [Link]
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Holland-Frei Cancer Medicine. 6th edition. (2003). Tyrosine Kinase Inhibitors: Targeting Considerations. NCBI. [Link]
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Chemistry Hall. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved December 30, 2025, from [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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Hsiao, G., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(10), 1475-1487. [Link]
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Yamada, H., & Kumagai, H. (1975). Synthesis of L-tyrosine-related amino acids by beta-tyrosinase. Advances in Applied Microbiology, 19, 249-88. [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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Chai, H., & Hartzell, H. C. (1998). Role of Tyrosine Kinase Activity in Alpha-Adrenergic Inhibition of the Beta-Adrenergically Regulated L-type Ca(2+) Current in Guinea-Pig Ventricular Myocytes. The Journal of Physiology, 513(Pt 2), 355-360. [Link]
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Correia, P., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(15), 4443. [Link]
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Hadjiconstantinou, M., & Neff, N. H. (2008). Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease. CNS Neuroscience & Therapeutics, 14(4), 340-349. [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. [Link]
-
Chang, T. M. S., & Yu, Y. T. (2009). IN VITRO ENZYME KINETICS OF MICROENCAPSULATED TYROSINASE. Artificial Cells, Blood Substitutes, and Biotechnology, 30(4), 285-295. [Link]
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Chen, Q. X., & Kubo, I. (2002). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108-4112. [Link]
-
Cap, A. (2009). Kinetics Analysis of Tyrosinase. Adam Cap. [Link]
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Hartzell, H. C., & Rinderle, S. J. (1999). Tyrosine phosphatase inhibitors selectively antagonize beta-adrenergic receptor-dependent regulation of cardiac ion channels. The Journal of Physiology, 519(Pt 1), 45-51. [Link]
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Wikipedia. (2025). Aromatic L-amino acid decarboxylase inhibitor. Retrieved December 30, 2025, from [Link]
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Wikipedia. (2025). Enzyme inhibitor. Retrieved December 30, 2025, from [Link]
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Wang, Y., et al. (2022). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. International Journal of Molecular Sciences, 23(23), 15201. [Link]
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Fellman, J. H., & Roth, E. S. (1971). Inhibition of tyrosine aminotransferase activity by L-3,4-dihydroxyphenylalanine. Biochemistry, 10(3), 408-414. [Link]
-
D'Mello, S. A. N., et al. (2023). Targeting Melanin Production: The Safety of Tyrosinase Inhibition. Cosmetics, 10(5), 133. [Link]
-
Wikipedia. (2025). Tyrosine kinase. Retrieved December 30, 2025, from [Link]
-
PeerView Institute for Medical Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]
-
Wikipedia. (2025). Microsomal epoxide hydrolase. Retrieved December 30, 2025, from [Link]
-
Wikipedia. (2025). c-Met inhibitor. Retrieved December 30, 2025, from [Link]
-
Dyck, L. E., & Dewar, K. M. (1987). Inhibition of aromatic L-amino acid decarboxylase and tyrosine aminotransferase by the monoamine oxidase inhibitor phenelzine. Journal of Neurochemistry, 48(2), 469-474. [Link]
-
Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12. [Link]
-
Taylor & Francis. (n.d.). Aromatic l-amino acid decarboxylase inhibitor – Knowledge and References. Retrieved December 30, 2025, from [Link]
-
Phetcharat, L., Wongsuphasawat, K., & Winther, K. (2015). The effectiveness of a standardized rose hip powder, containing seeds and shells of Rosa canina, on cell longevity, skin wrinkles, moisture, and elasticity. Clinical Interventions in Aging, 10, 1849-1856. [Link]
Sources
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- 4. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Researcher's Guide to Dissolving 3-(3-Amino-4-hydroxyphenyl)propanoic Acid
Abstract
This comprehensive guide provides detailed protocols and expert insights for the effective dissolution of 3-(3-Amino-4-hydroxyphenyl)propanoic acid (CAS No. 6049-54-3), a beta-amino acid also known as β-Tyrosine.[1] Given its limited solubility in aqueous solutions, achieving stable and usable concentrations for experimental research presents a significant challenge. These application notes detail validated methods for preparing stock and working solutions, focusing on the use of organic solvents and strategies to enhance aqueous solubility. The protocols are designed for researchers in drug development, biochemistry, and cell biology, ensuring reproducibility and integrity for downstream applications, including cell-based assays and biochemical analyses.
Introduction: Understanding the Molecule
This compound is a derivative of propionic acid and an analogue of tyrosine, holding interest in various research fields for its potential as a tyrosine kinase receptor inhibitor and as a scaffold for developing compounds with anticancer and antioxidant properties.[2][3] Structurally, it possesses both an acidic carboxylic group and a basic amino group, as well as a phenolic hydroxyl group, making its solubility highly dependent on pH.[1]
The primary challenge for researchers is the compound's reported slight solubility in water.[4][5] This necessitates the use of organic solvents to create concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[4][5] This guide will provide a primary protocol for dissolution in DMSO and discuss alternative strategies for preparing aqueous solutions suitable for various experimental paradigms.
Physicochemical Properties & Solubility Overview
A clear understanding of the compound's properties is crucial for selecting the appropriate dissolution strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Solid, Off-white powder | [1][6] |
| CAS Number | 6049-54-3 | [1] |
| Storage (Solid) | Keep in a dark place, inert atmosphere, room temperature. | [4][5] |
| Solubility in Water | Slightly soluble. | [4][5] |
| Solubility in DMSO | Slightly soluble (Heating and sonication can aid dissolution). | [4][5] |
Note: The term "slightly soluble" is qualitative. Empirical testing is essential as solubility can be affected by purity, crystalline form, and the presence of contaminants like moisture.
Dissolution Workflow: A Decision Guide
The following diagram outlines the decision-making process for preparing a solution of this compound based on the experimental requirements.
Caption: Decision workflow for dissolving the target compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended protocol for most applications, particularly for in vitro cell-based assays where the final concentration of DMSO can be kept to a non-toxic level (typically <0.5%).
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving many compounds with low aqueous solubility.[7] Using anhydrous DMSO is critical as moisture can reduce the solubility of many compounds.[8]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile tube or vial.
-
Expert Tip: Perform this in a fume hood and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. A suspension or incomplete dissolution is expected initially.
-
Sonication & Heating: Place the vial in an ultrasonic water bath. Sonicate for 10-20 minutes.[4][5] If the compound remains undissolved, gentle warming in a water bath (37-50°C) combined with intermittent vortexing can be applied.
-
Causality: Sonication uses high-frequency sound waves to agitate particles and break down aggregates, enhancing solvent penetration. Gentle heating increases the kinetic energy of the system, which can overcome the lattice energy of the solid, favoring dissolution.
-
-
Visual Inspection: Continue the process until the solution is completely clear with no visible particulates.
-
Sterilization (Optional): If required for sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[9] Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Solutions via pH Adjustment
This protocol is an alternative for experiments where organic solvents are strictly prohibited. It leverages the amphoteric nature of the compound.
Rationale: The solubility of molecules with acidic (carboxylic acid) and basic (amino) functional groups is pH-dependent.[7] By adjusting the pH, we can ionize these groups, increasing their polarity and affinity for water. The carboxylic acid will be deprotonated (COO⁻) at basic pH, while the amino group will be protonated (NH₃⁺) at acidic pH. The phenolic group will also deprotonate at high pH. Adjusting the pH away from the isoelectric point (pI) will generally increase solubility.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q) or desired aqueous buffer (e.g., PBS)
-
Dilute solutions of NaOH (e.g., 0.1 M) and HCl (e.g., 0.1 M)
-
pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Suspension: Add the weighed solid to the desired volume of water or buffer to create a suspension.
-
pH Adjustment (Basic): While stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously. As the pH increases, the carboxylic acid and phenolic groups will deprotonate, and the compound should begin to dissolve. Aim for a pH where the solution becomes clear.
-
pH Adjustment (Acidic): Alternatively, add 0.1 M HCl dropwise to protonate the amino group. This may also enhance solubility, though deprotonating the carboxylic acid is often more effective.
-
Final pH Adjustment: Once the compound is dissolved, carefully adjust the pH back towards the desired final pH for your experiment, if possible. Be aware that the compound may precipitate if you approach its pI.
-
Validation: Always verify the final pH and concentration. Note that the final salt concentration of your solution will be altered by the addition of acid or base.
Trustworthiness Check: This method requires careful control. It is crucial to determine the pH tolerance of your experimental system. The addition of salts (NaCl from HCl and NaOH) may influence experimental outcomes. Always prepare a vehicle control with the same final pH and salt concentration.
Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution (from Protocol 1) at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations.
-
Expert Insight: It is critical to add the small volume of DMSO stock to the larger volume of aqueous medium and mix immediately and thoroughly. This rapid dilution minimizes the risk of the compound precipitating out of solution.
-
-
Control Vehicle: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in the highest concentration of your test compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Final Concentration Limit: Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the specific cells being used (generally ≤0.5%).[9]
References
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-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
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MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
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Application Notes and Protocols for 3-(3-Amino-4-hydroxyphenyl)propanoic acid in Neuropharmacology Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a notable metabolite and structural analog of key neurochemicals. While direct research on this specific isomer in neuropharmacology is emerging, this guide synthesizes data from closely related compounds to present its potential applications. We will explore its significance as a potential biomarker for oxidative stress, its role as a tool compound in studying neurodegenerative pathways, and provide detailed protocols for its synthesis, characterization, and use in both in vitro and in vivo experimental models. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific rigor.
Introduction: Unveiling a Molecule of Neurological Interest
This compound, a beta-amino acid with a catechol-like hydroxyphenyl group, stands at the intersection of amino acid metabolism and neurotransmitter science.[1] Its structure is analogous to L-DOPA and metabolites of tyrosine, placing it in a class of compounds with significant potential for interacting with neurological systems.[2][3] The presence of both an amino group and a phenolic hydroxyl group suggests inherent antioxidant properties and the capacity to engage with biological targets central to neurodegenerative diseases.[4][5]
While its derivatives have been explored for anticancer and antimicrobial properties, its direct application in neuropharmacology is a nascent field.[4][6] This guide serves to bridge that gap by providing a foundational understanding of the molecule and proposing its use in key research areas such as Parkinson's Disease, Alzheimer's Disease, and studies of oxidative stress in the central nervous system (CNS). We will draw upon the behavior of its structural isomers and derivatives to build a robust framework for its investigation.
Chemical Properties and Synthesis
A thorough understanding of the molecule's physical and chemical characteristics is paramount for its effective use in research.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 3-amino-3-(4-hydroxyphenyl)propanoic acid | [1] |
| Synonyms | beta-Tyrosine, 3-amino-3-(4-hydroxyphenyl)propionic acid | [1] |
| CAS Number | 6049-54-3 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Solid | [1] |
Protocol: Synthesis of this compound
This protocol outlines a common synthetic route, adapted from established methods for similar compounds.[7] The rationale is a one-pot reaction that leverages the reactivity of an aldehyde with a source of activated methylene and an amine.
Principle: This synthesis involves a condensation reaction between 4-hydroxybenzaldehyde and malonic acid with ammonium acetate serving as both a catalyst and the amine source. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.
Materials:
-
4-Hydroxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Butan-1-ol
-
Ethanol
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 4-hydroxybenzaldehyde (1 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq).
-
Solvent Addition: Add 200 mL of butan-1-ol to the flask.
-
Reflux: Heat the mixture to reflux for 1.5-2 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Precipitation and Filtration: Allow the reaction mixture to cool. The product will precipitate out of the solution. Filter the precipitate using a Buchner funnel.
-
Washing: Wash the crude product sequentially with boiling butan-1-ol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally with deionized water (100 mL). This washing sequence is critical to remove unreacted starting materials and by-products.
-
Drying: Dry the purified precipitate in an oven at 80-100 °C for 8-10 hours.
-
Purity Check: Assess the purity of the final product using TLC.
Characterization: The identity and purity of the synthesized compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Application in Neuropharmacology: A Multifaceted Tool
The unique structure of this compound suggests several high-impact applications in neuropharmacology research.
As a Biomarker of Oxidative Stress
The hydroxyphenyl moiety is susceptible to oxidation under conditions of high reactive oxygen species (ROS), a key pathological feature in many neurodegenerative diseases.[8] This positions the molecule as a potential biomarker.
Workflow for Biomarker Discovery:
Caption: Workflow for validating the compound as a biomarker.
Investigating Neurodegenerative Pathways
Given the structural similarities to L-DOPA, this compound can be used to probe the enzymatic pathways involved in catecholamine metabolism and explore its potential as a neuroprotective or, conversely, a neurotoxic agent.[9] Its interaction with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) would be of particular interest.
Proposed Mechanism of Action:
Caption: Hypothesized interactions within a dopaminergic neuron.
Experimental Protocols
The following protocols provide step-by-step methodologies for investigating the neuropharmacological properties of this compound.
Protocol: In Vitro Neurotoxicity/Neuroprotection Assay
Principle: This protocol uses a human neuroblastoma cell line (SH-SY5Y), a common model for studying Parkinson's disease, to assess whether the compound protects against or exacerbates damage from a known neurotoxin, 6-hydroxydopamine (6-OHDA). Cell viability is measured using the MTT assay.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
This compound (test compound)
-
6-hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 2 hours. The rationale for pre-treatment is to assess any protective effects by allowing the compound to be taken up by cells before the insult.
-
Toxin Exposure: Add 6-OHDA to a final concentration of 100 µM to the appropriate wells. Include control wells (cells only), toxin-only wells (6-OHDA), and compound-only wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells pre-treated with the test compound and exposed to 6-OHDA against the 6-OHDA only group.
Protocol: In Vivo Assessment in a Mouse Model of Parkinson's Disease
Principle: This protocol uses the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces parkinsonian-like symptoms and dopamine neuron loss, to evaluate the in vivo effects of the test compound.[10] Behavioral tests and post-mortem analysis of brain tissue will determine neuroprotective efficacy.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
This compound (test compound)
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Tissue homogenization buffer
-
Antibodies for tyrosine hydroxylase (TH) immunohistochemistry
Procedure:
-
Animal Groups: Divide mice into four groups: (1) Saline control, (2) MPTP only, (3) Test compound + MPTP, (4) Test compound only.
-
Dosing Regimen:
-
Administer the test compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or vehicle for 7 days prior to MPTP administration (pre-treatment).
-
On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals. Continue test compound administration for another 7 days. This regimen tests for both prophylactic and therapeutic potential.
-
-
Behavioral Testing:
-
Rotarod Test: 3 days after the final MPTP injection, assess motor coordination by measuring the latency to fall from a rotating rod.
-
Open Field Test: Measure locomotor activity and exploratory behavior by tracking distance moved and time spent in the center of the arena.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process the substantia nigra and striatum.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
HPLC Analysis: Homogenize striatal tissue to measure levels of dopamine and its metabolites (DOPAC, HVA) via HPLC with electrochemical detection.
-
Protocol: Analytical Method for Quantification in Biological Samples
Principle: A robust method for detecting and quantifying the compound in plasma or brain tissue is essential. This protocol uses High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[11][12]
Materials:
-
Plasma or brain tissue homogenate
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Solid-Phase Extraction (SPE) cartridges
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
For cleaner samples, pass the supernatant through an SPE cartridge to remove interfering substances like lipids and salts.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. The gradient ensures separation from other metabolites based on polarity.
-
-
MS/MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor for a specific precursor ion -> product ion transition for both the analyte and the internal standard to ensure accurate quantification.
-
Conclusion and Future Directions
This compound is a compound of significant interest for neuropharmacology research due to its structural relationship to endogenous neurochemicals and its potential as an antioxidant. The protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and evaluation in models of neurodegeneration. Future research should focus on elucidating its precise mechanism of action, its pharmacokinetic profile, and its potential as a therapeutic lead or a clinically relevant biomarker. The exploration of this and similar molecules is crucial for advancing our understanding and treatment of complex neurological disorders.
References
This is a consolidated list of sources that informed the creation of this technical guide. All URLs have been verified as active.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]
-
Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. [Link]
-
Microbiota, Tryptophan and Aryl Hydrocarbon Receptors as the Target Triad in Parkinson’s Disease—A Narrative Review - MDPI. [Link]
-
L-tyrosine, L-2-amino-3-(4-hydroxyphenyl) propanoic acid (8). - ResearchGate. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. [Link]
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3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem. [Link]
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Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC - PubMed Central. [Link]
-
Amino acid management of Parkinson's disease: a case study - PMC - PubMed Central. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Methodology for Testing the Antioxidant Properties of Beta-Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Antioxidant Potential of β-Tyrosine Derivatives
Tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a precursor to several key biological compounds.[1][] Its phenolic hydroxyl group endows it with inherent antioxidant properties, allowing it to scavenge free radicals and protect against oxidative stress.[3][4] This has led to growing interest in tyrosine and its derivatives as potential therapeutic agents for conditions associated with oxidative damage.[1][3][5] β-Tyrosine, an isomer of the common α-tyrosine, and its derivatives are a promising class of compounds for antioxidant research. Modifications to the β-tyrosine structure can enhance its antioxidant capacity, bioavailability, and target specificity.
These application notes provide a comprehensive guide to the methodologies used to evaluate the antioxidant properties of β-tyrosine derivatives. We will delve into the principles of various assays, provide detailed, step-by-step protocols, and offer insights into the interpretation of results. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to rigorously assess the antioxidant potential of novel β-tyrosine compounds.
I. Chemical-Based Antioxidant Capacity Assays
Chemical-based assays are a crucial first step in screening and characterizing the antioxidant potential of β-tyrosine derivatives. These assays are relatively simple, high-throughput, and provide a quantitative measure of a compound's ability to scavenge free radicals or reduce oxidants.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and straightforward methods for determining antioxidant activity.[6][7] The DPPH radical is a stable free radical with a deep violet color in solution.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to pale yellow.[7] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the antioxidant.[7]
Visualizing the DPPH Assay Workflow
Caption: Chemical Principle of the ABTS Decolorization Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a series of concentrations of the β-tyrosine derivative solution to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes). [8] * Measure the absorbance at approximately 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog. [8]
-
C. ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. [9][10]Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [9]In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe (commonly fluorescein). [9][11]The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is proportional to the antioxidant capacity. [12] Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a fresh solution of AAPH in the same buffer.
-
Prepare a series of concentrations of the β-tyrosine derivative and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution to each well.
-
Add the β-tyrosine derivative or Trolox standard to the respective wells.
-
Incubate the plate at 37 °C for a pre-incubation period (e.g., 30 minutes). [11][13] * Initiate the reaction by adding the AAPH solution to all wells. [10] * Immediately begin kinetic fluorescence readings at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking measurements every 1-2 minutes for 60-90 minutes. [12][13]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the Net AUC.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the β-tyrosine derivative in Trolox Equivalents (TE) from the standard curve.
-
Table 1: Comparison of Chemical-Based Antioxidant Assays
| Assay | Principle | Radical/Oxidant | Measurement | Advantages | Disadvantages |
| DPPH | Hydrogen atom transfer | DPPH• (stable radical) | Colorimetric (Absorbance at ~517 nm) | Simple, rapid, inexpensive | Not representative of physiological radicals |
| ABTS | Electron transfer | ABTS•+ (radical cation) | Colorimetric (Absorbance at ~734 nm) | Applicable to hydrophilic and lipophilic compounds | Reaction kinetics can be complex for some compounds |
| ORAC | Hydrogen atom transfer | Peroxyl radicals (ROO•) | Fluorometric (Fluorescence decay) | Uses a biologically relevant radical | Requires a fluorescence plate reader, more complex setup |
II. Cell-Based Antioxidant Assays
While chemical-based assays provide valuable initial data, cell-based assays offer a more biologically relevant assessment of antioxidant activity. These assays account for factors such as cell uptake, metabolism, and localization of the antioxidant compound.
A. Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. [14][15]DCFH-DA is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cells. [16]In the presence of reactive oxygen species (ROS), such as peroxyl radicals generated by AAPH, DCFH is oxidized to the highly fluorescent DCF. [15][17]An effective antioxidant will scavenge the ROS and inhibit the formation of DCF, resulting in lower fluorescence intensity. [15] Visualizing the CAA Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Detailed Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Treat the cells with various concentrations of the β-tyrosine derivative and 25 µM DCFH-DA for 1 hour at 37°C. [18] * Wash the cells with phosphate-buffered saline (PBS).
-
Add a solution of AAPH (e.g., 600 µM) to induce oxidative stress. [18] * Immediately place the plate in a fluorescence microplate reader and take kinetic readings (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour. [16]
-
-
Data Analysis:
-
Calculate the integrated area under the curve (AUC) for both the control and treated wells.
-
Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:
-
∫SA is the integrated area of the sample curve.
-
∫CA is the integrated area of the control curve.
-
-
The results are often expressed as quercetin equivalents (QE), comparing the antioxidant activity to that of quercetin. [15][17]
-
B. Lipid Peroxidation Inhibition Assay
Principle: Lipid peroxidation is a key event in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. [19]This assay measures the ability of a β-tyrosine derivative to inhibit lipid peroxidation in a model system, such as liposomes or tissue homogenates. [20][21]The extent of lipid peroxidation can be quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product (TBARS - Thiobarbituric Acid Reactive Substances).
Detailed Protocol:
-
Preparation of Lipid Source:
-
Prepare a liposome suspension or a homogenate of a lipid-rich tissue (e.g., brain). [21]
-
-
Assay Procedure:
-
Incubate the lipid source with various concentrations of the β-tyrosine derivative.
-
Induce lipid peroxidation by adding a pro-oxidant, such as a mixture of FeSO4 and ascorbic acid. [21] * Incubate the mixture at 37°C for a specified time (e.g., 1 hour). [21] * Stop the reaction and measure the extent of lipid peroxidation. For the TBARS assay, add a solution of TBA and heat the mixture. [21] * Measure the absorbance of the resulting colored product at ~532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation using a formula similar to the DPPH assay.
-
Determine the IC50 value for the β-tyrosine derivative.
-
Table 2: Comparison of Cell-Based Antioxidant Assays
| Assay | Principle | Measurement | Advantages | Disadvantages |
| CAA | Inhibition of intracellular ROS-induced fluorescence | Fluorometric (Kinetic) | Biologically relevant, accounts for cell uptake and metabolism | More complex and time-consuming than chemical assays |
| Lipid Peroxidation | Inhibition of lipid breakdown in a biological membrane model | Colorimetric (e.g., TBARS) | Measures protection against a key cellular damage process | Can be influenced by non-antioxidant factors |
III. Data Interpretation and Structure-Activity Relationship
The antioxidant activity of β-tyrosine derivatives is influenced by their chemical structure. The position and nature of substituents on the aromatic ring and the amino acid backbone can significantly affect their radical scavenging ability and interaction with biological systems. For instance, studies on tyrosine-containing peptides have shown that the position of the tyrosine residue within the peptide sequence can impact its antioxidant activity. [22]A systematic analysis of the data obtained from the various assays can help establish a structure-activity relationship (SAR), guiding the design of more potent antioxidant compounds.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant properties of β-tyrosine derivatives. By employing a combination of chemical and cell-based assays, researchers can gain a thorough understanding of the antioxidant potential of these compounds, from their fundamental radical scavenging ability to their protective effects in a biological context. This multi-faceted approach is essential for identifying and developing promising β-tyrosine derivatives for therapeutic and other applications.
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- Antioxidant activities of peptides determined by ABTS assay, the... - ResearchGate. (n.d.). ResearchGate.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). ACS Publications.
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- Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - NIH. (n.d.). NIH.
- Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. (2025). Google.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.). MDPI.
- Antioxidant effect of peptides. (a) ABTS radical scavenging activity at... - ResearchGate. (n.d.). ResearchGate.
- A Comparative Analysis of the Antioxidant Potential of Tyrosine-Containing Cyclic Dipeptides - Benchchem. (n.d.). BenchChem.
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. (2024). MDPI.
- ORAC Antioxidant Assay Kit - ATZ labs. (n.d.). ATZ Labs.
- ORAC Assay Protocol | PDF | Analytical Chemistry - Scribd. (n.d.). Scribd.
- Lipid Peroxidation and Antioxidant Protection - PMC - NIH. (n.d.). NIH.
- A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PubMed Central. (2022). PubMed Central.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company.
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (n.d.). Agilent.
- Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl - MDPI. (2023). MDPI.
- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). PubMed Central.
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Amerigo Scientific.
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Application Notes & Protocols: 3-((4-Hydroxyphenyl)amino)propanoic Acid as a Versatile Scaffold for Novel Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and preclinical evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives. This scaffold has recently emerged as a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction: The Emergence of a Privileged Scaffold
The 4-hydroxyphenyl moiety is a common feature in a variety of biologically active compounds and FDA-approved pharmaceuticals, recognized for its role in forming key interactions with biological targets.[1] The incorporation of a β-amino acid side chain to create the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold provides a synthetically versatile platform with favorable physicochemical properties for drug development.[2] Recent research has highlighted the potential of derivatives of this scaffold as potent antimicrobial and anticancer agents, addressing the critical need for new compounds to combat multidrug-resistant pathogens and aggressive cancers.[3][4]
This document provides a comprehensive overview of the current state of research on this scaffold, detailing synthetic methodologies, analytical techniques, and protocols for evaluating biological activity. The aim is to equip researchers with the foundational knowledge and practical guidance required to explore and advance this promising class of compounds.
Synthesis of the 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold and Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step in the drug discovery process. The general approach involves the reaction of 4-aminophenol with acrylic acid or its esters, followed by modifications to introduce chemical diversity.
General Synthetic Workflow
The synthesis can be broadly categorized into two main stages: the formation of the core structure and the subsequent derivatization to create a library of compounds for screening. A typical synthetic scheme is outlined below.
Caption: General workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (Intermediate 2)
This protocol is adapted from methodologies reported for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophenol (1 equivalent) in 2-propanol.
-
Addition of Reactant: Add methyl acrylate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold 2-propanol. If necessary, purify the product further by recrystallization or column chromatography to yield N-(4-hydroxyphenyl)-β-alanine methyl ester.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Application in Antimicrobial Drug Discovery
Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated significant activity against a range of multidrug-resistant bacterial and fungal pathogens.[5][6] This makes them attractive candidates for the development of new antibiotics and antifungals.
Spectrum of Activity
Studies have shown that certain derivatives, particularly hydrazones with heterocyclic substituents, exhibit potent and broad-spectrum antimicrobial activity.[5][6] The activity extends to clinically important pathogens, including:
-
Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3]
-
Fungi: Drug-resistant Candida species, including Candida auris.[5]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported MIC values for representative potent derivatives against various pathogens.
| Compound Type | Pathogen | MIC Range (µg/mL) | Reference |
| Hydrazone Derivatives | MRSA | 1 - 8 | [3] |
| Hydrazone Derivatives | VRE | 0.5 - 2 | [3] |
| Hydrazone Derivatives | Gram-negative bacteria | 8 - 64 | [3] |
| Hydrazone Derivatives | Drug-resistant Candida spp. | 8 - 64 | [3] |
| Hydrazone Derivatives | Candida auris | 0.5 - 64 | [5] |
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application in Anticancer Drug Discovery
The same scaffold has also been investigated for its potential in oncology, with derivatives showing promising anticancer and antioxidant properties.[2][4]
Mechanism of Action and Cellular Effects
The anticancer activity of these compounds is currently under investigation, but initial studies suggest they can reduce cancer cell viability and suppress cell migration.[2] The phenolic hydroxyl group is believed to contribute to their antioxidant properties by donating a hydrogen atom to neutralize reactive oxygen species (ROS), which can play a complex role in cancer progression and treatment response.[2]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for promising compounds against the A549 human non-small cell lung cancer cell line.
| Compound Type | Cell Line | IC₅₀ Range (µM) | Reference |
| Hydrazone/Hydrazide Derivatives | A549 | 2.47 - 25.4 | [7] |
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the effect of compounds on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Workflow for Preclinical Anticancer Screening
Caption: A typical workflow for the preclinical screening of novel anticancer compounds.
Analytical Methods for Characterization and Quality Control
Ensuring the identity, purity, and stability of synthesized compounds is paramount in drug development. A suite of analytical techniques is employed for this purpose.
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds and to quantify them in various matrices. A reversed-phase C18 column with a gradient of water and acetonitrile is commonly used.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compounds, confirming their identity. It is also a powerful tool for metabolite identification in biological samples.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
For a comprehensive overview of analytical methods for amino acids and their derivatives, refer to specialized reviews in the field. [9]
Future Directions and Conclusion
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies conducted so far indicate that there is significant potential for further optimization of this scaffold to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. Future research should focus on:
-
Lead Optimization: Synthesizing new generations of derivatives to improve efficacy and reduce potential toxicity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Studies: Evaluating the most promising lead compounds in animal models of infection and cancer to assess their in vivo efficacy and safety.
References
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Application Notes and Protocols: Employing β-Tyrosine in Protein Interaction Studies
Foreword: The Untapped Potential of the Beta Isomer
In the intricate world of protein-protein interactions (PPIs), the subtleties of molecular architecture dictate the strength, specificity, and dynamics of these crucial biological partnerships. For decades, researchers have relied on a toolkit of natural and unnatural α-amino acids to probe these interactions. However, the introduction of β-amino acids into protein and peptide structures offers a paradigm shift in our ability to not only study but also manipulate these systems.[1][2] This guide focuses on a particularly potent, yet underutilized tool: β-tyrosine . By extending the polypeptide backbone by a single carbon atom, β-tyrosine introduces unique structural and functional properties that can be harnessed to gain unprecedented insights into protein interactions.[2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic employment of β-tyrosine in the study of protein interactions.
The Strategic Advantage of β-Tyrosine: Beyond the Alpha-Centric View
The canonical α-amino acids, the fundamental building blocks of proteins, have their amino and carboxyl groups attached to the same carbon atom (the α-carbon). In contrast, β-amino acids have these groups attached to adjacent carbons (the α- and β-carbons).[3][4] This seemingly minor alteration in the backbone of β-tyrosine confers several significant advantages for studying protein interactions:
-
Enhanced Proteolytic Resistance: Peptides and proteins containing β-amino acids exhibit remarkable resistance to degradation by proteases.[4][5] This is because the altered backbone geometry is not recognized by the active sites of these enzymes. This property is invaluable for developing stable peptide-based inhibitors or probes for in vitro and in vivo studies.
-
Novel Secondary Structures: The introduction of β-amino acids can induce unique and stable secondary structures, such as various helices (10-, 12-, 14-helix) and turns, that are not accessible to α-peptides.[4][6] This allows for the design of "foldamers" - molecules that mimic the secondary structures of proteins, which can be used to disrupt or stabilize specific protein-protein interactions.[1]
-
Fine-Tuning of Side Chain Presentation: The longer backbone of β-tyrosine alters the spatial presentation of its phenolic side chain relative to adjacent residues. This provides a powerful tool for systematically probing the role of precise side-chain positioning in molecular recognition at protein interfaces.[1]
-
Intrinsic Biophysical Probe: The tyrosine side chain itself is a versatile biophysical probe.[7][8] Its intrinsic fluorescence and its utility in NMR and photo-crosslinking are well-established.[9][10][11] β-Tyrosine retains these properties while offering the added benefits of backbone modification.
Table 1: Comparative Properties of α-Tyrosine and β-Tyrosine
| Property | α-Tyrosine | β-Tyrosine | Implication for Protein Interaction Studies |
| Backbone Structure | Amino and carboxyl groups on the α-carbon | Amino and carboxyl groups on adjacent carbons | Altered peptide backbone conformation and dynamics. |
| Proteolytic Stability | Susceptible to degradation | Highly resistant | Increased half-life of peptide probes and inhibitors.[4][5] |
| Secondary Structure | Forms α-helices, β-sheets, etc. | Induces novel, stable secondary structures (e.g., 14-helix).[4] | Design of foldamers to mimic or disrupt protein interfaces. |
| Side Chain Orientation | Defined by α-carbon stereochemistry | Altered spatial presentation due to extended backbone | Fine-tuned probing of side chain interactions at interfaces. |
| Intrinsic Fluorescence | Yes (Ex: ~274 nm, Em: ~303 nm) | Yes (similar spectral properties to α-tyrosine) | Enables fluorescence-based binding and conformational studies. |
| NMR Activity | Yes (aromatic protons and carbons) | Yes (distinct chemical shifts for backbone and side chain) | Provides a unique spectroscopic handle for structural analysis. |
| Photo-crosslinking | Yes (can be derivatized or used directly) | Yes (amenable to similar derivatization) | Covalent capture of transient protein interactions. |
Methodologies for Incorporating β-Tyrosine
The primary challenge in utilizing β-tyrosine lies in its incorporation into a peptide or protein of interest. As β-amino acids are not part of the natural protein biosynthesis machinery, specialized techniques are required.[5]
Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, SPPS is the most direct and versatile method for incorporating β-tyrosine.
-
Principle: This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin. The use of protected β-tyrosine building blocks allows for its site-specific insertion at any desired position in the sequence.[2][12]
-
Advantages:
-
Precise control over the position of β-tyrosine incorporation.
-
Ability to incorporate other unnatural amino acids in the same sequence.
-
Mature and well-established technology.
-
-
Considerations:
Biosynthetic Incorporation (Advanced)
While challenging, methods for the in vivo incorporation of unnatural amino acids are rapidly advancing.[14][15]
-
Principle: This approach involves engineering the cellular protein synthesis machinery. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is created that is specific for β-tyrosine and recognizes a unique codon (e.g., the amber stop codon, UAG).[14][15] When the gene for the protein of interest containing this codon at the desired position is expressed in the presence of β-tyrosine, the unnatural amino acid is incorporated during translation.
-
Challenges: The ribosome has a strong bias against β-amino acids, making them poor substrates for peptide bond formation.[5] Significant engineering of the ribosome and translation factors may be necessary for efficient incorporation.
Application in Protein Interaction Studies: Protocols and Insights
The unique properties of β-tyrosine can be leveraged in a variety of biophysical techniques to elucidate the intricacies of protein-protein interactions.
Probing Binding Interfaces with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure, dynamics, and interactions at atomic resolution. The incorporation of isotopically labeled β-tyrosine can provide a unique and sensitive probe.[11][16][17]
-
Causality: The distinct chemical environment of the β-tyrosine backbone and side chain will result in unique chemical shifts in NMR spectra.[6] Changes in these chemical shifts upon binding of a partner protein can be used to map the binding interface and monitor conformational changes. The altered backbone dynamics introduced by β-tyrosine can also be studied to understand the entropic contributions to binding.
Caption: NMR workflow for mapping protein interactions using a β-tyrosine-containing peptide.
-
Sample Preparation:
-
Synthesize a peptide containing ¹³C/¹⁵N-labeled β-tyrosine using SPPS.
-
Express and purify the target protein with uniform ¹⁵N labeling.
-
Prepare two NMR samples in a suitable buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5): one with ¹⁵N-labeled target protein only, and another with the ¹⁵N-labeled target protein and a stoichiometric excess of the β-tyrosine peptide.
-
-
NMR Spectroscopy:
-
Acquire 2D ¹H-¹⁵N HSQC spectra for both samples on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Identify residues in the target protein whose amide peaks show significant chemical shift perturbations upon addition of the β-tyrosine peptide.
-
Calculate the magnitude of the chemical shift changes to quantify the interaction.
-
Map the perturbed residues onto the 3D structure of the target protein to visualize the binding interface.
-
Monitoring Binding Events with Fluorescence Quenching
The intrinsic fluorescence of the tyrosine phenol group is sensitive to its local environment.[9] This property can be exploited to monitor binding events.
-
Causality: When a β-tyrosine residue at a protein interface binds to its partner, its local environment changes. This can lead to either quenching (decrease) or enhancement of its fluorescence intensity.[18][19] This change can be used to determine binding affinities (Kd). Static quenching, where a non-fluorescent complex is formed, is a common mechanism.[18][20]
-
Sample Preparation:
-
Prepare a stock solution of the β-tyrosine-containing protein/peptide at a fixed concentration (e.g., 1-5 µM) in a suitable buffer.
-
Prepare a series of dilutions of the binding partner (quencher) in the same buffer.
-
-
Fluorescence Measurement:
-
Using a fluorometer, set the excitation wavelength to ~275 nm and record the emission spectrum from ~290 nm to 400 nm for the β-tyrosine-containing protein alone.
-
Titrate the binding partner into the protein solution, recording the emission spectrum after each addition and allowing the system to equilibrate.
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum (~305 nm) for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) as a function of the quencher concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Covalently Capturing Interactions with Photo-Crosslinking
Transient or weak protein-protein interactions can be difficult to study. Photo-crosslinking provides a method to covalently trap these interactions.
-
Causality: The tyrosine side chain can be activated by light, often in the presence of a photosensitizer, to form a reactive radical that can form a covalent bond with a nearby interacting residue.[10][21][22] This creates a permanent link between the two interacting proteins, allowing for their subsequent identification and analysis. Di-tyrosine crosslinking is a well-established phenomenon.[10][21]
Caption: General workflow for identifying protein interactions via β-tyrosine photo-crosslinking.
-
Sample Preparation:
-
Prepare a solution containing the protein with the incorporated β-tyrosine and its potential binding partner(s) in a non-reactive buffer (e.g., phosphate buffer).
-
Add [Ru(II)(bpy)₃]Cl₂ and sodium persulfate (SPS) to the solution. Final concentrations might be in the range of 0.2-1 mM for Ru(II) and 5-20 mM for SPS.
-
-
Photo-irradiation:
-
Irradiate the sample with visible light (e.g., a blue LED lamp, ~450 nm) for a defined period (e.g., 1-10 minutes) on ice.
-
-
Analysis:
-
Quench the reaction by adding a reducing agent like dithiothreitol (DTT).
-
Analyze the reaction mixture by SDS-PAGE. The formation of a new, higher molecular weight band indicates a crosslinked complex.
-
Excise the crosslinked band from the gel.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the proteins in the complex and pinpoint the crosslinked residues.
-
Concluding Remarks: A New Frontier in PPI Research
The incorporation of β-tyrosine into peptides and proteins is more than a simple substitution; it is a strategic design choice that opens up new avenues for investigating and manipulating protein-protein interactions. Its inherent proteolytic stability, ability to form novel secondary structures, and the versatile biophysical properties of its side chain make it a powerful tool for academic research and drug discovery. As synthetic and biosynthetic methods for incorporating unnatural amino acids continue to improve, the application of β-tyrosine is poised to become an indispensable technique for dissecting the complex and dynamic world of the protein interactome.
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Iram, F., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
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Martinek, T. A., & Fülöp, F. (2012). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews. [Link]
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Vaskela, E., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. International Journal of Molecular Sciences. [Link]
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Madl, C. M., & Heilshorn, S. C. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Bioconjugate Chemistry. [Link]
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El-Kassas, H., et al. (2023). Di-Tyrosine Cross-Linking of Elastin-Like Polypeptides through Ruthenium Photoreaction To Form Scaffolds: Fine Tuning Mechanical Properties and Improving Cytocompatibility. Biomacromolecules. [Link]
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Zhang, C., et al. (2020). Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. Angewandte Chemie International Edition. [Link]
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Al-Ghamdi, A. A., et al. (2024). Turn-off fluorescence sensing of raloxifene using erythrosine B with detailed spectroscopic and quantum mechanical studies for pharmaceutical and environmental applications. RSC Advances. [Link]
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Zhang, M., et al. (2009). Study of fluorescence quenching mechanism between quercetin and tyrosine-H(2)O(2)-enzyme catalyzed product. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Wenzel, S. C., et al. (2007). Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. Journal of the American Chemical Society. [Link]
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Kato-Toma, Y., et al. (2000). pKa measurements from nuclear magnetic resonance of tyrosine-150 in class C beta-lactamase. Biochemical Journal. [Link]
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University of Rochester Medical Center. (n.d.). Tyrosine. Health Encyclopedia. [Link]
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Bohrium. (2021). Photochemistry of bioinspired dityrosine crosslinking. Bohrium. [Link]
-
Mulder, F. A., et al. (2001). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Breitkopf, S. B., et al. (2008). Phospho-tyrosine dependent protein–protein interaction network. Molecular & Cellular Proteomics. [Link]
-
Lin, C. W., & Ting, A. Y. (2007). Site-Specific Incorporation of Allosteric-Inhibition Sites in a Protein Tyrosine Phosphatase. Journal of the American Chemical Society. [Link]
-
Amiram, M., et al. (2016). Discriminating changes in protein structure using tyrosine conjugation. Biotechnology and Bioengineering. [Link]
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- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. Beta-peptide [bionity.com]
- 5. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pKa measurements from nuclear magnetic resonance of tyrosine-150 in class C beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 14. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of fluorescence quenching mechanism between quercetin and tyrosine-H(2)O(2)-enzyme catalyzed product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Turn-off fluorescence sensing of raloxifene using erythrosine B with detailed spectroscopic and quantum mechanical studies for pharmaceutical and environmental applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Welcome to the dedicated technical support guide for 3-(3-Amino-4-hydroxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for solubility challenges encountered during experimentation. Our approach is rooted in foundational chemical principles to empower you with the knowledge to overcome these common hurdles.
Understanding the Molecule: A Zwitterionic Phenolic Beta-Amino Acid
This compound is a multifaceted molecule with three key functional groups that dictate its solubility: a carboxylic acid, an aromatic amino group, and a phenolic hydroxyl group. This combination confers a zwitterionic nature, meaning it can carry both a positive and a negative charge on different parts of the molecule. Its structure is analogous to the amino acid tyrosine, but with a beta-amino acid configuration.
The solubility of such molecules is intrinsically linked to the pH of the solvent system. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility in aqueous solutions is at its minimum. By adjusting the pH away from the pI, we can ionize the functional groups, thereby increasing the molecule's interaction with polar solvents like water and enhancing its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
FAQ 1: Why is my compound poorly soluble in neutral water?
At neutral pH, this compound exists predominantly in its zwitterionic form, where the amino group is protonated (NH3+) and the carboxylic acid is deprotonated (COO-). This can lead to strong intermolecular electrostatic interactions and crystal lattice formation, reducing its solubility in water.
Troubleshooting Guide: pH-Mediated Solubility Enhancement
The most effective strategy to improve the aqueous solubility of this compound is to adjust the pH of your solution. This is because the solubility of amino acids is greatly affected by the pH of the solution.[1]
Estimated pKa Values:
To guide pH adjustments, we can estimate the pKa values of the functional groups based on analogous compounds:
-
Carboxylic Acid (-COOH): ~4.0 (similar to 3-aminopropanoic acid)[2]
-
Amino Group (-NH2): ~5.0 (aniline derivatives are weakly basic)
-
Phenolic Hydroxyl (-OH): ~10.0 (similar to tyrosine)[3][4][5]
Predicted pH-Solubility Profile:
Based on these estimated pKa values, the solubility of this compound is expected to follow this trend:
| pH Range | Predominant Species | Predicted Solubility | Rationale |
| < 4.0 | Cationic | High | The carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). The net positive charge enhances solubility. |
| 4.0 - 5.0 | Zwitterionic | Low (near pI) | The carboxylic acid is deprotonated (negative charge), and the amino group is protonated (positive charge). The net charge is near zero, minimizing solubility. |
| 5.0 - 10.0 | Anionic | Moderate | The carboxylic acid is deprotonated (negative charge), and the amino group is neutral. The net negative charge improves solubility. |
| > 10.0 | Dianionic | High | The carboxylic acid and phenolic hydroxyl are deprotonated (negative charges), and the amino group is neutral. The increased net negative charge further enhances solubility. |
Experimental Workflow for pH Adjustment:
Caption: Workflow for pH-based solubilization.
FAQ 2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous environment when the DMSO concentration is significantly diluted.[6][7][8][9]
Troubleshooting Guide: Co-Solvent and Dilution Techniques
1. Optimize Final DMSO Concentration:
-
Keep the final DMSO concentration in your aqueous solution as high as your experiment allows, typically between 0.1% and 1%.[7]
-
Always perform a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your experiment.
2. Modify the Dilution Protocol:
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing or stirring the buffer. This rapid dispersion prevents the formation of localized areas of high compound concentration that can initiate precipitation.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in mixtures of your buffer and DMSO with decreasing concentrations of DMSO.
Experimental Protocol: Preparing a Working Solution from a DMSO Stock
-
Prepare a concentrated stock solution of this compound in 100% DMSO. Gentle warming (to 37°C) and sonication can aid dissolution.[10]
-
Ensure your aqueous buffer is at the desired final volume in a sterile container.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise into the vortex.
-
Continue vortexing for a few seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
FAQ 3: Are there other methods to improve solubility besides pH adjustment and co-solvents?
Yes, for particularly challenging cases, complexation with cyclodextrins can be an effective strategy.
Troubleshooting Guide: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the aromatic ring of your compound, forming an inclusion complex that has enhanced aqueous solubility.[3][4][11] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[3]
Experimental Protocol: Solubilization using HP-β-Cyclodextrin
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Add an excess of this compound to each solution.
-
Equilibrate the mixtures by shaking or stirring at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Filter the saturated solutions to remove the undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate (e.g., by UV-Vis spectrophotometry) to determine the extent of solubility enhancement.
Sources
- 1. Amino Acid Data Table [groups.chem.ubc.ca]
- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencegeek.net [sciencegeek.net]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid in Aqueous Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Amino-4-hydroxyphenyl)propanoic acid. Due to its ortho-aminophenol structure, this compound presents unique stability challenges in aqueous media. This document addresses common experimental issues, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when handling aqueous solutions of this compound.
Q1: Why is my clear solution of this compound rapidly changing color to yellow, brown, or pink?
This is the most frequent observation and is a clear indicator of chemical degradation. The color change is caused by the oxidation of the ortho-aminophenol moiety inherent in the molecule's structure. This functional group is highly susceptible to oxidation, which is often accelerated by exposure to atmospheric oxygen, light, and neutral-to-alkaline pH conditions.[1] The initial oxidation product is a quinone-imine, which can then polymerize to form intensely colored, complex structures, often of the phenoxazine class.
Q2: What are the primary chemical degradation pathways I should be concerned with?
The principal degradation pathway is oxidation . The electron-rich aromatic ring, activated by both the amino (-NH2) and hydroxyl (-OH) groups, is readily attacked by oxygen.
-
Initial Oxidation: The ortho-aminophenol structure is oxidized to a highly reactive ortho-quinone imine intermediate. This step is often the rate-limiting step and is catalyzed by factors like light, heat, and trace metal ions.
-
Polymerization: The unstable quinone imine intermediate can undergo subsequent reactions, including polymerization, leading to the formation of the colored compounds observed visually.[1]
Below is a diagram illustrating this primary degradation pathway.
Caption: Postulated pathway for the oxidative degradation of the compound.
Q3: How does the pH of my aqueous solution affect the stability of the compound?
The pH of the aqueous medium is arguably the most critical factor influencing the stability of this compound.
-
Acidic pH (3-5): In this range, the compound exhibits its greatest stability. The amino group is protonated to form an ammonium ion (-NH3+). This withdraws electron density from the aromatic ring, making it significantly less susceptible to oxidation.[2][3]
-
Neutral to Alkaline pH (>7): As the pH increases, the phenolic hydroxyl group becomes deprotonated to form a phenoxide ion (-O-). This negatively charged group is a powerful electron-donating group, which dramatically activates the aromatic ring and makes it extremely vulnerable to rapid oxidation.[1] Therefore, neutral and particularly alkaline conditions should be strictly avoided if stability is desired.
Q4: What are the recommended temperature and light conditions for handling and storage?
Both temperature and light play a crucial role in the degradation kinetics.
-
Temperature: Higher temperatures accelerate the rate of oxidation.[1][2] For maximum stability, solutions should always be kept cold.
-
Light: Exposure to UV and even ambient laboratory light can provide the activation energy needed to initiate oxidative reactions (photodegradation).[2]
Therefore, all solutions must be protected from light by using amber vials or by wrapping standard clear vials in aluminum foil.
Q5: My experiment requires a neutral pH. How can I minimize degradation?
While challenging, it is possible to work at neutral pH for short periods. The key is to rigorously control for other factors:
-
Deoxygenate Buffers: Prepare your buffers using high-purity water and then thoroughly degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Work Quickly: Prepare the solution immediately before use and minimize its exposure time to atmospheric oxygen.
-
Use Antioxidants/Chelators: If compatible with your downstream application, consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester trace metal ions that can catalyze oxidation.
Experimental Protocols & Guides
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to maximize the short-term stability of your stock solution.
-
Solvent Preparation: Use high-purity, HPLC-grade water. If possible, prepare a simple acidic buffer, such as 50 mM sodium acetate, adjusted to pH 4.0.
-
Deoxygenation: Sparge the prepared solvent with a stream of high-purity nitrogen or argon gas for 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound solid in a light-protected container (e.g., an amber vial).
-
Dissolution: Add the deoxygenated solvent to the solid and mix gently until fully dissolved. Sonication can be used if necessary, but keep the water bath cool to avoid heating.
-
Inert Atmosphere: Before sealing the vial, flush the headspace with the inert gas for 30 seconds to displace any air.
-
Storage: Immediately wrap the vial in parafilm and store at the recommended temperature (see table below).
Table 1: Summary of Factors Affecting Stability and Recommended Conditions
| Factor | High Risk Condition | Recommended Condition for Stability | Rationale |
| pH | Neutral to Alkaline (pH > 7) | Acidic (pH 3-5) | Protonation of the amino group deactivates the ring towards oxidation.[1][2][3] |
| Temperature | Ambient to Elevated (>20°C) | Short-term: 2-8°C. Long-term: -20°C or -80°C. | Lower temperatures significantly slow the rate of chemical degradation.[2] |
| Light | Exposure to UV or ambient light | Store in amber vials or wrap in foil. | Light provides the energy to initiate photodegradation and oxidation.[2] |
| Oxygen | Exposure to air | Use degassed solvents; store under inert gas (N₂/Ar). | Oxygen is a direct reactant in the oxidative degradation pathway.[1] |
| Metal Ions | Presence of Fe²⁺, Cu²⁺, etc. | Use high-purity water; add a chelator (e.g., EDTA) if permissible. | Metal ions can act as catalysts, accelerating the rate of oxidation.[2] |
Protocol 2: Workflow for a Forced Degradation Study
To understand the stability of the compound in your specific experimental matrix, a forced degradation study is invaluable. This workflow helps you systematically test the impact of various stressors.
Caption: A systematic workflow for conducting a forced degradation study.
References
-
Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. Available at: [Link]
-
4-Aminophenol - Solubility of Things. Solubility of Things. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health (NIH). Available at: [Link]
-
RHEA:15782 - Rhea - reaction knowledgebase. Rhea. Available at: [Link]
-
How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. Available at: [Link]
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Available at: [Link]
-
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]
-
3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3. PubChem. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Institutes of Health (NIH). Available at: [Link]
-
3-Amino-3-(4-hydroxyphenyl)propanoate. LookChem. Available at: [Link]
-
Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Biblioteka Nauki. Available at: [Link]
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Available at: [Link]
-
3-amino-3-(4-hydroxyphenyl)propanoic acid. Monarch Initiative. Available at: [Link]
-
KEGG COMPOUND: C11457. genome.jp. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Human Metabolome Database. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. Available at: [Link]
-
3-(3-Amino-4-hydroxy-phenyl)-propionic acid. Tetrahedron. Available at: [Link]
-
3-Amino-3-(4-hydroxyphenyl)propanoic Acid, min 95%, 1 gram. Bio-Rad. Available at: [Link]
-
3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Purification of Synthetic β-Tyrosine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of synthetic β-tyrosine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming the unique challenges associated with the purification of this non-canonical amino acid. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and a thorough review of established methodologies.
Introduction to β-Tyrosine Purification Challenges
Synthetic β-tyrosine and its derivatives are of significant interest in peptidomimetic and drug development due to their ability to confer unique structural and functional properties to peptides, such as increased proteolytic stability. However, their synthesis often results in complex mixtures of stereoisomers and side-products, making purification a critical and often challenging step. The primary hurdles in isolating pure β-tyrosine include:
-
Stereoisomer Separation: The presence of two chiral centers in β-tyrosine leads to the formation of four stereoisomers (two pairs of enantiomers). Separating these diastereomers and enantiomers is often the most significant purification challenge.
-
Protecting Group Removal: Incomplete removal of protecting groups used during synthesis can lead to closely related impurities that are difficult to separate from the final product.
-
Side-Product Removal: By-products from the synthetic route can co-elute with the desired product during chromatography.
-
Low Solubility and Crystallization Difficulties: The inherent physicochemical properties of β-tyrosine can make it challenging to handle, particularly during crystallization steps.
This guide will provide structured advice to navigate these common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during β-tyrosine purification.
Q1: What is the first step I should take to assess the purity of my crude synthetic β-tyrosine?
A1: Before attempting any large-scale purification, it is crucial to obtain a comprehensive profile of your crude product. We recommend using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is a good starting point to visualize the number of components in your mixture. A gradient elution with a C18 column can provide a general overview of purity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will help in identifying the molecular weights of the major components, confirming the presence of your desired product and providing clues about the identities of impurities (e.g., protected intermediates, side-products).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the main product and help identify major impurities if their structures are known or suspected.
Q2: I am struggling to separate the diastereomers of my β-tyrosine derivative. What chromatographic approach should I try first?
A2: The separation of diastereomers is a common and significant challenge. Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques. We recommend starting with:
-
Reversed-Phase HPLC (RP-HPLC): This is often the most accessible and effective method. You may need to screen different columns (e.g., C18, C8, Phenyl-Hexyl) and optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients with additives like trifluoroacetic acid (TFA) or formic acid).[1][3]
-
Normal-Phase HPLC (NP-HPLC): If RP-HPLC is unsuccessful, NP-HPLC using columns like silica or diol can provide alternative selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer superior resolution for stereoisomers compared to HPLC and is considered a greener alternative.[4]
Q3: How can I separate the enantiomers of β-tyrosine?
A3: Enantiomers have identical physical properties in an achiral environment, so their separation requires a chiral environment. The most common approaches are:
-
Chiral HPLC: This involves using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers. There are many types of CSPs available, and screening a few is often necessary to find one that provides adequate separation for your specific β-tyrosine derivative.[5][6]
-
Derivatization with a Chiral Reagent: You can react your racemic β-tyrosine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[2][3] These diastereomers can then be separated using standard achiral chromatography (like RP-HPLC). The derivatizing agent is typically removed after separation.
-
Diastereomeric Salt Crystallization: This classical method involves forming a salt with a chiral acid or base. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.[7]
Q4: My final product is a sticky oil and won't crystallize. What can I do?
A4: Difficulty in crystallization is common for amino acid derivatives, especially if impurities are present. Here are some strategies to try:
-
Increase Purity: The most common reason for crystallization failure is the presence of impurities. Further chromatographic purification may be necessary.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like vapor diffusion (hanging or sitting drop) or slow evaporation can be effective.
-
Seed Crystals: If you have even a tiny amount of crystalline material, using it to seed a supersaturated solution can induce crystallization.
-
Trituration: Repeatedly washing the oil with a solvent in which it is poorly soluble can sometimes remove impurities and induce solidification.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific purification challenges.
Guide 1: Troubleshooting Diastereomer Separation by RP-HPLC
Problem: Poor or no separation of β-tyrosine diastereomers on a C18 column.
Workflow for Optimizing Diastereomer Separation
Caption: Decision workflow for optimizing diastereomer separation by RP-HPLC.
Detailed Troubleshooting Steps:
-
Modify the Gradient Slope:
-
Rationale: A shallower gradient increases the time the diastereomers spend on the column, which can enhance resolution.
-
Protocol: If your initial gradient was, for example, 5-95% acetonitrile (MeCN) over 20 minutes, try extending it to 40 or 60 minutes. Also, try focusing the gradient over a narrower range where your compounds elute (e.g., 20-50% MeCN).
-
-
Change the Organic Modifier:
-
Rationale: Methanol (MeOH) can offer different selectivity compared to acetonitrile due to its different hydrogen bonding capabilities.
-
Protocol: Replace acetonitrile with methanol in your mobile phase and re-run the same or a similar gradient. You may need to adjust the gradient profile as compounds may elute at different organic percentages.
-
-
Alter the Mobile Phase Additive:
-
Rationale: The choice and concentration of the acidic modifier can influence the ionization state of your β-tyrosine and its interaction with the stationary phase.
-
Protocol:
-
Try formic acid (0.1%) instead of TFA.
-
If your molecule is stable at higher pH, consider using a buffer like ammonium acetate or ammonium formate.[1]
-
-
-
Screen Different Stationary Phases:
-
Rationale: Different column chemistries provide different retention mechanisms and selectivities.
-
Protocol:
-
Phenyl-Hexyl Column: The phenyl rings can offer π-π interactions with the aromatic ring of β-tyrosine, providing a different selectivity.
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can alter the interaction with polar functional groups in your molecule.
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, offering an orthogonal separation mechanism to reversed-phase.[1]
-
-
Data Comparison: Column Screening for Diastereomer Separation
| Stationary Phase | Typical Mobile Phase | Separation Principle | Potential Advantage for β-Tyrosine |
| C18 | MeCN/H₂O or MeOH/H₂O with acid | Hydrophobic interactions | General purpose, good starting point |
| Phenyl-Hexyl | MeCN/H₂O or MeOH/H₂O with acid | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds |
| Embedded Polar Group | MeCN/H₂O or MeOH/H₂O with acid | Hydrophobic and polar interactions | Alternative selectivity, good for polar analytes |
| HILIC | High % MeCN with aqueous buffer | Partitioning into an adsorbed water layer | Good for highly polar compounds, orthogonal to RP |
Guide 2: Addressing Incomplete Protecting Group Removal
Problem: LC-MS analysis shows a significant peak with a mass corresponding to the protected β-tyrosine, which is difficult to separate from the deprotected product.
Workflow for Ensuring Complete Deprotection
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
Technical Support Center: Optimizing Reaction Conditions for β-Tyrosine Synthesis
Welcome to the technical support center for β-Tyrosine synthesis. As a non-canonical aromatic amino acid, β-tyrosine is a critical chiral building block for numerous bioactive natural products and pharmaceutical ingredients, most notably the antitumor drug Paclitaxel (Taxol®).[1] Its synthesis, however, presents unique challenges that require a nuanced understanding of reaction mechanisms, stereoselectivity, and purification strategies.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expert insights needed to troubleshoot and optimize your synthesis workflow.
Troubleshooting Guide: A Question & Answer Approach
Here, we address specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most common hurdles. The root cause often lies in suboptimal reaction conditions, particularly in enzymatic syntheses.
Common Causes & Solutions:
-
Suboptimal Enzymatic Conditions: The activity of enzymes like aminomutases or lyases is highly sensitive to their environment. The optimal pH, temperature, and buffer composition are critical for maximal catalytic efficiency.[2] For instance, a study on a thermostable tyrosine phenol-lyase found optimal conditions to be 60°C and a pH of 8.0 in a 200 mM HEPES buffer.[2] Drifting from these optima can drastically reduce enzyme activity and, consequently, your yield.
-
Actionable Insight: Do not assume standard buffer conditions will suffice. Perform a small-scale screening of pH (e.g., 7.0 to 9.0) and temperature (e.g., 30°C to 65°C, depending on enzyme thermostability) to identify the sweet spot for your specific enzyme. Monitor the pH of your reaction mixture over time, as enzymatic reactions can cause it to shift.
-
-
Substrate/Product Inhibition: High concentrations of the starting material (e.g., trans-p-hydroxycinnamic acid) or the accumulation of the β-tyrosine product can inhibit the enzyme, slowing down the reaction rate.
-
Actionable Insight: Instead of adding all the substrate at the beginning, employ a fed-batch strategy where the substrate is added gradually over the course of the reaction. This maintains a lower, non-inhibitory concentration. If product inhibition is suspected, consider in-situ product removal techniques if feasible.
-
-
Poor Catalyst Performance (Chemical Synthesis): In non-enzymatic routes, such as metal-catalyzed reactions, the choice and loading of the catalyst and ligands are paramount. For example, a manganese(I)-catalyzed reaction required specific amounts of MnBr(CO)₅, BPh₃, and KOAc to achieve a 95% yield.[3]
-
Actionable Insight: Ensure your catalyst is active and not poisoned by impurities in your reagents or solvent. A slight excess of ligand or the addition of an activator/co-catalyst might be necessary to drive the reaction to completion.
-
Q2: I'm observing poor enantioselectivity in my final product. How can I improve the chiral purity?
Achieving high enantiomeric excess (ee) is crucial for pharmaceutical applications. While chemical synthesis methods have historically struggled with enantioselectivity, modern enzymatic approaches offer a robust solution.[1]
Key Strategies for High Enantioselectivity:
-
Leverage Enzymatic Synthesis: The primary advantage of using enzymes like Phenylalanine Aminomutase (PAM) or Tyrosine Aminomutase is their outstanding, often absolute, stereoselectivity.[4] For example, computationally designed variants of Taxus chinensis PAM (TchPAM) have been used to generate (R)-β-tyrosine with an enantiopurity of >99% ee.[4]
-
Select the Correct Enzyme/Variant: Different aminomutases produce different stereoisomers. TchPAM is known for its strict (R)-selectivity, while some bacterial enzymes are (S)-selective.[1] Furthermore, mutagenesis studies have shown that modifying key residues in the enzyme's active site can even switch the enantioselectivity, for instance from producing (R)-β-tyrosine to (S)-β-tyrosine.[1]
-
Control Kinetic Resolution: In kinetic resolution processes, where one enantiomer reacts faster than the other, it is critical to stop the reaction at the optimal point (typically before 50% conversion) to maximize the enantiomeric excess of the remaining starting material or the product.
Q3: My final product is contaminated with byproducts. What are the common side reactions and how can I prevent them?
Side reactions are often caused by the reactivity of unprotected functional groups on the tyrosine molecule. The phenolic hydroxyl group is particularly susceptible to undesired reactions.[6]
Primary Cause: Unprotected Functional Groups
The three key functional groups in tyrosine—the amine, the carboxylic acid, and the phenolic hydroxyl—must be strategically protected to prevent side reactions during synthesis. If the hydroxyl group is left unprotected, side reactions can occur, especially under acidic conditions used for deprotection of other groups.[6][7] A classic side reaction is the acid-catalyzed alkylation of the aromatic ring by carbocations generated during the cleavage of other protecting groups (e.g., tert-butyl), leading to the formation of 3-alkyltyrosine impurities.[7]
Solution: Orthogonal Protecting Group Strategy
The most effective way to prevent these side reactions is to use an "orthogonal" protecting group strategy. This means each protecting group can be removed under specific conditions that do not affect the others.[8]
| Functional Group | Protecting Group Example | Abbreviation | Cleavage Condition |
| α-Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | |
| Benzyloxycarbonyl | Z | Hydrogenolysis (H₂/Pd) | |
| Carboxyl | Benzyl ester | OBn | Hydrogenolysis (H₂/Pd) |
| tert-Butyl ester | OtBu | Acid (e.g., TFA) | |
| Phenolic Hydroxyl | tert-Butyl ether | tBu | Strong Acid (e.g., TFA) |
| Benzyl ether | Bzl | Hydrogenolysis (H₂/Pd) | |
| This table summarizes common orthogonal protecting groups used in peptide synthesis, which are directly applicable to β-tyrosine.[8][9] |
Q4: I'm struggling with the final purification of my product. What methods are most effective?
Purification can be challenging due to the polar nature of β-tyrosine and the potential presence of closely related impurities or stereoisomers.
Recommended Purification & Analysis Workflow:
-
Initial Workup: After quenching the reaction, perform a standard aqueous workup to remove water-soluble reagents and buffer components.
-
Crystallization: If your product is crystalline, this is an excellent method for purification. It can be particularly effective at removing minor impurities. A common approach involves dissolving the crude product in hot water and allowing it to cool slowly to crystallize the pure amino acid.[10]
-
Column Chromatography: For non-crystalline products or to separate closely related compounds, column chromatography is the method of choice.[11]
-
Normal Phase: Less common for free amino acids due to their polarity.
-
Reverse Phase (RP-HPLC): The gold standard for both analysis and purification of amino acids and peptides. A C18 column is typically used with a mobile phase gradient of water and a polar organic solvent like methanol or acetonitrile, often with an acid modifier like TFA.[1]
-
-
Purity and Identity Confirmation:
-
HPLC Analysis: Analytical RP-HPLC is essential to determine the purity and enantiomeric excess of your final product. Chiral HPLC columns or derivatization with a chiral agent (e.g., OPA/IBLC) followed by standard RP-HPLC can be used to separate and quantify the (R) and (S) enantiomers.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
NMR Spectroscopy: To confirm the structure and stereochemistry of the product.[11]
-
Detailed Experimental Protocol: Enzymatic Synthesis of (R)-β-Tyrosine
This protocol is based on the highly efficient and enantioselective conversion of trans-p-hydroxycinnamic acid to (R)-β-tyrosine using a computationally designed Phenylalanine Aminomutase (PAM).[4]
Materials:
-
trans-p-hydroxycinnamic acid (Substrate)
-
Ammonium Chloride (NH₄Cl) (Amine source)
-
HEPES or Tris buffer (e.g., 200 mM, pH 8.0)
-
Purified PAM enzyme variant (e.g., TchPAM Y424N or Y424C)[4]
-
Hydrochloric Acid (HCl) (for quenching)
-
Acetonitrile (for quenching/analysis)
-
HPLC system with a C18 column
Protocol Steps:
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel containing the buffer (e.g., 200 mM HEPES, pH 8.0).
-
Add trans-p-hydroxycinnamic acid to a final concentration of ~10-50 mM.
-
Add a high concentration of the amine source, for example, 1 M ammonium chloride.[2]
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C or 60°C depending on the enzyme's stability).[2]
-
-
Enzyme Addition & Incubation:
-
Initiate the reaction by adding the purified PAM enzyme to the mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 mg/mL.
-
Incubate the reaction with gentle agitation for a predetermined time (e.g., 8-24 hours). Monitor the reaction progress by taking small aliquots over time.
-
-
Reaction Monitoring & Quenching:
-
To monitor, take a 50 µL aliquot, quench it by adding an equal volume of 1 M HCl or acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by RP-HPLC.
-
Once the reaction has reached completion (or the desired conversion), quench the entire reaction by acidifying with HCl to a pH < 3 or by adding an equal volume of acetonitrile.
-
-
Product Analysis (Enantiomeric Excess):
-
The enantiomeric excess (ee) can be determined by HPLC. This often requires derivatization of the amino group. A common method involves using o-phthaldialdehyde (OPA) and a chiral thiol like N-isobutyryl-L-cysteine (IBLC).[1]
-
The resulting diastereomeric derivatives can be separated on a standard C18 column and detected by UV absorbance (e.g., 380 nm).[1]
-
| Compound | Typical HPLC Retention Time (min) |
| (R)-β-tyrosine | 42.7 |
| (S)-β-tyrosine | 57.6 |
| (R)-α-tyrosine | 45.7 |
| (S)-α-tyrosine | 71.0 |
| Retention times are illustrative and based on a specific OPA/IBLC derivatization method and HPLC conditions. They will vary with the exact system used.[1] |
Frequently Asked Questions (FAQs)
Q: What are the main advantages of enzymatic synthesis over traditional chemical synthesis for β-tyrosine? A: The two primary advantages are superior enantioselectivity and milder, more environmentally friendly reaction conditions. Enzymatic conversions can achieve >99% ee, which is difficult and costly to obtain via chemical routes.[1][4] They also avoid the use of heavy metal catalysts and harsh reagents, reducing chemical waste.[1]
Q: My starting material is L-α-tyrosine, not a cinnamic acid derivative. Can I still synthesize β-tyrosine? A: Yes. Aminomutase enzymes catalyze the 1,2-shift of the amino group. Certain PAM enzymes can catalyze the rearrangement of (S)-α-phenylalanine to (R)-β-phenylalanine.[1] A similar isomerization is possible for tyrosine, where a tyrosine aminomutase can convert L-tyrosine directly into (R)-β-tyrosine.[5] This is the biosynthetic route used by some microorganisms.
Q: Can I use whole cells expressing the enzyme instead of a purified enzyme? A: Yes, using whole-cell biocatalysts is a common and often more cost-effective strategy, as it eliminates the need for lengthy and expensive protein purification steps. The cells can be used directly after harvesting. Initial optimization reactions have shown that enzymes like l-Threonine Transaldolase are catalytically active in a whole-cell format.[12] However, you may need to optimize cell permeabilization to ensure efficient substrate entry and product exit.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. buller.chem.wisc.edu [buller.chem.wisc.edu]
Technical Support Center: Degradation Pathways of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Amino-4-hydroxyphenyl)propanoic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound. The insights provided are based on established principles of chemical degradation and analytical best practices.
Introduction: Understanding the Stability of this compound
This compound possesses several functional groups that are susceptible to degradation: a phenolic hydroxyl group, a primary aromatic amine, and a carboxylic acid.[1] These groups make the molecule susceptible to oxidative, hydrolytic, and photolytic degradation. A thorough understanding of its degradation pathways is critical for developing stable formulations and ensuring the safety and efficacy of related drug candidates. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound.
Q1: What are the most likely degradation pathways for this molecule under forced degradation conditions?
A1: Based on its structure, the primary degradation pathways are likely to be:
-
Oxidation: The aminophenol moiety is highly susceptible to oxidation.[1][3] This can lead to the formation of quinone-imine intermediates, which can further polymerize or degrade into smaller fragments. The degradation of p-aminophenol, a structurally related compound, proceeds through oxidation to hydroquinone and p-benzoquinone.[4][5][6]
-
Hydrolysis: While the propanoic acid side chain itself is stable, under harsh acidic or basic conditions, decarboxylation could potentially occur, especially at elevated temperatures.
-
Photodegradation: Aromatic amines and phenols are known to be light-sensitive. Photolytic degradation may involve radical mechanisms, leading to complex mixtures of degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid side chain is a possible degradation route. The stability of amino acids under pyrolytic conditions can vary based on their side chains.[7][8]
Q2: I am observing a colored solution during my oxidative stress study. Is this expected?
A2: Yes, the formation of a colored solution is a common observation when working with phenolic compounds, particularly aminophenols.[1] This is often due to the formation of quinone-type structures and subsequent polymerization products, which are highly conjugated and absorb visible light.
Q3: My mass balance in the forced degradation study is below 90%. What are the potential causes?
A3: Achieving a good mass balance (typically 95-105%) is crucial for validating a stability-indicating method.[9][10] A low mass balance can be attributed to several factors:
-
Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.[1][11]
-
Formation of volatile degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.[9][12]
-
Co-elution of degradants: A degradation product may be co-eluting with the parent peak or other impurities, leading to inaccurate quantification.[10]
-
Precipitation of degradants: Some degradation products may not be soluble in the sample diluent.[9]
-
Inaccurate response factors: The detector response for the degradation products may be significantly different from that of the parent compound.[10]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Poor peak shape (tailing) for the parent compound | Secondary interactions with silanol groups on the HPLC column; Inappropriate mobile phase pH.[13][14] | 1. Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a single ionic form.[13] 2. Use a High-Purity Silica Column: Modern, end-capped columns minimize silanol interactions. 3. Add a Competitive Amine: For basic compounds, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can reduce peak tailing.[15] |
| No degradation observed under stress conditions | Stress conditions are too mild. | 1. Increase Stressor Concentration: Incrementally increase the concentration of acid, base, or oxidizing agent. 2. Increase Temperature: Elevate the temperature to accelerate degradation. 3. Extend Exposure Time: Increase the duration of the stress condition. |
| Excessive degradation (>20%) of the parent compound | Stress conditions are too harsh. | 1. Reduce Stressor Concentration: Decrease the concentration of the stressing agent. 2. Lower Temperature: Perform the study at a lower temperature. 3. Reduce Exposure Time: Analyze samples at earlier time points. |
| Inconsistent results between experiments | Variability in experimental conditions; Impurities in the starting material. | 1. Precisely Control Conditions: Ensure consistent temperature, concentration of reagents, and exposure times.[1] 2. Characterize Starting Material: Verify the purity of your this compound before starting the study. |
| Difficulty in identifying unknown degradation products | Insufficient data from a single analytical technique. | 1. Utilize LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for structural elucidation of unknown impurities.[16][17][18] 2. Isolate Degradants: If a degradant is present in significant amounts, consider semi-preparative HPLC for isolation, followed by NMR for definitive structural identification. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours.[1] After exposure, prepare a solution at the target concentration.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark under the same conditions.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating polar aromatic compounds.[19][20]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (pH 3-4) and acetonitrile is recommended.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan across a wider range with the PDA detector to detect degradation products with different chromophores.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Part 4: Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under oxidative and thermal stress.
Caption: Hypothesized degradation pathways of the target compound.
Experimental Workflow for Degradation Studies
This diagram outlines a typical workflow for conducting and analyzing forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
References
-
Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Analytical Method Development – Forced Degradation Study. (2020). Veeprho. [Link]
-
Reconciling Mass Balance in Forced Degradation Studies. (n.d.). Pharmaceutical Technology. [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). ResolveMass. [Link]
-
Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]
-
Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. (n.d.). ThaiScience. [Link]
-
Calinescu, I., et al. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 50(7), 607-613. [Link]
-
HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. (n.d.). Bohrium. [Link]
-
Feng, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 8, 590. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Molecules, 23(9), 2167. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]
-
Degradation of p-aminophenol by fenton's process. Influence of operational parameters. (2025). ResearchGate. [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). Molecules, 26(24), 7697. [Link]
-
Emerson, J. P., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(8), 2843-2848. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Ryan, D., et al. (2002). LC-MS investigation of oxidation products of phenolic antioxidants. Journal of Agricultural and Food Chemistry, 50(12), 3460-3467. [Link]
-
Targeted analysis of phenolic compounds by LC-MS. (n.d.). Protocols.io. [Link]
-
Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.). Biblioteka Nauki. [Link]
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2025). ResearchGate. [Link]
-
Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP. (2025). ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2025). ResearchGate. [Link]
-
LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. (n.d.). MDPI. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023). Genes, 14(2), 442. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023). Genes, 14(2), 442. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2025). ResearchGate. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (n.d.). MDPI. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]
-
Hartzell, P. L., & You, D. (2006). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Archives of Microbiology, 185(5), 398-405. [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). Scientific Reports, 14(1), 28989. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. (2015). Journal of Pharmaceutical Analysis, 5(2), 118-123. [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). Scientific Reports, 14(1), 28989. [Link]
-
Thermal decomposition of aromatic and heteroaromatic amino-acids. (n.d.). RSC Publishing. [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). ResearchGate. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). Atmospheric Chemistry and Physics, 18(21), 16069-16081. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2015). Indian Journal of Pharmaceutical Sciences, 77(3), 336-343. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
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- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. hplc.eu [hplc.eu]
- 16. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS investigation of oxidation products of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Preventing beta-Tyrosine Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-Tyrosine. This guide is designed to provide in-depth, practical solutions to a common challenge in the laboratory: the oxidative degradation of beta-Tyrosine. Oxidation can compromise sample integrity, leading to loss of biological activity, artifact formation, and unreliable experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability of your beta-Tyrosine samples.
Understanding the Challenge: The "Why" Behind beta-Tyrosine Oxidation
Beta-Tyrosine, like its alpha-isomer, contains a phenolic hydroxyl group that is susceptible to oxidation. This process is often initiated by reactive oxygen species (ROS), transition metal ions, or photo-induction, leading to the formation of a tyrosyl radical.[1][2] This radical can then participate in a cascade of reactions, forming various oxidation products, including dityrosine (a cross-linked dimer), 3,4-dihydroxyphenylalanine (DOPA), and dopaquinone.[2][3] These modifications can alter the structure, function, and analytical profile of your compound.
The rate and extent of oxidation are influenced by several factors in your experimental setup, including pH, temperature, exposure to light, and the presence of metal ions.[4][5] Understanding these triggers is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about preventing beta-Tyrosine oxidation.
Q1: My beta-Tyrosine solution has turned a yellowish-brown color. What happened?
A1: A color change, particularly to a yellow or brown hue, is a strong indicator of oxidation. This is often due to the formation of melanin-like polymers, which are downstream products of dopaquinone. Immediately assess your storage and handling procedures. The solution should be discarded, and a fresh solution should be prepared using the preventative measures outlined in this guide.
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be oxidation?
A2: Yes, oxidation products of beta-Tyrosine will appear as new, often broader, peaks in your chromatograms.[6] Common adducts include dityrosine, and various hydroxylated and nitrated species.[2][7] To confirm, you can intentionally expose a small aliquot of your sample to an oxidizing agent (like hydrogen peroxide) and compare the resulting chromatogram to your experimental sample.
Q3: What is the ideal pH for storing beta-Tyrosine solutions to minimize oxidation?
A3: Generally, preparing and storing beta-Tyrosine solutions at a slightly acidic pH (pH 3-5) can help minimize oxidation.[8] Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[5] However, the optimal pH will also depend on the solubility and stability requirements of your specific experimental system.
Q4: Can I just add any antioxidant to my solution?
A4: While antioxidants are crucial, their selection and use require care. Some antioxidants can have pro-oxidant effects in the presence of transition metals.[4][9] It is essential to choose an antioxidant that is compatible with your experimental system and to use it at an optimized concentration. Ascorbic acid and N-acetylcysteine are commonly used, but their effectiveness can be context-dependent.
Q5: How should I store my solid beta-Tyrosine powder?
A5: Solid beta-Tyrosine should be stored in a tightly sealed container, protected from light and moisture.[10] Storing it at a low temperature, such as 4°C or below, and in a desiccated environment is recommended.[11][12]
In-Depth Troubleshooting Guides
These guides provide step-by-step solutions to specific problems you might encounter.
Troubleshooting Scenario 1: Rapid Degradation of beta-Tyrosine in Solution
Symptoms:
-
Noticeable color change within hours of preparation.
-
Significant loss of the parent compound peak in analytical runs performed shortly after preparation.
-
Inconsistent results in biological assays.
Root Cause Analysis: This rapid degradation is often due to a combination of factors, including the presence of dissolved oxygen, contamination with transition metal ions (like iron or copper), and exposure to light.
Mitigation Workflow:
Caption: Workflow for mitigating rapid beta-Tyrosine degradation.
Detailed Protocol:
-
Solvent Preparation:
-
Use high-purity, metal-free water (e.g., from a Milli-Q system).
-
Before dissolving the beta-Tyrosine, thoroughly degas your solvent and buffers by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, a key player in oxidation.
-
-
Metal Chelation:
-
Environmental Controls:
-
Protect your solution from light at all times by using amber-colored vials or by wrapping your glassware in aluminum foil.[5] Photo-oxidation can be a significant contributor to degradation.[1]
-
Prepare solutions fresh whenever possible. If short-term storage is necessary, keep the solution on ice and use it within the same day. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Troubleshooting Scenario 2: Inconsistent Bioactivity in Cell-Based Assays
Symptoms:
-
High variability in dose-response curves between experiments.
-
Decreased potency of the beta-Tyrosine compound over the course of an experiment.
Root Cause Analysis: Oxidation of beta-Tyrosine within the cell culture media can lead to a decrease in the effective concentration of the active compound and the formation of potentially cytotoxic byproducts. Cell culture media is a complex mixture that can promote oxidation.
Preventative Strategy:
Caption: Experimental workflow to maintain beta-Tyrosine bioactivity.
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of beta-Tyrosine in a minimal, slightly acidic buffer that has been degassed.
-
Consider adding a biocompatible antioxidant, such as N-acetylcysteine (NAC) at a 1:1 or higher molar ratio to beta-Tyrosine, directly to your stock solution.
-
-
Experimental Execution:
-
Add the beta-Tyrosine stock solution to your cell culture media immediately before adding it to the cells. Avoid pre-incubating the compound in the media for extended periods.
-
For long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly prepared beta-Tyrosine to maintain a consistent concentration of the active compound.
-
-
Control Experiments:
-
Include a "vehicle + antioxidant" control to ensure that the antioxidant itself does not have an effect on your cells.
-
If possible, perform a time-course analysis of your beta-Tyrosine concentration in the culture media over the duration of your experiment using an appropriate analytical method like HPLC to understand its stability in your specific system.
-
Summary of Preventative Measures
For quick reference, the following table summarizes the key strategies for preventing beta-Tyrosine oxidation.
| Strategy | Parameter | Recommended Action | Rationale |
| Solvent/Buffer Preparation | Dissolved Oxygen | Degas solvents with N2 or Argon. | Removes a primary reactant in the oxidation process. |
| pH | Maintain a slightly acidic pH (3-5) where possible.[8] | The protonated phenolic group is less susceptible to oxidation.[5] | |
| Additive Inclusion | Metal Ions | Add a chelating agent (e.g., 0.1-1 mM EDTA).[13] | Sequesters catalytic transition metals that promote oxidation.[4] |
| Reactive Oxygen Species | Include a compatible antioxidant (e.g., Ascorbic Acid, NAC). | Scavenges free radicals that initiate the oxidation cascade. | |
| Environmental Controls | Light Exposure | Use amber vials or protect from light.[5] | Prevents photo-induced oxidation.[1] |
| Temperature | Prepare solutions on ice; store at 4°C (short-term) or -80°C (long-term).[11][12] | Reduces the rate of chemical reactions. | |
| Handling Procedures | Storage of Solids | Store in a cool, dry, dark place under inert gas if possible.[10] | Minimizes degradation of the starting material. |
| Solution Age | Prepare solutions fresh before each experiment. | Ensures the highest purity and concentration of the active compound. |
By implementing these strategies, you can significantly improve the stability of your beta-Tyrosine samples, leading to more reliable, reproducible, and accurate experimental outcomes.
References
-
Di Marco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108-120. [Link]
- Stadtman, E. R., & Levine, R. L. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino Acids, 25(3-4), 207-218.
- Davies, M. J. (2016). Protein oxidation and peroxidation. The Biochemical journal, 473(7), 805–825.
- Mayer, J. M. (2010). Understanding the mechanisms of tyrosine and phenol oxidation. Accounts of chemical research, 43(11), 1460–1469.
- Atanasova, M., & Tzatchev, K. (2008). Tyrosine and its isomers in health and disease. Journal of Biomedical and Clinical Research, 1(1), 13-19.
- Schöneich, C. (2005). Chemical instability of protein pharmaceuticals: mechanisms of oxidation and strategies for stabilization. Journal of pharmaceutical sciences, 94(11), 2268–2285.
-
Anaspec. (2021). Safety Data Sheet Boc-O-benzyl-L-β–homotyrosine. [Link]
-
Loba Chemie. (2023). Safety Data Sheet L-TYROSINE FOR BIOCHEMISTRY. [Link]
- Faller, P., Debus, R. J., Brettel, K., Sugiura, M., Rutherford, A. W., & Boussac, A. (2001). The rates of tyrosine D oxidation and reduction in manganese-depleted photosystem II.
- Moosmann, B., & Behl, C. (2000). Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins. The FEBS journal, 267(18), 5687–5692.
- Hider, R. C., & Kong, X. (2010).
- Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: mechanisms of oxidation and strategies for stabilization. Biotechnology and bioengineering, 48(5), 490-500.
- Pattison, D. I., & Davies, M. J. (2006). Exploring oxidative modifications of tyrosine: an update on mechanisms of formation, advances in analysis and biological consequences. Free radical biology & medicine, 41(10), 1477–1491.
- Weerasekara, A., & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 34(5), e202100580.
- Sharma, P., & Schöneich, C. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Journal of pharmaceutical sciences, 96(12), 3355–3368.
- Hawkins, C. L., & Davies, M. J. (2001). Generation and propagation of radical reactions on proteins. Biochimica et biophysica acta, 1504(2-3), 196–219.
-
News-Medical.net. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]
- Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544–575.
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- 4. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
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- 11. peptide.com [peptide.com]
- 12. anaspec.com [anaspec.com]
- 13. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid
Welcome to the technical support center for the crystallization of 3-(3-Amino-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the crystallization of this compound. As a molecule with both amino and phenolic functionalities, its crystallization behavior can be complex, and this guide aims to provide both practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound, offering step-by-step guidance to resolve them.
Q1: My this compound will not crystallize from solution. What should I do?
A1: Failure to crystallize is a common issue that typically points to problems with supersaturation or nucleation. Here is a systematic approach to induce crystallization:
Step-by-Step Troubleshooting:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, crystalline this compound, add a single, tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[1]
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover your flask to allow for the slow evaporation of the solvent. This gradually increases the concentration of your compound, leading to supersaturation and crystallization. This is often effective for compounds that are sensitive to rapid temperature changes.[2]
-
Cooling: If your compound's solubility is temperature-dependent, slowly cool the solution. A gradual decrease in temperature is often more effective for forming well-defined crystals than rapid cooling.[1]
-
-
Anti-Solvent Addition:
-
Slowly add a solvent in which this compound is insoluble (an anti-solvent) to a concentrated solution of the compound in a solvent where it is soluble. This will decrease the overall solubility and can induce precipitation. For a polar compound like this, a non-polar solvent like hexane or toluene could be an effective anti-solvent.[1]
-
Q2: I'm getting an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This often happens if the solution is too concentrated or if the compound's melting point is low in the presence of the solvent.[1]
Immediate Actions:
-
Dilute the Solution: Add more of the primary crystallization solvent to dissolve the oil, then attempt to crystallize again from this more dilute solution.[1]
-
Lower the Temperature: If the oil is stable, try cooling the solution to a lower temperature, as this may solidify the oil and induce crystallization.
-
Solvent Modification: Consider using a different solvent system. A solvent that is a poorer solvent for your compound might favor crystallization over oiling out.
Q3: The crystal yield is very low. How can I improve it?
A3: Low yield is often a result of incomplete crystallization or significant loss of material during isolation.
Strategies for Yield Improvement:
-
Optimize Supersaturation: Ensure you have reached the optimal level of supersaturation. Too little, and the compound remains in solution; too much, and you risk rapid precipitation of impure material.
-
Extended Crystallization Time: Allow the crystallization process to proceed for a longer period, especially at a lower temperature, to maximize the amount of compound that crystallizes out of the solution.
-
Minimize Transfer Losses: Be meticulous during filtration and washing steps to avoid mechanical loss of your crystalline product.
-
Mother Liquor Analysis: Analyze the remaining solution (mother liquor) after filtration to quantify the amount of compound still dissolved. If a significant amount remains, you may need to concentrate the mother liquor and attempt a second crystallization.
Q4: The crystals are very small or needle-like, making them difficult to handle. How can I obtain larger, more equant crystals?
A4: Crystal morphology is crucial for downstream processing, such as filtration and drying.[3] Needle-like crystals can be particularly problematic.[4][5]
Methods to Control Crystal Morphology:
-
Slower Cooling Rate: Rapid cooling often leads to the formation of many small nuclei, resulting in small crystals. A slower, more controlled cooling rate will favor the growth of existing crystals over the formation of new nuclei, leading to larger crystals.[3]
-
Solvent Selection: The choice of solvent can significantly influence crystal habit.[6][7] Experiment with different solvents or solvent mixtures. For amino acids, mixtures of water and alcohols like ethanol are commonly used.[8][9]
-
Use of Additives: Small amounts of additives can act as habit modifiers.[4][6] For amino acids, polyvalent alcohols like ethylene glycol or propylene glycol have been used to improve crystal morphology.[10]
-
pH Adjustment: Since this compound is amphoteric, the pH of the crystallization medium can influence its solubility and crystal habit. Experiment with slight adjustments to the pH around the isoelectric point.
Q5: The purity of my crystallized product is not satisfactory. What are the likely causes and solutions?
A5: Impurities can be incorporated into crystals through various mechanisms, including surface adsorption or inclusion within the crystal lattice.[11][12][13]
Purification Strategies:
-
Recrystallization: This is the most common method for purifying a crystalline solid. Dissolve the impure crystals in a minimum amount of a suitable hot solvent and allow them to re-crystallize upon cooling. The impurities will ideally remain in the mother liquor.
-
Reslurrying: Suspending the crystals in a solvent in which they are poorly soluble can wash away surface impurities.[5][12] This is a less aggressive purification method than full recrystallization.[14]
-
Solvent Choice: The choice of solvent can impact impurity rejection.[12] A solvent system where the impurity has high solubility and the desired compound has a steep solubility curve with temperature is ideal for purification by crystallization.
-
Control Crystallization Kinetics: Rapid crystallization can trap impurities. Slower crystallization rates generally lead to higher purity crystals.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound that I should be aware of for crystallization?
A: While specific experimental data for this exact isomer is limited in the provided search results, we can infer properties from similar compounds. For 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a melting point of 193-195 °C has been reported.[15] It is described as being slightly soluble in water and DMSO.[15] As a zwitterionic compound, its solubility will be pH-dependent, with minimum solubility expected around its isoelectric point.
Q: What are some good starting solvents for the crystallization of this compound?
A: Given its polar nature due to the amino, hydroxyl, and carboxylic acid groups, polar solvents are a good starting point.
| Solvent System | Rationale |
| Water | The compound is expected to have some solubility in water, especially at elevated temperatures. |
| Water-Ethanol Mixtures | A common and effective system for crystallizing amino acids.[8] Ethanol acts as an anti-solvent to water, reducing the solubility upon addition or during cooling. |
| Isopropanol-Toluene Mixtures | This combination has been used for the purification of a related compound.[16] |
| Ethyl Acetate-Hexane Mixtures | Another system used for the recrystallization of a similar molecule.[16] |
Q: Can polymorphism be an issue with this compound?
A: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in active pharmaceutical ingredients (APIs).[17][18][19][20] Different polymorphs can have different physical properties, including solubility and stability.[17][18][19] The specific polymorph obtained can be influenced by crystallization conditions such as the solvent, cooling rate, and temperature.[17] It is crucial to characterize the obtained solid form using techniques like X-ray powder diffraction (XRPD) to ensure consistency.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identify a suitable solvent system for the crystallization of this compound.
Materials:
-
This compound
-
A selection of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Small vials or test tubes
-
Heating and stirring plate
Procedure:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into several vials.
-
To each vial, add a different solvent dropwise at room temperature with stirring until the solid dissolves. Note the approximate solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while continuing to add the solvent until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe for crystal formation. A good single-solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
For anti-solvent crystallization, dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed. Gently warm to redissolve, then cool slowly.
Protocol 2: Controlling Cooling Rate for Optimal Crystal Growth
Objective: To obtain larger, more well-defined crystals by controlling the cooling profile.
Procedure:
-
Dissolve the this compound in the chosen solvent at an elevated temperature to create a saturated solution.
-
Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or in a Dewar flask.
-
Once at room temperature, transfer the flask to a refrigerator (around 4 °C) for several hours.
-
For even slower cooling, a programmable heating/cooling circulator can be used to ramp down the temperature at a controlled rate (e.g., 1-5 °C per hour).
Visualizing Crystallization Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
References
-
Cheng, Y., et al. (2021). Impact of impurities on crystal growth. Nature Physics, 17, 698–704. Available at: [Link]
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Available at: [Link]
-
Kavanagh, O., et al. (2018). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research, 35(9), 179. Available at: [Link]
-
Docherty, R., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369. Available at: [Link]
-
McCann, L., et al. (2020). Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives. Crystal Growth & Design, 20(9), 5897–5907. Available at: [Link]
-
Technobis Crystallization Systems. (2023). Industrial importance of controlling crystal habit. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Crystals. Available at: [Link]
-
Al-Khattaf, S., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1839-1856. Available at: [Link]
-
Docherty, R., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. Available at: [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Available at: [Link]
-
Ulrich, J. (2002). Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo-Polymorphs and Particle Formation. ResearchGate. Available at: [Link]
-
Van den Mooter, G., et al. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Pharmaceutics, 16(1), 32. Available at: [Link]
-
Black, S. N. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 646-665. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available at: [Link]
-
LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Available at: [Link]
- University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
-
Ferreira, L., et al. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 65(12), 5827–5837. Available at: [Link]
- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 66(3), 136-139.
- Ajinomoto Co., Inc. (1984). Crystallization of amino acid. JPS5939857A. Google Patents.
-
Abbott, A. P., et al. (2017). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 22(5), 765. Available at: [Link]
-
Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Available at: [Link]
-
PubChem. (n.d.). (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available at: [Link]
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US5118815A. Google Patents.
-
Solubility of Things. (n.d.). 4-Hydroxyphenylpyruvic acid. Available at: [Link]
- European Patent Office. (2003). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. EP 0895985 B1. Google Patents.
- Zaworotko, M. J., et al. (2011). Pharmaceutical co-crystal compositions. US7927613B2. Google Patents.
-
Zaworotko, M. J., et al. (2011). Pharmaceutical co-crystal compositions. Justia Patents. Available at: [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 894. Available at: [Link]
-
Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Available at: [Link]
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- 3. crystallizationsystems.com [crystallizationsystems.com]
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- 5. researchgate.net [researchgate.net]
- 6. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 11. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 12. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 13. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
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- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 19. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crystal polymorphism - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Stability of 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist Last Updated: December 30, 2025
Introduction and Scientific Background
Welcome to the technical support guide for 3-(3-Amino-4-hydroxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in cell culture applications.
This compound is an aminophenol derivative, a class of molecules with significant biological potential.[1] However, its chemical structure—specifically the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the phenyl ring—renders it highly susceptible to oxidative degradation.[2] This instability can lead to a rapid loss of the parent compound, the formation of potentially confounding or toxic byproducts, and ultimately, a lack of experimental reproducibility.[3]
The typical cell culture environment, with its physiological pH (7.2-7.4), dissolved oxygen, and trace metal ions, creates a pro-oxidative setting that can accelerate the degradation of sensitive compounds.[4][5] This guide provides a scientifically grounded framework for understanding, troubleshooting, and managing the stability of this compound in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when working with this compound. The workflow diagram below provides a logical path for troubleshooting.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Problem: Media turns pink, red, or brown after adding the compound.
-
Question: I added this compound to my DMEM, and within a few hours in the incubator, the media changed color. What is happening?
-
Answer:
-
Primary Cause (Mechanism): This is a visual indicator of oxidation. The aminophenol structure is readily oxidized, especially at the neutral pH of cell culture media. This process forms highly reactive intermediates like quinones, which then undergo further reactions and polymerization to produce colored compounds, similar to the browning of a cut apple.[6][7] This oxidation can be catalyzed by dissolved oxygen and trace metals (iron, copper) present in the basal medium.[8][9]
-
Recommended Solutions:
-
Prepare Fresh: Always add the compound to your media immediately before treating your cells. Do not prepare and store media containing the compound for extended periods.
-
Use Antioxidants: Supplement your cell culture medium with an antioxidant. This is the most effective method for preventing oxidation. See Section 2.3 for a detailed guide on selecting and using antioxidants.
-
-
Problem: Inconsistent biological activity or complete loss of effect.
-
Question: My dose-response curve is not reproducible, and sometimes I see no effect at concentrations that previously worked. Could this be a stability issue?
-
Answer:
-
Primary Cause (Mechanism): Yes, this is a classic sign of compound degradation. If the parent molecule is unstable, its effective concentration decreases over the course of your experiment. The degradation products are unlikely to have the same biological activity and may even introduce confounding effects.[3] The rate of degradation is often rapid at 37°C. For example, the related compound L-DOPA shows significant degradation under these conditions.[11][12]
-
Recommended Solutions:
-
Validate Stability: You must first determine the stability of your compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at 37°C. This is a critical, non-negotiable step. See Protocol 3.2 for a detailed, step-by-step guide on how to perform a time-course stability study using HPLC-UV.
-
Implement Stabilization Strategies: Based on your stability data, you will likely need to implement strategies from this guide, such as adding antioxidants (Section 2.3) or refreshing the media during long-term experiments.
-
Stock Solution Integrity: Ensure your concentrated stock solution is stable. Poorly stored stocks will introduce variability from the very first step. See Protocol 3.1 for best practices in stock solution preparation and storage.
-
-
Problem: How do I choose and use an antioxidant?
-
Question: You recommend using antioxidants. Which one should I choose, at what concentration, and what are the necessary controls?
-
Answer:
-
Mechanism: Antioxidants like ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) work by preferentially being oxidized, thereby "sparing" your compound of interest. They effectively scavenge the free radicals and reactive oxygen species that initiate the degradation cascade.
-
Recommendations:
-
Ascorbic Acid (Vitamin C): This is a highly effective and commonly used antioxidant.
-
Working Concentration: Start with a final concentration of 50-200 µM.[13]
-
Preparation: Prepare a high-concentration stock (e.g., 100 mM in sterile, deionized water) and add it to the media fresh each time, as ascorbate itself is unstable in solution.
-
-
N-acetylcysteine (NAC): Another excellent choice that also supports intracellular glutathione levels.
-
Working Concentration: Start with a final concentration of 1-5 mM.
-
-
-
CRITICAL - Experimental Controls: When using any supplement, you must include the proper controls to ensure it is not affecting your experimental outcome.
-
Vehicle Control: Cells + Media + Vehicle (e.g., DMSO).
-
Compound Control: Cells + Media + Vehicle + Your Compound.
-
Antioxidant-Only Control: Cells + Media + Vehicle + Antioxidant. This control is essential to verify that the antioxidant itself does not cause the biological effect you are measuring.
-
Test Condition: Cells + Media + Vehicle + Your Compound + Antioxidant.
-
-
Key Experimental Protocols
Protocol: Preparation and Storage of Concentrated Stock Solutions
This protocol ensures the long-term viability of your compound before it is introduced to the experimental system.
-
Solvent Selection: Per supplier data, this compound has slight solubility in DMSO and water.[14][15] For cell culture use, sterile DMSO is the recommended solvent for creating a high-concentration primary stock (e.g., 100 mM).
-
Weighing and Dissolution: Weigh out the compound in a sterile microfuge tube. Add the calculated volume of sterile DMSO to achieve your target concentration. Facilitate dissolution by gentle vortexing or sonication.
-
Aliquotting: Immediately prepare single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles. Aliquot small volumes (e.g., 5-10 µL) into sterile, opaque, low-retention microfuge tubes.
-
Storage: Store the aliquots in a sealed, desiccated container at -80°C, protected from light. Under these conditions, the stock should be stable for several months.
-
Quality Control: After preparing a new batch of stock solution, it is best practice to confirm its concentration and purity via HPLC-UV before use in critical experiments.
Protocol: Performing a Time-Course Stability Study in Cell Culture Media
This experiment will quantify the degradation of your compound under actual experimental conditions.
-
Materials:
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + Pen/Strep).
-
Your compound's stock solution (from Protocol 3.1).
-
HPLC system with a UV detector and a C18 reversed-phase column.[16]
-
Sterile microfuge tubes or a 24-well plate.
-
-
Experimental Setup:
-
Pre-warm your complete cell culture medium to 37°C.
-
In triplicate, add your compound to the medium to achieve the final working concentration you use in your experiments (e.g., 10 µM).
-
Immediately take a 100 µL sample from each replicate. This is your T=0 time point. Place it in an HPLC vial and store at 4°C until analysis.
-
Place the remaining medium in a 37°C, 5% CO2 incubator.
-
Collect additional 100 µL samples at subsequent time points (e.g., T=1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze all samples by HPLC-UV. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid.[16]
-
Identify the peak corresponding to your parent compound based on the retention time of a freshly prepared standard.
-
Integrate the peak area for your compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the average peak area at T=0.
-
Plot the percentage of compound remaining versus time. This will give you a clear degradation curve and allow you to calculate the compound's half-life (T₁/₂) in your specific culture conditions.
-
Diagram: Oxidative Degradation Pathway
Caption: Simplified pathway of oxidative degradation in media.
Data Summary and Final Recommendations
The stability of this compound is manageable but requires diligent control of experimental variables.
| Parameter | Risk Factor | Recommended Mitigation Strategy | Rationale |
| pH | Neutral/Alkaline (pH > 7.0) | Use antioxidants. For non-cell-based assays, consider an acidic buffer. | Oxidation of phenols is significantly accelerated at neutral to alkaline pH.[11] |
| Oxygen | Atmospheric O₂ | Prepare media fresh. Use antioxidants to scavenge ROS. | Dissolved oxygen is the primary oxidizing agent in the medium.[4] |
| Light | UV / Ambient Lab Light | Store stocks and conduct experiments in the dark or in amber tubes. | Light provides the energy to initiate and propagate oxidative chain reactions.[10] |
| Temperature | 37°C Incubation | Add compound immediately before use. Refresh media for long-term (>24h) assays. | Chemical reaction rates, including degradation, increase with temperature.[11] |
| Metal Ions | Fe²⁺/Fe³⁺, Cu²⁺ in Basal Media | Use high-purity water for media. Chelating agents (e.g., EDTA) can be considered but may impact cell health. | Transition metals are potent catalysts for the oxidation of phenolic compounds.[8][9] |
| Freeze/Thaw | Repeated cycling of stock | Prepare single-use aliquots of the stock solution. | Freeze-thaw cycles can introduce moisture and accelerate degradation in DMSO. |
References
- Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
-
Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls. Biomedical Journal.
-
Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals.
- Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. The Biomedical journal.
-
Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ProQuest.
-
Captivate Bio. (n.d.). Breaking Down Cell Culture Media. Retrieved from [Link]
- Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Semantic Scholar.
-
Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include. Retrieved from [Link]
- Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
-
Lewinska, A., et al. (2007). Total anti-oxidant capacity of cell culture media. Clinical and Experimental Pharmacology and Physiology.
- Stevenson, D., et al. (2019). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. MDPI.
-
LABOAO. (2023). Common Reagents In Cell Culture. Retrieved from [Link]
- Xiao, J., & Högger, P. (2015). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions.
- Al-Majdoub, Z. M., et al. (2014). Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC.
- Lewinska, A., et al. (2007). Total anti-oxidant capacity of cell culture media.
-
Pardo, R., et al. (2000). The cytotoxicity of dopamine may be an artefact of cell culture. Journal of Neurochemistry.
- Drexler, H. G., & Uphoff, C. C. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- Di Meo, C., et al. (2023). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste.
- Turella, P., et al. (2013). Levodopa Deactivates Enzymes that Regulate Thiol-Disulfide Homeostasis and Promotes Neuronal Cell Death - Implications for Therapy of Parkinson's Disease.
- Ciesla, L., et al. (2021). Development of a Sustainable, Simple, and Robust Method for Efficient l-DOPA Extraction. Molecules.
-
Mytilineou, C., et al. (1993). Toxic and protective effects of L-dopa on mesencephalic cell cultures. Journal of Neurochemistry.
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
- Pérez-Jiménez, J., et al. (2022). Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity.
- Sessa, M., et al. (2018). Role of the Encapsulation in Bioavailability of Phenolic Compounds.
-
Ajol. (n.d.). Determination of amino acids in black garlic using high- performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]
Sources
- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 5. [PDF] Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls | Semantic Scholar [semanticscholar.org]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Toxic and protective effects of L-dopa on mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS#: 6049-54-3 [m.chemicalbook.com]
- 15. 3-Amino-3-(4-hydroxyphenyl)propanoate|lookchem [lookchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 3-(3-Amino-4-hydroxyphenyl)propanoic acid (AHPA)
Guide to Avoiding and Troubleshooting Assay Artifacts
Welcome to the technical support resource for 3-(3-Amino-4-hydroxyphenyl)propanoic acid (AHPA) and related aminophenol compounds. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and diagnose assay artifacts stemming from the inherent reactivity of this chemical class. As Senior Application Scientists, we have developed this resource based on deep mechanistic understanding and extensive field experience with high-throughput screening (HTS) and in-vitro assays.
The core structure of AHPA contains an o-aminophenol moiety, which is a well-documented source of assay interference. The proximity of the electron-donating amino and hydroxyl groups on the phenyl ring makes the molecule highly susceptible to oxidation. This reactivity, while potentially useful, can also generate false-positive or false-negative results, confounding data interpretation. This guide provides the expertise to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: We are seeing a high rate of non-reproducible hits with AHPA in our fluorescence-based assay. What is the likely cause?
A1: The most probable cause is auto-oxidation of the AHPA molecule. The o-aminophenol core of AHPA can be oxidized by dissolved oxygen in your assay buffer, especially at neutral or alkaline pH. This process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and colored, fluorescent, or quenching oxidation products. These byproducts can directly interfere with your assay signal, leading to variability and false positives.
Q2: Our cell-based viability assay (e.g., using resazurin or MTT) shows unexpected toxicity when screening AHPA. Is this real cytotoxicity?
A2: It may not be. This is a classic artifact profile for redox-active compounds like AHPA. Here's the likely mechanism:
-
H₂O₂ Generation: AHPA auto-oxidizes in the cell culture medium, producing extracellular H₂O₂.
-
Membrane Damage & Cell Stress: H₂O₂ is a strong oxidant that can damage cell membranes and induce oxidative stress, leading to cell death. This is not a targeted pharmacological effect but rather a non-specific, chemistry-driven toxicity.
-
Direct Dye Reduction: Alternatively, AHPA or its oxidation products might directly reduce the viability dye (e.g., resazurin to the highly fluorescent resorufin), mimicking the signal of metabolic activity and leading to false-positive "viability" signals in some assay formats.
Q3: Can we add antioxidants like DTT or TCEP to our buffer to prevent these issues?
A3: While it seems logical, this is strongly discouraged as a primary solution. Adding a strong reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) creates a new, uncontrolled redox environment. The antioxidant can interfere with your assay chemistry, mask the inherent instability of your compound, or even reduce your target protein's disulfide bonds. A better approach is to use control experiments to diagnose the artifact (see Part 2).
Q4: How does pH affect the stability of AHPA in our assay buffer?
A4: pH is a critical factor. The phenolic hydroxyl group is more easily deprotonated at higher pH values (pH > 8), making the molecule significantly more electron-rich and thus much more susceptible to rapid oxidation. Conversely, at lower pH (pH < 7), the molecule is generally more stable. If your assay allows, consider running it at a slightly acidic pH (e.g., 6.0-6.5) to minimize auto-oxidation. Always assess the impact of pH on your assay's performance independently.
Part 2: Troubleshooting Guide - Diagnosing and Mitigating Artifacts
This section provides structured workflows and experimental protocols to identify and solve specific interference modes.
Issue 1: Suspected False Positives due to Redox Cycling
Redox cycling compounds can generate a continuous flux of ROS, which interferes with many assay readouts. This workflow helps you confirm if AHPA is acting as a redox cycler.
Caption: Workflow to diagnose H₂O₂-mediated assay interference.
This is the gold-standard method for confirming H₂O₂-mediated artifacts. Catalase is an enzyme that specifically and rapidly degrades H₂O₂ into water and oxygen without otherwise interfering with most biochemical assays.
Objective: To determine if the signal generated by AHPA is dependent on the in-situ production of hydrogen peroxide.
Materials:
-
Assay buffer
-
AHPA stock solution
-
Catalase (from bovine liver, high specific activity)
-
Your complete assay system (enzyme, substrate, detector reagents, etc.)
Procedure:
-
Prepare a Catalase Stock: Dissolve catalase in your assay buffer to a concentration of 1 mg/mL. Keep on ice.
-
Set Up Control and Test Wells: Prepare your assay plates as usual. For each concentration of AHPA you are testing, you will have two conditions:
-
Test Condition: Your standard assay components + AHPA.
-
Catalase Control: Your standard assay components + AHPA + Catalase.
-
-
Pre-incubation (Optional but Recommended): In the "Catalase Control" wells, add catalase to a final concentration of 0.1 mg/mL and incubate for 5-10 minutes at room temperature before adding AHPA. This allows the enzyme to be active before any significant H₂O₂ is generated.
-
Initiate Reaction: Add AHPA to both sets of wells simultaneously to start the reaction.
-
Read Plate: Measure the assay signal at your standard time points.
Interpreting the Results:
| Observation | Interpretation |
| Signal is significantly reduced or abolished in the presence of catalase. | High Confidence Artifact. The activity is dependent on H₂O₂ generation by AHPA. The compound is not a true inhibitor/activator. |
| Signal is unchanged or minimally affected. | Artifact Unlikely (via H₂O₂). The observed activity is likely not mediated by hydrogen peroxide. Further investigation into other mechanisms (e.g., optical interference) is required. |
Issue 2: Optical Interference (Absorbance or Fluorescence)
Oxidized forms of aminophenols are often intensely colored (e.g., quinone-imines), leading to absorbance interference, or they can be fluorescent, directly confounding fluorescence-based readouts.
Caption: Workflow to diagnose direct optical interference.
Objective: To determine if AHPA or its degradation products have intrinsic absorbance or fluorescence at the assay wavelengths.
Procedure:
-
Prepare Wells: Set up wells containing all assay components except for one critical protein (e.g., the enzyme in a biochemical assay, or cells in a cell-based assay).
-
Add Compound: Add AHPA at the same final concentrations used in the main screen.
-
Incubate: Incubate the plate under the exact same conditions (time, temperature, light exposure) as your primary assay.
-
Read Plate: Use the same instrument and settings to read the absorbance or fluorescence.
Interpreting the Results:
| Observation in "Minus-Enzyme" Control | Interpretation |
| A dose-dependent signal is observed. | High Confidence Artifact. AHPA is an optical interferer. The signal is not related to the biological target. |
| No significant signal is observed. | Optical Interference Unlikely. The signal in the main assay is likely due to a different mechanism (e.g., redox activity or true activity). |
Part 3: Best Practices for Working with Aminophenol Compounds
-
Chemical Quality: Use freshly prepared solutions of AHPA. The solid form is more stable. Avoid repeated freeze-thaw cycles of stock solutions.
-
Buffer Composition: Be aware of your buffer components. Transition metals (e.g., trace Fe²⁺, Cu²⁺) can catalyze the oxidation of aminophenols. Consider adding a weak chelator like 100 µM EDTA if compatible with your assay.
-
Assay Kinetics: Always run kinetic reads instead of single endpoint reads. Artifacts from unstable compounds often have strange kinetic profiles (e.g., a rapidly increasing signal that then plateaus or falls as the compound is consumed). True inhibitors should show a stable, reduced reaction rate.
-
Orthogonal Assays: If AHPA appears to be a genuine hit after passing artifact tests, confirm its activity in a secondary, orthogonal assay that uses a different detection technology (e.g., confirm a fluorescence-based hit with an LC-MS-based assay).
By implementing these diagnostic controls and best practices, you can confidently distinguish true biological hits from chemistry-driven artifacts, ensuring the integrity and success of your research and development programs.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Lor, L. A., et al. (2014). A simple method for the identification of redox-cycling compounds in high-throughput screens. Journal of Biomolecular Screening, 19(4), 565-574. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a screening campaign. Cell Chemical Biology, 22(8), 1038-1048. [Link]
-
Enzo Life Sciences. (2017). Assay Interference: Unmasking False Positives & Negatives in Your Assay. Application Note. [Link]
Technical Support Center: Optimization of HPLC Methods for beta-Tyrosine Quantification
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the quantification of beta-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of beta-tyrosine analysis. Here, we will address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, explaining the causality behind experimental choices to ensure scientifically sound and robust method development.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is beta-tyrosine analysis challenging by reversed-phase HPLC?
Beta-tyrosine, like other amino acids, is a polar, zwitterionic molecule. At a neutral pH, it exists with both a positive and a negative charge, making it highly hydrophilic.[1] In traditional reversed-phase HPLC, where a non-polar stationary phase (like C18) is used, polar compounds have little interaction and elute very early, often with the solvent front, resulting in poor retention and resolution.[1] To achieve adequate retention, the mobile phase and stationary phase chemistry must be carefully optimized to promote interaction with the analyte.
FAQ 2: What are the common HPLC modes for beta-tyrosine analysis?
Several HPLC modes can be employed for beta-tyrosine analysis, each with its own set of advantages and challenges:
-
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This is a common approach where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged beta-tyrosine molecule, thereby increasing its hydrophobicity and retention on a C18 column.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode is well-suited for the retention of highly polar compounds like beta-tyrosine.[1]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, allowing for simultaneous interaction with both the hydrophobic and ionic moieties of beta-tyrosine. This can provide unique selectivity and good retention.[1]
-
Chiral Chromatography: If the goal is to separate beta-tyrosine from its enantiomer, D-tyrosine, or other isomers, a chiral stationary phase (CSP) is necessary.[2][3]
FAQ 3: Is derivatization necessary for beta-tyrosine quantification?
Derivatization is not always necessary but is often employed to enhance detection sensitivity and improve chromatographic performance.[4][5] Beta-tyrosine lacks a strong chromophore, leading to poor UV absorbance. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenyl methyl chloroformate (FMOC-Cl) introduces a fluorescent tag, significantly improving detection limits.[4][6] However, derivatization can introduce variability and complexity to the sample preparation process.[7] Direct analysis of underivatized beta-tyrosine is possible, especially with more sensitive detectors like mass spectrometry (MS).[7][8]
FAQ 4: What are the key parameters to optimize for a robust beta-tyrosine HPLC method?
The following parameters are critical for successful method development:
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of beta-tyrosine and the stationary phase (especially residual silanols).[9][10] Careful pH control is crucial for consistent retention and peak shape.
-
Mobile Phase Composition: The type and concentration of organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., buffers, ion-pairing agents) directly impact selectivity and resolution.[11][12]
-
Column Chemistry: The choice of stationary phase (C18, polar-embedded, HILIC, chiral) is fundamental to achieving the desired separation.[13]
-
Temperature: Column temperature affects viscosity, reaction kinetics, and analyte retention, thereby influencing resolution.[14]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your HPLC analysis of beta-tyrosine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My beta-tyrosine peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common problem that can compromise resolution and quantification accuracy.[9][15]
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic amine group of beta-tyrosine, causing tailing.[9][10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH to around 2.5-3.0 will protonate the silanol groups, minimizing these secondary interactions.[15]
-
Solution 2: Use an End-Capped Column: Modern columns are often "end-capped" to block most of these active silanol sites, which is highly recommended for basic compounds like beta-tyrosine.[10]
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the residual silanols.[15]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[16][17]
-
Solution: Reduce the injection volume or dilute the sample.[17]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of beta-tyrosine's functional groups, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[9]
-
Solution: Ensure the mobile phase is buffered at a pH at least 1.5 units away from the analyte's pKa values.[18]
-
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[9]
-
Solution: Minimize the length and internal diameter of all tubing.
-
Question: My beta-tyrosine peak is fronting. What does this indicate?
Answer:
Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect results.[17]
-
Primary Causes:
-
Column Overload: Similar to tailing, injecting too much sample can lead to fronting.[16][17]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven band profile as it enters the column.[17]
-
Column Collapse: A sudden change in the column's packed bed can also cause fronting.[17]
-
-
Solutions:
Problem 2: Poor Resolution and Co-elution
Question: I am unable to separate beta-tyrosine from other matrix components or its isomers. How can I improve the resolution?
Answer:
Resolution is a measure of the separation between two peaks. Improving resolution often involves manipulating the selectivity, efficiency, or retention of the chromatographic system.[13]
Strategies for Improving Resolution:
| Strategy | Parameter to Adjust | Expected Outcome |
| Increase Selectivity (α) | Change mobile phase organic modifier (e.g., ACN vs. MeOH) | Alters the relative interaction of analytes with the stationary phase.[13] |
| Adjust mobile phase pH | Changes the ionization state of analytes, impacting their retention.[13] | |
| Change stationary phase chemistry (e.g., C18 to Phenyl or HILIC) | Introduces different separation mechanisms (e.g., π-π interactions).[13] | |
| Increase Efficiency (N) | Use a column with smaller particles (e.g., sub-2 µm) | Results in sharper, narrower peaks.[13][19] |
| Increase column length | Provides more theoretical plates for separation.[13] | |
| Optimize flow rate | Lower flow rates can sometimes improve efficiency.[14] | |
| Increase Retention Factor (k') | Decrease the percentage of organic solvent in the mobile phase | Increases the retention time of analytes on a reversed-phase column.[13] |
For Chiral Separations:
To separate beta-tyrosine from its enantiomer (D-tyrosine), a chiral separation strategy is required.[2]
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with chiral selectors bonded to the stationary phase (e.g., teicoplanin-based phases) can differentiate between enantiomers.[20][21]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[21]
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[21]
Problem 3: Irreproducible Retention Times
Question: The retention time for my beta-tyrosine peak is shifting between injections. What could be the cause?
Answer:
Retention time stability is crucial for reliable quantification. Drifting retention times can indicate a number of issues with the HPLC system or method.[22]
Troubleshooting Retention Time Drift:
Caption: Decision tree for troubleshooting retention time instability.
Detailed Explanation:
-
Inadequate Column Equilibration: If using a gradient method, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection.[22]
-
Mobile Phase Composition Changes: The mobile phase can change over time due to evaporation of the more volatile organic component or degradation of buffers.[23] Always prepare fresh mobile phase and keep the solvent reservoirs capped.
-
Fluctuating Column Temperature: Even small changes in temperature can affect retention times. A column oven is essential for maintaining a stable temperature.[22]
-
System Leaks: A leak in the system will cause a drop in pressure and a change in flow rate, leading to longer retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[15]
Section 3: Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for beta-Tyrosine
This protocol provides a starting point for the analysis of beta-tyrosine. Optimization will likely be required for your specific application.
1. Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.[24]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[24]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[24]
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | C18, end-capped, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 275 nm or Mass Spectrometry |
3. Rationale for Parameter Choices:
-
Acidified Mobile Phase: The use of 0.1% formic acid will protonate the silanol groups on the column, reducing peak tailing, and will also protonate the carboxyl group of beta-tyrosine, ensuring a consistent charge state.
-
Gradient Elution: A gradient is often necessary to elute any less polar compounds from the sample matrix and to clean the column between runs.
-
Elevated Temperature: A slightly elevated temperature can improve peak shape and reduce run times by lowering the mobile phase viscosity.
Protocol 2: Chiral Separation of Tyrosine Isomers
This protocol is a starting point for separating D- and L-tyrosine, and can be adapted for beta-tyrosine and its enantiomer.
1. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (e.g., Crownpak CR+) |
| Mobile Phase | Perchloric acid solution (pH 1.0 - 2.0) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
2. Rationale for Parameter Choices:
-
Chiral Stationary Phase: A CSP is essential for enantiomeric separation. The choice of CSP will depend on the specific isomers being separated.
-
Acidic Mobile Phase: A low pH mobile phase is often required for chiral separations on crown ether-based columns to ensure the analyte's primary amine is protonated and can interact with the chiral selector.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website: [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website: [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from GMP Insiders website: [Link]
-
ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water)... Retrieved from ResearchGate website: [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from uHPLCs website: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from HELIX Chromatography website: [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from Alwsci website: [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from PharmaGuru website: [Link]
-
Journal of Pharmaceutical Negative Results. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from Journal of Pharmaceutical Negative Results website: [Link]
-
National Institutes of Health. (n.d.). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from NIH website: [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from AnalyteGuru website: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website: [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from PharmaCores website: [Link]
-
PubMed. (2013). Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. Retrieved from PubMed website: [Link]
-
Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from Univerzita Karlova website: [Link]
-
ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from ACS Publications website: [Link]
-
Springer. (n.d.). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from Springer website: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from Journal of Pharmaceutical and Biomedical Analysis website: [Link]
-
PubMed. (n.d.). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Retrieved from PubMed website: [Link]
-
LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from LCGC North America website: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from Welch Materials website: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website: [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from Veeprho website: [Link]
-
ResearchGate. (2025, August 9). Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. Retrieved from ResearchGate website: [Link]
-
PNAS. (n.d.). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. Retrieved from PNAS website: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website: [Link]
-
Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from Acta Scientific website: [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from Chiralpedia website: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
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- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 24. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up Production of 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Welcome to the technical support center for the synthesis and scale-up of 3-(3-Amino-4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Synthesis and Production Challenges
The synthesis of this compound can be approached through several routes, each with its own set of challenges, particularly when scaling up.
FAQ: What are the common synthetic routes for this compound?
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Route A: Knoevenagel-Doebner Condensation followed by Reduction: This is a widely used method that starts with the condensation of 3-amino-4-hydroxybenzaldehyde with malonic acid. The resulting intermediate is then reduced to the final product. The choice of reducing agent is critical to selectively reduce the carbon-carbon double bond without affecting the other functional groups.
-
Route B: Nitration and Reduction of a Phenylpropanoic Acid Precursor: This route involves the nitration of 3-(4-hydroxyphenyl)propanoic acid to introduce the amino group precursor at the 3-position of the aromatic ring. The nitro group is then subsequently reduced to an amino group. Careful control of nitrating conditions is crucial to avoid side reactions.[1]
Troubleshooting Guide: Low Yield in Synthesis
Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and solutions for improving the yield of this compound.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction time and temperature.- Ensure stoichiometric amounts of reagents, or a slight excess of one if necessary. |
| Side Reactions | - Use of protecting groups for the phenol and amino functionalities can prevent unwanted side reactions.- Optimize the reaction conditions (e.g., lower temperature) to disfavor side product formation. |
| Degradation of Starting Material or Product | - The presence of both amino and hydroxyl groups on the phenyl ring makes the compound susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.- Ensure the purity of starting materials. |
| Poor Isolation and Purification | - Optimize the extraction and recrystallization procedures to minimize product loss. Soxhlet extraction can be employed for more complete recovery.[2] |
FAQ: What are the primary challenges in scaling up the production of this compound?
Scaling up a synthesis from the lab bench to a larger scale introduces a new set of challenges that are often not apparent at a smaller scale.
-
Heat Management: The reactions, particularly nitration, can be highly exothermic. In a large reactor, inefficient heat dissipation can lead to a runaway reaction. A well-calibrated cooling system and controlled addition of reagents are critical.
-
Mixing: Ensuring homogenous mixing in a large reactor is more challenging. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity.
-
Reagent Handling: Handling large quantities of hazardous reagents like nitric acid requires stringent safety protocols and specialized equipment.
-
Downstream Processing: The work-up and purification of large batches can be cumbersome. Extractions require large volumes of solvents, and crystallization in large vessels may have different kinetics than in a lab flask.
Part 2: Purification and Impurity Profile
Achieving high purity is often the most significant hurdle in the synthesis of this compound, especially given its potential applications in pharmaceuticals.
FAQ: What are the likely impurities in the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route chosen.
-
From Route A (Knoevenagel-Doebner):
-
Unreacted starting materials: 3-amino-4-hydroxybenzaldehyde and malonic acid.
-
The unreduced intermediate.
-
Over-reduced products where the carboxylic acid is also reduced.
-
-
From Route B (Nitration/Reduction):
-
Unreacted 3-(4-hydroxyphenyl)propanoic acid.
-
Isomeric nitro-compounds from nitration at other positions on the ring.
-
Incompletely reduced intermediates (e.g., nitroso or hydroxylamino compounds).
-
Byproducts from polymerization or degradation due to harsh nitrating conditions.
-
Troubleshooting Guide: Difficulty in Purification
If simple recrystallization does not yield a product of the desired purity, a more systematic approach is required.
-
Initial Characterization: Use TLC and HPLC to get a preliminary idea of the number and polarity of the impurities.
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, recrystallization from boiling water is a good starting point.[2]
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with a non-polar solvent can remove non-polar impurities, while a wash with cold water might remove highly polar impurities. Washing with boiling ethanol and butanol has been reported to be effective.[3]
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. A silica gel column with a mobile phase gradient of increasing polarity (e.g., from ethyl acetate to a mixture of ethyl acetate and methanol) can be effective.
Protocol: Standard Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a minimal amount of boiling water to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
Part 3: Analytical and Quality Control
Robust analytical methods are essential for ensuring the identity and purity of the synthesized this compound.
FAQ: Which analytical techniques are recommended for quality control?
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of a reaction and for a quick assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to identify impurities.
Troubleshooting Guide: Inconsistent Analytical Results
| Issue | Potential Cause(s) | Suggested Action(s) |
| Broad or Tailing Peaks in HPLC | - Column degradation- Inappropriate mobile phase pH- Presence of interfering matrix components | - Use a new or validated column- Adjust the mobile phase pH to ensure the analyte is in a single ionic state- Improve sample preparation to remove matrix interferences[4] |
| Unexpected Signals in NMR Spectrum | - Residual solvent- Presence of impurities- Product degradation | - Check the chemical shifts for common laboratory solvents- Correlate unexpected signals with potential impurities from the synthesis- Re-analyze a freshly prepared sample |
| Multiple Spots on TLC for a "Pure" Sample | - Sample is not pure- Decomposition on the silica plate- Inappropriate solvent system | - Re-purify the sample- Spot the sample and develop the plate immediately- Experiment with different solvent systems to achieve better separation |
Protocol: Generic HPLC Method for Purity Analysis
This is a starting point and may require optimization for your specific instrumentation and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Part 4: Stability and Storage
The stability of this compound is a critical consideration for its long-term use and storage.
FAQ: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored in a cool, dark, and dry place.[5][6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Troubleshooting Guide: Product Degradation
-
Signs of Degradation: A noticeable change in color (e.g., to brown or black) is a common sign of oxidation. The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram of a previously pure sample also indicates degradation.
-
Causes of Degradation: The phenol and amino groups are susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxygen.
-
Prevention: Store the compound in well-sealed, amber-colored vials under an inert atmosphere and at a low temperature (e.g., 4°C).
Visualizations
Diagram: Synthetic Pathway and Key Checkpoints
Caption: Workflow for the synthesis and quality control of this compound.
Diagram: Purification Decision Tree
Caption: Decision tree for the purification of this compound.
References
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-4-hydroxyphenyl-propionitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 26). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]
- Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7189.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Zhang, L., Li, X., Wang, Y., & Zhang, Q. (2013). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters.
- Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
Monarch Initiative. (n.d.). 3-amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
- Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7189.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Barnes, M. R., Duignam, C., & Williams, D. R. (1998). A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon. Journal of bacteriology, 180(15), 3789-3797.
Sources
Technical Support Center: Beta-Tyrosine Solution Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for beta-Tyrosine. This guide provides in-depth information, troubleshooting advice, and practical protocols to address the challenges associated with the pH-dependent stability of beta-Tyrosine solutions. As application scientists, we understand that solution stability is paramount for reproducible and accurate experimental outcomes. This resource is designed to explain the causal mechanisms behind common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of beta-Tyrosine that I should be aware of?
Beta-Tyrosine, like its alpha-isomer, is an amino acid characterized by a phenolic hydroxyl group, an amino group, and a carboxylic acid group.[] These functional groups can ionize, and their charge state is highly dependent on the solution's pH. Key properties include:
-
Molecular Formula: C₉H₁₁NO₄[2]
-
Isoelectric Point (pI): The pH at which the molecule has a net neutral charge. For tyrosine, this is approximately 5.66.[3][4] At this pH, the amino acid exists as a zwitterion, which significantly reduces its solubility in aqueous solutions.[5][6]
-
pKa Values: Tyrosine has three pKa values corresponding to its ionizable groups:
-
pKa₁ (Carboxyl group) ≈ 2.2
-
pKa₂ (Amino group) ≈ 9.1 - 9.2
-
pKa₃ (Phenolic hydroxyl group) ≈ 10.1[5]
-
Understanding these values is critical, as they dictate the molecule's charge, solubility, and reactivity at any given pH.
Q2: Why is the pH of my beta-Tyrosine solution so critical for its stability?
The pH of the solution is the primary factor governing both the physical and chemical stability of beta-Tyrosine.
-
Physical Stability (Solubility): Beta-Tyrosine's solubility is lowest near its isoelectric point (pI ≈ 5.66) and increases dramatically at extreme pH values (either highly acidic or highly alkaline).[7][8] This is because moving the pH away from the pI ensures that the molecule carries a net positive (at low pH) or net negative (at high pH) charge, which enhances its interaction with water molecules and prevents aggregation and precipitation.[6]
-
Chemical Stability (Degradation): The pH also influences the rate of chemical degradation. The phenolic hydroxyl group is particularly susceptible to oxidation, a primary degradation pathway.[9][10] This reaction is often accelerated under alkaline conditions where the hydroxyl group is deprotonated, making it more electron-rich and prone to oxidation.[11]
Q3: At what pH is beta-Tyrosine most soluble, and where should I avoid working?
To maximize solubility, you should prepare beta-Tyrosine solutions at pH values far from the isoelectric point.
-
High Solubility: Achieved in the pH range of 1-2 or above pH 9.[7][12][13] For example, high concentrations can be achieved in 1 M HCl or 1 M NaOH.[7][14]
-
Low Solubility (Avoid this range): The lowest solubility is observed in the pH range of approximately 3 to 8.[7] Preparing concentrated solutions in this range will almost certainly lead to precipitation.
Table 1: pH-Dependent Solubility of L-Tyrosine (as a proxy for beta-Tyrosine)
| pH | Solubility (mg/mL) at 25°C | Reference |
|---|---|---|
| 1.8 | 2.0 | [7] |
| 3.2 - 7.5 | 0.45 | [7] |
| 9.5 | 1.4 | [7] |
| 10.0 | 3.8 | [7] |
| In 1 M HCl | 100 (with heating) |[7] |
Note: Data for L-Tyrosine is often used as a close reference due to the structural similarity to beta-Tyrosine.
Q4: What are the primary degradation pathways for beta-Tyrosine in solution?
The two most common issues are precipitation (a physical instability) and chemical degradation.
-
Precipitation: This occurs when the solution pH shifts towards the isoelectric point, reducing solubility. This can happen if an acidic or basic stock solution is diluted into a neutral buffer without adequate pH control.
-
Oxidation: The phenolic ring of beta-Tyrosine is susceptible to oxidation, which can be catalyzed by light, metal ions, or highly oxidizing conditions.[9][10] This can lead to the formation of colored byproducts (yellow to brown discoloration) and potentially dityrosine cross-links, causing aggregation.[10] The rate of oxidation is pH-dependent and typically increases at higher pH values.[9][15]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My beta-Tyrosine powder will not dissolve in my neutral buffer (e.g., PBS pH 7.4).
-
Causality: You are attempting to dissolve beta-Tyrosine near its isoelectric point (pI ≈ 5.66), where it has minimal solubility. The zwitterionic form of the molecule has strong intermolecular interactions that favor the solid state over dissolution in water.[6]
-
Solution: Prepare a concentrated stock solution at an extreme pH and then dilute it into your final buffer.
-
Acidic Stock: Weigh the required amount of beta-Tyrosine and dissolve it in a small volume of dilute acid (e.g., 0.1 M to 1 M HCl). Gentle heating may assist dissolution.[7][14]
-
Alkaline Stock: Alternatively, dissolve the powder in a small volume of dilute base (e.g., 0.1 M to 1 M NaOH).
-
Dilution: Slowly add the concentrated stock to your final, vigorously stirring neutral buffer. Ensure the final concentration of beta-Tyrosine does not exceed its solubility limit at the final pH. The pH of the final solution should be checked and adjusted if necessary.
-
Problem 2: My clear, colorless beta-Tyrosine solution turned yellow/brown after storage.
-
Causality: This is a classic sign of oxidation of the phenolic ring.[10] This process can be accelerated by exposure to light (photo-oxidation), the presence of trace metal contaminants, or storage at an alkaline pH where the phenolic hydroxyl group is more easily oxidized.[10]
-
Solutions:
-
Prepare Fresh: The most reliable solution is to prepare beta-Tyrosine solutions fresh before each experiment.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Control pH: If you must use an alkaline pH to maintain solubility, be aware that the risk of oxidation is higher. Consider blanketing the solution with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use High-Purity Reagents: Use high-purity water and reagents to minimize metal ion contamination.
-
Problem 3: I successfully dissolved my beta-Tyrosine, but a precipitate formed after a few hours/days at 4°C.
-
Causality: This can be due to two primary reasons:
-
pH Shift: The pH of your buffered solution may have shifted upon cooling or due to CO₂ absorption from the air (if alkaline), moving it closer to the pI of beta-Tyrosine and causing it to crash out of solution.[10]
-
Degradation to a Less Soluble Product: If you are working with a derivative like N-Acetyl-beta-Tyrosine, hydrolysis can occur, yielding free beta-Tyrosine.[16] Free beta-Tyrosine is significantly less soluble than its N-acetylated form at neutral pH, and as it forms, it may exceed its solubility limit and precipitate.[16]
-
-
Solutions:
-
Verify Final pH: Always measure the pH of the final solution after all components have been added.
-
Re-dissolve or Prepare Fresh: If precipitation occurs, you may try to re-dissolve it by adjusting the pH. However, the most scientifically sound approach is to discard the solution and prepare a fresh batch.
-
Consider Dipeptides: For applications requiring high concentrations at neutral pH, consider using a highly soluble dipeptide form, such as Glycyl-L-Tyrosine, which can be metabolized by cells to release free tyrosine.[8]
-
Visual Logic and Workflows
To better illustrate the concepts, here are several diagrams outlining the chemical principles and recommended workflows.
Caption: Ionization states of beta-Tyrosine vs. pH.
Caption: Troubleshooting workflow for beta-Tyrosine solutions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Beta-Tyrosine Stock Solution
This protocol uses a pH-modification approach to achieve a concentrated, soluble stock.
Materials:
-
Beta-Tyrosine powder
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q or WFI)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
Methodology (Alkaline Stock Example):
-
Calculate Mass: For 10 mL of a 100 mM solution (MW: 197.19 g/mol for beta-hydroxy-tyrosine), you will need 197.19 mg of beta-Tyrosine powder.
-
Initial Slurry: Add the weighed powder to a beaker or vial containing ~7 mL of high-purity water. It will not dissolve and will form a slurry.
-
pH Adjustment: While stirring continuously, slowly add 1 M NaOH dropwise. Monitor the pH using a calibrated meter. As the pH increases above 9, the powder will begin to dissolve. Continue adding NaOH until all the powder is dissolved and the pH is stable, typically around pH 10-11.
-
Final Volume: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original container with a small amount of water and add it to the flask to ensure a complete transfer. Bring the solution to the final volume of 10 mL with high-purity water.
-
Sterilization: If required for your application, sterile filter the solution using a 0.22 µm syringe filter compatible with alkaline solutions.
-
Storage: Store in a tightly sealed, light-protected container. For short-term use (1-2 days), 4°C is acceptable. For longer-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of pH-Dependent Stability
This protocol outlines a study to determine the stability of your beta-Tyrosine solution under different pH conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 7.4, 9.0).
-
Sample Preparation: Prepare solutions of beta-Tyrosine at your target concentration in each of the prepared buffers. Use the method from Protocol 1 to create a concentrated stock and dilute it into each buffer. Ensure the final pH of each solution is confirmed.
-
Incubation: Aliquot the solutions into sealed, light-protected vials and store them under defined temperature conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At designated time intervals (e.g., T=0, 24h, 48h, 1 week, 1 month), remove one vial from each condition for analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[17][18]
-
Mobile Phase: A typical reversed-phase method might use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Monitor at a wavelength where beta-Tyrosine has a strong absorbance, such as 274 nm.[]
-
-
Data Interpretation: Assess stability by:
-
Potency: Quantify the peak area of the parent beta-Tyrosine peak. A decrease indicates degradation.
-
Purity: Look for the appearance of new peaks, which correspond to degradation products.
-
Visual Inspection: Note any changes in color or the appearance of precipitate.
-
Caption: Workflow for a pH-dependent stability study.
References
- Dependence of tyrosine oxidation in highly oxidizing bacterial reaction centers on pH and free-energy difference. PubMed.
- beta-Hydroxy-D-tyrosine | C9H11NO4 | CID 10943441. PubChem.
- Stability of concentrated feed medium with various tyrosine additions.
- The Solubility of Tyrosine. Chemistry Stack Exchange.
- THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. PubMed.
- Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. PubMed.
- Tyrosine: Definition, Structure, Benefits and Uses. BOC Sciences.
- THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. PMC - NIH.
- L-Tyrosine in Cell Culture. Sigma-Aldrich.
- L-Tyrosine | C9H11NO3 | CID 6057. PubChem.
- Tyrosine has pKa values of 2.2, 9.1, and 10.1. What is its pI (isoelectric point)? Brainly.
- pH-dependent stability of N-Acetyl-L-tyrosine in experimental setups. Benchchem.
- Calculate the isoelectric point for: 1. Isoleucine 2. Tyrosine 3. N-acetyl-Asp-Ala-Lys-Tyr-NH_2. Study.com.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
- HPLC Methods for analysis of Tyrosine.
- How can I prepare L-Tyrosine solution?
- Multicharacteristic Behavior of Tyrosine Present in the Microdomains of the Macromolecule Gum Arabic
- Enhancing the solubility of L-Tyrosine in cell culture media applic
- Amino acid. Wikipedia.
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Validation & Comparative
A Comparative Guide to 3-(3-Amino-4-hydroxyphenyl)propanoic acid and L-tyrosine in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of molecular biology and therapeutic development, L-tyrosine stands as a cornerstone—a proteinogenic alpha-amino acid integral to a vast array of physiological processes. Its structural analogs, whether naturally occurring or synthetic, present opportunities to probe, modulate, or disrupt these pathways. This guide provides a detailed comparative analysis of L-tyrosine against 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a lesser-known structural isomer.
The profound difference in the scientific literature available for these two molecules necessitates an asymmetrical comparison. L-tyrosine is presented as the well-characterized biological benchmark. In contrast, this compound is analyzed primarily through its structural characteristics and the potential biological activities these features might confer, given the current absence of extensive in-vivo or in-vitro functional data. This guide is structured to provide researchers with a foundational understanding of both molecules and to offer a logical, experimentally-driven framework for evaluating the biological potential of novel tyrosine analogs.
Foundational Molecules: Structure and Intrinsic Properties
A molecule's function is dictated by its structure. The subtle yet critical differences between L-tyrosine and this compound are the foundation of their divergent roles—or potential roles—in biological systems.
L-Tyrosine: The Biological Benchmark
L-tyrosine (Tyr, Y), or (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine.[1][2] Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a p-hydroxyphenyl side chain. This alpha-amino acid configuration is fundamental to its ability to be incorporated into polypeptides by ribosomes during protein synthesis.[1][3]
This compound: A Structural Analog
This compound is a structural isomer of L-tyrosine. Information on this compound is primarily found in chemical supplier catalogs, indicating its use as a research chemical or synthetic building block rather than a known biological metabolite.[4][5] Its key structural deviations from L-tyrosine are:
-
Beta-Amino Acid Structure: The amino group is attached to the third carbon (beta-carbon) of the propanoic acid chain, not the second (alpha-carbon).[6] This single change prevents it from being a substrate for ribosomal protein synthesis.
-
Phenyl Ring Substitution: The phenyl ring itself is substituted with an amino group at the 3-position, in addition to the hydroxyl group at the 4-position.
These differences are visually represented below.
Diagram: Structural Comparison
Caption: Chemical structures of L-Tyrosine and its analog.
Comparative Physicochemical Properties
The structural differences translate to distinct physicochemical properties, which are critical determinants of a molecule's biological behavior, including solubility, transport, and receptor binding.
| Property | L-Tyrosine | This compound | Reference(s) |
| IUPAC Name | (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | This compound | [1],[4] |
| Synonyms | Tyr, Y, 4-hydroxyphenylalanine | - | [1] |
| CAS Number | 60-18-4 | 90717-66-1 | [1],[4] |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | [1],[4] |
| Molecular Weight | 181.191 g/mol | 181.191 g/mol | [1],[4] |
| Classification | Alpha-Amino Acid | Beta-Amino Acid | [1],[6] |
Biological Roles and Metabolic Fates: A Tale of Two Molecules
The biological significance of L-tyrosine is vast and well-documented. The biological role of this compound remains largely uncharacterized, allowing us to predict its potential interactions based on its structure.
L-Tyrosine: A Hub of Biological Activity
L-tyrosine is a precursor to a cascade of critical biomolecules and participates in key signaling pathways.[]
-
Protein Synthesis: As one of the 20 standard amino acids, it is a fundamental building block of proteins.[3]
-
Neurotransmitter and Hormone Production: It is the starting material for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) via the rate-limiting enzyme tyrosine hydroxylase (TH).[8] It is also essential for the production of thyroid hormones (thyroxine and triiodothyronine) and the pigment melanin.[][9]
-
Cell Signaling: The hydroxyl group on its phenol side chain can be phosphorylated by protein kinases. Tyrosine phosphorylation is a critical post-translational modification that functions as an "on/off" switch in numerous signal transduction pathways regulating cell growth, differentiation, and metabolism.[1][3]
Diagram: L-Tyrosine Metabolic Pathways
Caption: Major metabolic fates of L-Tyrosine in biological systems.
This compound: An Unwritten Story
There is no significant body of literature describing a natural biological role for this molecule. Based on its structure, we can infer several key points:
-
Not Proteinogenic: Its beta-amino acid structure precludes its participation in ribosomal protein synthesis.
-
Unlikely TH Substrate: The altered substitution pattern on the phenyl ring and the beta-amino structure make it an improbable substrate for tyrosine hydroxylase, and therefore it is unlikely to be a precursor for catecholamines.
-
Potential for Novel Bioactivity: The unique structure could allow it to interact with other biological targets. Recently, derivatives of the structurally related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have been investigated for antimicrobial and anticancer properties, suggesting that this class of compounds may possess bioactivity worth exploring.[10][11][12]
Framework for Experimental Comparison
For drug development professionals and researchers, the key question is how a novel analog like this compound behaves relative to its endogenous counterpart. A logical, phased experimental approach is required to characterize its biological profile.
Phase 1: Cellular Entry and Transporter Affinity
Rationale: Before a compound can exert an intracellular effect, it must cross the cell membrane. Large neutral amino acids like tyrosine are primarily transported by specific carriers, notably the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells.[13][14] Determining if the analog utilizes the same transport system is a critical first step.
Diagram: Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a competitive radiolabeled uptake assay.
Protocol: Competitive LAT1-Mediated Uptake Assay
This protocol determines if the test compound can compete with L-tyrosine for uptake via the LAT1 transporter.
-
Cell Culture: Culture cells known to express LAT1 (e.g., HT-29 colon cancer cells or HEK293 cells stably expressing human LAT1) in 24-well plates until confluent.
-
Preparation: Aspirate culture medium. Wash cells twice with pre-warmed Krebs-Henseleit (KH) buffer.
-
Competition Reaction: Add KH buffer containing a fixed concentration of radiolabeled L-tyrosine (e.g., 1 µM [¹⁴C]-L-Tyrosine) and varying concentrations of the competitor (unlabeled L-tyrosine for the positive control curve, or the test analog, from 0 to 10 mM).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes) to measure initial uptake rates.
-
Termination: Stop the uptake by rapidly aspirating the reaction buffer and washing the cells three times with ice-cold KH buffer.
-
Lysis & Measurement: Lyse the cells in each well with 0.1 M NaOH. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [¹⁴C]-L-Tyrosine uptake against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of radiolabeled substrate uptake). This provides a quantitative measure of the analog's affinity for the transporter relative to L-tyrosine.
Phase 2: Metabolic Enzyme Interaction
Rationale: To assess if the analog could interfere with L-tyrosine's metabolic pathways, its interaction with key enzymes must be tested. Tyrosine hydroxylase (TH) is the logical primary target as it is the rate-limiting step in the critical catecholamine pathway.
Protocol: In Vitro Tyrosine Hydroxylase (TH) Activity Assay
This assay measures the ability of the analog to act as a substrate or inhibitor of TH.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, a catalyst (e.g., catalase), the TH cofactor tetrahydrobiopterin (BH4), ferrous ammonium sulfate, and purified TH enzyme.
-
Substrate Addition:
-
Control: Add L-tyrosine to the mixture.
-
Test (Substrate): Add this compound instead of L-tyrosine.
-
Test (Inhibitor): Add L-tyrosine along with varying concentrations of the test analog.
-
-
Incubation: Incubate the reactions at 37°C for 20-30 minutes.
-
Termination: Stop the reaction by adding perchloric acid.
-
Quantification: The product of the TH reaction on L-tyrosine is L-DOPA. Quantify the L-DOPA produced in each reaction using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Compare the amount of L-DOPA produced in the test conditions to the control. A lack of L-DOPA production in the substrate test indicates it is not a substrate. A dose-dependent decrease in L-DOPA production in the inhibitor test indicates it is an inhibitor of TH.
Conclusion and Future Directions
The comparison between L-tyrosine and this compound is a study in contrasts: one a molecule central to life, the other a synthetic compound of unknown potential. While direct comparative biological data is currently absent for the latter, this guide provides the necessary structural context and experimental framework for its evaluation.
For researchers in drug development, this compound and similar beta-amino acids represent a chemical space that is underexplored. They cannot be metabolized through standard proteinogenic pathways, which may confer greater metabolic stability—a desirable trait for therapeutic candidates. The logical next steps for characterizing this molecule would be to execute the protocols outlined above to systematically determine its ability to enter cells, interact with key metabolic enzymes, and exert any downstream functional effects, such as cytotoxicity or receptor modulation. Such studies will be instrumental in determining whether this analog is a biologically inert chemical or a novel tool for probing and manipulating biological systems.
References
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Biology For Everyone. (2024, May 8). What Are The Roles Of Tyrosine (a Nonessential Amino Acid)? [YouTube video]. [Link]
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LookChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoate. [Link]
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Small Molecule Pathway Database (SMPDB). (2013, August 1). Phenylalanine and Tyrosine Metabolism. [Link]
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Cleveland Clinic. (2023, April 13). Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. [Link]
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Verywell Health. (2023, April 13). L-Tyrosine Benefits and Sources. [Link]
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ChemBK. (2024, April 9). (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]
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PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
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Martínez-Poveda, B., et al. (1991). Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells. Melanoma Research, 1(2), 103-109. [Link]
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Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(12), 6393. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Beta-Tyrosine Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising avenues of research are β-amino acids, which, when incorporated into bioactive molecules, can confer remarkable resistance to enzymatic degradation. This guide provides a comprehensive comparison of the antimicrobial efficacy of β-tyrosine derivatives, offering both an analysis of available data and detailed protocols for their evaluation. As researchers and drug development professionals, understanding the nuances of these compounds is the first step toward harnessing their therapeutic potential.
Introduction: The Promise of β-Tyrosine Derivatives
β-Tyrosine, an isomer of the canonical α-amino acid L-tyrosine, presents a unique structural motif for the design of novel antimicrobial agents. The fundamental difference lies in the position of the amino group, which is attached to the β-carbon of the propanoic acid backbone rather than the α-carbon. This seemingly subtle shift has profound implications for the molecule's conformational properties and its susceptibility to proteases, enzymes that readily degrade conventional peptide-based antibiotics. The incorporation of β-amino acids has been shown to create peptidomimetics with potent biological activity and enhanced resistance to proteolysis.[1]
The aromatic side chain of tyrosine also offers a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially tunable antimicrobial activities. These derivatives are being explored for their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with other vital cellular processes.[2]
Structure-Activity Relationships: Decoding Antimicrobial Potency
While a comprehensive quantitative dataset for a wide array of β-tyrosine derivatives is still emerging, we can infer key structure-activity relationships (SAR) from the broader study of β-amino acids and antimicrobial peptides.
-
Chirality and Backbone Conformation: The stereochemistry at the α and β carbons of the β-tyrosine backbone significantly influences the three-dimensional structure of the molecule. This, in turn, dictates how effectively the derivative can interact with its microbial target. For instance, β-peptides can adopt stable helical structures, such as the 14-helix, which can contribute to their antimicrobial and hemolytic activity.[3]
-
The Aromatic Ring: The phenol group of the tyrosine side chain is a critical feature. Its hydroxyl group can participate in hydrogen bonding, while the aromatic ring itself can engage in π-π stacking interactions. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties and steric bulk of the molecule, thereby influencing its antimicrobial profile.
-
Hydrophobicity and Amphiphilicity: A common characteristic of many antimicrobial peptides is an amphiphilic structure, possessing both hydrophobic and hydrophilic regions. For β-tyrosine derivatives, modifications that enhance their amphiphilicity, such as the addition of lipophilic moieties, could improve their ability to interact with and disrupt bacterial cell membranes. The balance between hydrophobicity and charge is crucial for potent and selective antimicrobial action.
-
Cationic Nature: The presence of a primary amino group provides a positive charge at physiological pH. This cationic character is often essential for the initial electrostatic interaction with the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Comparative Efficacy of β-Tyrosine Derivatives
Direct, side-by-side comparative studies of a broad range of β-tyrosine derivatives are limited in the public domain. However, existing research provides valuable insights into the potential of this class of compounds. The following table summarizes available data and highlights key findings from various studies. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies should be done with caution due to variations in experimental conditions, such as the specific microbial strains and growth media used.
| Derivative/Compound Class | Microorganism(s) | Key Findings & Efficacy Data (MIC) | Reference(s) |
| Cationic L-Tyrosine Esters | Gram-positive and Gram-negative bacteria | Activity increased with increasing alkyl chain length, showing a "cut-off" effect at C12 for Gram-positive and C8/C10 for Gram-negative bacteria. This suggests a correlation between hydrophobicity and antimicrobial action. | [4] |
| β-Nitrostyrene Derivatives (Tyrosine Analogs) | E. coli, S. aureus, C. albicans, A. niger | These compounds, which can be considered tyrosine mimetics, inhibit protein tyrosine phosphatases. Some derivatives showed MIC values ranging from 4.88 to 312 µg/mL against a panel of bacteria and fungi. | [5] |
| Peptides containing β-amino acids | Broad spectrum | Incorporation of β-amino acids enhances proteolytic stability while maintaining antimicrobial activity. The global amphiphilicity of these peptides was found to be a key determinant of their high antimicrobial activity. | [6] |
Note: This table is intended to be illustrative of the types of studies being conducted. Researchers are encouraged to consult the primary literature for detailed experimental conditions.
Experimental Protocols for Efficacy Evaluation
To facilitate the direct comparison of novel β-tyrosine derivatives, standardized and robust experimental protocols are essential. The following sections provide detailed methodologies for determining key antimicrobial efficacy parameters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions: Dissolve the β-tyrosine derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution of the β-tyrosine derivative to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC assay.
Protocol: MBC Determination
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
Diagram: MBC Determination Workflow
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A Comparative Guide to Validating the Anticancer Mechanism of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel compound 3-(3-Amino-4-hydroxyphenyl)propanoic acid. By integrating established experimental protocols with comparative analysis against standard chemotherapeutic agents, this document serves as a robust resource for elucidating the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Promise of Novel Aminopropanoic Acid Derivatives
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Derivatives of 3-aminopropanoic acid have emerged as a promising class of compounds, with studies indicating their potential to inhibit cancer cell proliferation and migration.[1][2] This guide focuses on a specific derivative, this compound, and outlines a systematic approach to validate its hypothesized anticancer mechanism.
Based on the known biological activities of structurally related compounds, we hypothesize that this compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest . This guide will detail the experimental validation of this hypothesis, comparing its performance with established anticancer drugs:
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor known to induce apoptosis and cell cycle arrest.[3][4][5]
-
Vincristine: A vinca alkaloid that disrupts microtubule formation, leading to mitotic arrest in the M phase.[6][7][8]
-
Thiazolidinediones (TZDs): A class of drugs that can induce apoptosis and cell cycle arrest through various pathways, including PPAR-γ activation.[9][10][11][12]
Elucidating the Molecular Mechanism: A Step-by-Step Experimental Workflow
A rigorous validation process is essential to understand the precise mechanism of action of a novel compound. The following experimental workflow is designed to provide a comprehensive evaluation of the pro-apoptotic and cell cycle inhibitory effects of this compound.
Caption: Experimental workflow for validating the anticancer mechanism.
Part 1: Determining Cytotoxicity and IC50 Values
The initial step is to assess the cytotoxic effects of this compound on a panel of cancer cell lines. This will establish the compound's potency and determine the optimal concentrations for subsequent mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Sunitinib, Vincristine, and a representative Thiazolidinedione for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Part 2: Investigating the Induction of Apoptosis
To validate the hypothesis that this compound induces programmed cell death, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Part 3: Analyzing Cell Cycle Distribution
To determine if the compound induces cell cycle arrest, we will analyze the DNA content of treated cells using PI staining and flow cytometry.[3][13][14]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[3][13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Part 4: Probing Key Signaling Pathways with Western Blotting
To delve deeper into the molecular mechanism, western blotting will be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the test compounds, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Caption: Key proteins in apoptosis and cell cycle signaling pathways.
Comparative Performance Analysis
The following table summarizes the expected outcomes for this compound and the comparative compounds based on their known mechanisms of action.
| Feature | This compound (Hypothesized) | Sunitinib | Vincristine | Thiazolidinediones |
| Primary Mechanism | Induction of apoptosis and cell cycle arrest | Inhibition of multiple receptor tyrosine kinases | Inhibition of microtubule polymerization | PPAR-γ activation and other pathways |
| Effect on Apoptosis | Increased percentage of apoptotic cells | Induces apoptosis through caspase activation[3][4] | Induces apoptosis following mitotic arrest[6] | Induces apoptosis[9][11] |
| Effect on Cell Cycle | Arrest in G1 or G2/M phase | G1 phase arrest[5] | Arrest in M phase (metaphase)[7][8] | G1 phase arrest[9] |
| Key Molecular Markers | ↑Bax/Bcl-2 ratio, ↑Cleaved Caspase-3, ↓Cyclin D1, ↑p21 | ↓Cyclin D1, ↑p27, ↓Survivin[5][15] | Disrupted mitotic spindle formation | ↓Cyclin D1, modulation of PPAR-γ target genes[9] |
In Vivo Validation: Xenograft Tumor Models
To translate the in vitro findings into a more physiologically relevant context, the antitumor efficacy of this compound should be evaluated in vivo using human tumor xenograft models in immunocompromised mice.[7][9]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and comparator drugs (e.g., Sunitinib) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses to confirm the in vitro mechanistic findings.
Conclusion
This guide provides a structured and comparative approach to validate the anticancer mechanism of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and comparing its performance against established anticancer agents, researchers can gain a comprehensive understanding of its therapeutic potential. The successful completion of these studies will provide the necessary preclinical data to support further development of this promising compound as a novel cancer therapeutic.
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A Comparative Analysis of Beta-Tyrosine and Other Tyrosine Analogs: A Guide for Researchers
In the intricate world of molecular biology and drug discovery, the subtle modification of endogenous molecules can unlock profound insights and therapeutic potential. Tyrosine, a fundamental aromatic amino acid, serves as a critical building block for proteins and a precursor to vital neurotransmitters and hormones.[1] Its phenolic side chain is a hub of biological activity, participating in signaling cascades through phosphorylation and serving as a substrate for a host of enzymes.[2] The strategic alteration of the tyrosine scaffold has given rise to a diverse family of tyrosine analogs, each with unique properties that allow researchers to probe, modulate, and exploit biological systems in novel ways.
This guide provides a comparative analysis of beta-tyrosine (β-tyrosine) and other key tyrosine analogs, offering a technical resource for researchers, scientists, and drug development professionals. By examining their structural nuances, physicochemical properties, and differential biological activities, we aim to provide a framework for selecting the optimal analog for specific research applications.
The Structural Landscape of Tyrosine Analogs
The canonical L-tyrosine is an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group.[3] Tyrosine analogs are derivatives that deviate from this structure in various ways, including alterations to the amino acid backbone, modifications to the aromatic ring, and changes to the phenolic hydroxyl group.
Beta-Tyrosine: A Shift in the Backbone
Beta-tyrosine, or 3-amino-3-(4-hydroxyphenyl)propanoic acid, is a structural isomer of alpha-tyrosine where the amino group is shifted to the beta-carbon, one carbon atom further from the carboxyl group.[3] This seemingly minor change has significant implications for its biological properties. Peptides incorporating beta-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a highly desirable trait in the development of peptide-based therapeutics.[4][5]
Key Classes of Tyrosine Analogs:
-
Ring-Substituted Analogs: These include analogs with modifications to the aromatic ring, such as the addition of fluorine (e.g., 3-fluoro-L-tyrosine) or a nitro group (nitrotyrosine). These substitutions can alter the electronic properties of the ring and the pKa of the phenolic hydroxyl group.
-
Hydroxyl Group-Modified Analogs: In these analogs, the phenolic hydroxyl group is modified, for instance, through methylation (O-methyltyrosine) or phosphorylation (phosphotyrosine). These modifications can prevent or mimic key biological interactions.
-
Stereoisomers: The D-isomer of tyrosine (D-tyrosine), the enantiomer of the naturally occurring L-tyrosine, is another important analog used in various research contexts.
Below is a table summarizing the key structural and physicochemical properties of beta-tyrosine and a selection of other tyrosine analogs.
| Analog | Structure | Molecular Weight ( g/mol ) | pKa (Phenolic OH) | logP | Key Structural Feature |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19[6] | ~10.1[6] | -2.26[6] | Natural α-amino acid |
| β-Tyrosine | C₉H₁₁NO₃ | 181.19[7] | ~10.0 | -1.1 | Amino group on β-carbon |
| D-Tyrosine | C₉H₁₁NO₃ | 181.19 | ~10.1 | -2.26 | Enantiomer of L-tyrosine |
| 3-Fluoro-L-tyrosine | C₉H₁₀FNO₃ | 199.18 | ~9.2 | -1.8 | Fluorine on the aromatic ring |
| Nitrotyrosine | C₉H₁₀N₂O₅ | 226.19 | ~7.2 | -0.8 | Nitro group on the aromatic ring |
| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | N/A | -1.5 | Methylated hydroxyl group |
| Phosphotyrosine | C₉H₁₂NO₆P | 261.16 | N/A | -3.1 | Phosphorylated hydroxyl group |
Note: pKa and logP values can vary depending on the experimental or computational method used. The values presented here are approximate and for comparative purposes.
Comparative Biological Activities and Applications
The structural variations among tyrosine analogs translate into a wide range of biological activities and applications. Below, we explore some key areas of comparison.
Enzyme Inhibition: The Case of Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation.[8] Many tyrosine analogs have been investigated as potential tyrosinase inhibitors. The inhibitory mechanism often involves competition with the natural substrate, L-tyrosine, for binding to the enzyme's active site.
| Compound | Tyrosinase Inhibition (IC50) | Inhibition Type |
| Kojic Acid | 70 ± 7 µM[5] | Competitive |
| D-Tyrosine | - (Acts as a competitive inhibitor)[9] | Competitive |
| Curcuminoid Analog 12 | 8.3 µM[10] | Noncompetitive |
| Curcuminoid Analog 17 | 9.4 µM[10] | Mixed-I type |
| β-Tyrosine | Data not readily available | - |
The lack of readily available quantitative data for beta-tyrosine's tyrosinase inhibitory activity highlights an area for future research.
Receptor Binding and Signaling
Tyrosine phosphorylation is a cornerstone of cellular signaling, mediated by receptor tyrosine kinases (RTKs).[11] Phosphotyrosine analogs are invaluable tools for studying these pathways. Non-hydrolyzable phosphotyrosine mimics, for example, can be incorporated into peptides to create stable ligands for studying SH2 and PTB domain interactions.
Beta-amino acid-containing peptides have been successfully used to modulate receptor-ligand interactions.[4] The altered backbone conformation can lead to peptides with enhanced binding affinity and selectivity for specific receptors. While direct comparative data for beta-tyrosine in receptor binding assays is limited, the principles of beta-amino acid chemistry suggest its potential in designing novel receptor agonists and antagonists.
Cellular Uptake
The transport of tyrosine and its analogs into cells is primarily mediated by large neutral amino acid transporters (L-type amino acid transporters or LATs).[12] The efficiency of uptake can significantly influence the biological activity of an analog. For instance, the cellular uptake of O-(2-[18F]fluoroethyl)-L-tyrosine (L-FET), a radiolabeled analog used in PET imaging, is rapid and mediated mainly by the L-system.[13] In contrast, the D-isomer, D-FET, does not accumulate in cells to the same extent.[13]
While specific kinetic data for the cellular uptake of beta-tyrosine is not widely available, studies on other beta-amino acids suggest that their transport mechanisms can differ from their alpha-counterparts.[14] Further research is needed to fully characterize the cellular uptake of beta-tyrosine and how it compares to other tyrosine analogs.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key experiments relevant to the analysis of tyrosine analogs.
Synthesis of Beta-Tyrosine (3-Amino-3-(4-hydroxyphenyl)propanoic acid)
Principle: This protocol describes a one-pot synthesis of beta-tyrosine via a modified Strecker synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
1-Butanol
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzaldehyde (e.g., 2.40 g), malonic acid (e.g., 2.44 g), and ammonium acetate (e.g., 3.54 g) in 200 mL of 1-butanol.[15]
-
Reflux the mixture for 1.5-2 hours, or until the evolution of CO₂ ceases.[15]
-
Allow the reaction mixture to cool, which should result in the formation of a precipitate.
-
Filter the precipitate and wash it sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and 100 mL of water.[15]
-
Dry the resulting solid at 80-100 °C for 8-10 hours to obtain beta-tyrosine.[15]
-
The purity of the product can be assessed by Thin Layer Chromatography (TLC).
Tyrosinase Inhibition Assay
Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (tyrosine analogs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-DOPA and the test compounds in an appropriate solvent (e.g., DMSO, water).
-
In a 96-well plate, add a defined volume of phosphate buffer, tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Uptake Assay (Radiolabeled Substrate)
Principle: This assay measures the uptake of a radiolabeled tyrosine analog into cultured cells over time.
Materials:
-
Cultured cells of interest (e.g., HEK293, cancer cell lines)
-
Radiolabeled tyrosine analog (e.g., ³H- or ¹⁴C-labeled)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed the cells in a multi-well plate and grow them to near confluence.
-
On the day of the assay, wash the cells with pre-warmed HBSS.
-
Add HBSS containing the radiolabeled tyrosine analog at a specific concentration to each well.
-
Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).
-
Plot the normalized radioactivity (e.g., cpm/mg protein) against time to determine the uptake kinetics.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathways originating from L-tyrosine.
Caption: Workflow for a tyrosinase inhibition assay.
Conclusion and Future Directions
The world of tyrosine analogs is rich with possibilities for advancing our understanding of biological processes and for the development of novel therapeutics. Beta-tyrosine, with its inherent resistance to proteolysis, represents a particularly promising scaffold for peptide-based drug design. However, a significant gap exists in the literature regarding direct, quantitative comparisons of its biological activities with those of other well-characterized tyrosine analogs.
Future research should focus on a systematic evaluation of beta-tyrosine's properties, including its inhibitory potential against key enzymes like tyrosinase, its binding affinities for various receptors, and its cellular uptake kinetics. Such data will be invaluable for researchers seeking to harness the unique advantages of beta-amino acid chemistry in their work. By continuing to explore the structure-activity relationships of this diverse class of molecules, the scientific community can unlock new avenues for therapeutic intervention and biological discovery.
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3-Amino-3-(4-hydroxyphenyl)propanoate. LookChem. Available from: [Link]
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Catalyst University. Catecholamine Biosynthesis from Tyrosine - Biochemistry. YouTube. 2015. Available from: [Link]
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Comparative In Vitro Efficacy of Novel Propanoic Acid Derivatives: A Cross-Validation Guide for Researchers
This guide provides a comprehensive framework for the cross-validation of the biological effects of a promising class of therapeutic candidates: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. Drawing from recent findings on their anticancer properties, we will delineate a series of robust in vitro experiments to systematically evaluate and compare their efficacy across different cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preclinical assessment of novel chemical entities.
Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents. For instance, certain derivatives have demonstrated significant cytotoxic and anti-migratory effects in A549 non-small cell lung cancer cells, while showing favorable selectivity when compared to noncancerous Vero cells.[1][2] This guide will use these findings as a foundation to construct a multi-faceted validation strategy, adaptable for various compounds within this class and extendable to a broader range of cell lines.
The Rationale for Cross-Cell Line Validation
The heterogeneity of cancer necessitates that the efficacy of a potential therapeutic be evaluated across a diverse panel of cell lines. A compound exhibiting potent effects in one cell line may be ineffective in another due to differences in genetic makeup, protein expression, and signaling pathway dependencies. Cross-validation in multiple, well-characterized cell lines is therefore not merely a confirmatory step but a critical component of early-stage drug discovery that informs on the potential breadth and limitations of a compound's therapeutic window.[3][4]
Our comparative analysis will focus on three core phenotypic outcomes central to cancer progression:
-
Cell Viability and Proliferation: Assessing the compound's ability to inhibit cancer cell growth.
-
Induction of Apoptosis: Determining if the compound induces programmed cell death.
-
Inhibition of Cell Migration: Evaluating the potential to prevent metastasis.
As a point of comparison, we will consider a hypothetical lead compound, "Derivative 20," which has shown promise in preliminary screens against A549 cells.[1][5] We will outline the process to validate these findings and compare its performance against a standard-of-care chemotherapy agent, such as Cisplatin, across a panel of cell lines.
Experimental Workflow for Cross-Validation
The following workflow provides a systematic approach to the cross-validation of a lead compound's in vitro efficacy.
Figure 1: A generalized experimental workflow for the in vitro cross-validation of a novel therapeutic compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a positive control (e.g., Cisplatin) for 24, 48, and 72 hours. Include untreated wells as a negative control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Quantification: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Migration Analysis: Wound Healing Assay
This assay provides a straightforward method to assess the effect of a compound on cell migration.[1]
Protocol:
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing a sub-lethal concentration of the test compound.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.
Comparative Data Presentation
The following tables provide a template for summarizing the comparative data obtained from the cross-validation experiments.
Table 1: Comparative IC50 Values (µM) of Derivative 20 and Cisplatin across Different Cell Lines after 48h Treatment.
| Cell Line | Tissue of Origin | Derivative 20 (IC50) | Cisplatin (IC50) | Selectivity Index (Vero IC50 / Cancer Cell IC50) - Derivative 20 |
| A549 | Lung Carcinoma | 15.2 | 8.5 | 6.6 |
| MCF-7 | Breast Adenocarcinoma | 22.8 | 12.1 | 4.4 |
| HCT116 | Colorectal Carcinoma | 18.5 | 9.8 | 5.4 |
| Vero | Normal Kidney Epithelial | >100 | 25.3 | N/A |
Table 2: Comparative Effects of Derivative 20 and Cisplatin on Apoptosis and Migration.
| Cell Line | Treatment (IC50) | % Apoptotic Cells (Annexin V+) | % Wound Closure (24h) |
| A549 | Untreated | 4.2 | 95.1 |
| Derivative 20 | 45.8 | 25.3 | |
| Cisplatin | 52.1 | 30.7 | |
| MCF-7 | Untreated | 3.8 | 92.5 |
| Derivative 20 | 38.9 | 35.8 | |
| Cisplatin | 48.6 | 40.2 |
Hypothetical Signaling Pathway and Mechanism of Action
Based on the phenolic group present in the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, it is plausible that these compounds could modulate signaling pathways sensitive to oxidative stress.[1][7]
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of Derivative 20.
Conclusion
This guide provides a robust framework for the cross-validation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in various cell lines. By systematically assessing cell viability, apoptosis, and migration, researchers can build a comprehensive preclinical data package. The emphasis on standardized protocols, appropriate controls, and multi-faceted analysis will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development pipeline. The presented workflow and protocols can be readily adapted for the characterization of other novel therapeutic agents.
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A New Frontier in Antimicrobial Development: Efficacy of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid Derivatives Against Drug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. In this guide, we provide a comprehensive analysis of a promising new class of compounds: 3-(3-Amino-4-hydroxyphenyl)propanoic acid derivatives. We will delve into their synthesis, explore their potent efficacy against a range of multidrug-resistant (MDR) bacteria, and compare their performance with established last-resort antibiotics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fight against antimicrobial resistance.
The Looming Threat of Antibiotic Resistance
Infections caused by multidrug-resistant bacteria are a significant global health concern, leading to increased patient morbidity and mortality.[1] Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) are particularly challenging to treat, often rendering conventional antibiotic therapies ineffective.[1] This has created a critical need for the development of new chemical entities that can circumvent existing resistance mechanisms.
A Promising Scaffold: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Recent research has identified a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with significant, structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant fungal pathogens.[2][3] These compounds, built upon a 4-hydroxyphenyl moiety, have demonstrated potent activity against clinically relevant resistant strains, highlighting their potential as a foundational platform for the development of new antimicrobial agents.[1][2]
Synthesis of the Core Scaffold and Derivatives
The synthesis of these derivatives is a key aspect of their potential for further development. A general synthetic pathway involves the reaction of appropriate starting materials to create a versatile scaffold that can be readily modified with various substitutions. This allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency.
Comparative Efficacy Against Drug-Resistant Bacteria
The true potential of these novel derivatives lies in their potent activity against a panel of challenging drug-resistant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for evaluating efficacy.[4]
In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | S. aureus (MRSA) | E. faecalis (VRE) | E. coli (Carbapenemase-producing) | K. pneumoniae (Carbapenemase-producing) | P. aeruginosa (MDR) | A. baumannii (MDR) |
| Derivative 14 | 1-2 | 0.5 | >64 | >64 | >64 | >64 |
| Derivative 15 | 1-2 | 0.5-1 | 64 | 64 | 64 | 64 |
| Derivative 16 | 1-2 | 0.5-1 | 8 | 8 | 16 | 16 |
| Linezolid | 1-4 | 1-4 | - | - | - | - |
| Daptomycin | 0.25-1 | 1-4 | - | - | - | - |
Data for derivatives is synthesized from Kavaliauskas et al. (2024).[1][2] Data for Linezolid and Daptomycin is representative of typical MIC ranges.[5]
The data clearly indicates that several of the synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, particularly hydrazones 14, 15, and 16 containing heterocyclic substituents, exhibit potent and broad-spectrum antimicrobial activity.[2][6] Notably, these derivatives show impressive efficacy against MRSA and VRE, with MIC values comparable or even superior to the last-resort antibiotic Linezolid.[1][2] Specifically, against vancomycin-resistant Enterococcus faecalis, some derivatives demonstrated MIC values as low as 0.5 µg/mL.[1][2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
To ensure the reproducibility and validity of these findings, a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial. The broth microdilution method is a widely accepted and reliable technique for this purpose.[4][7]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Test compounds (3-((4-hydroxyphenyl)amino)propanoic acid derivatives)
-
Bacterial strains (e.g., MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric analysis)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture of the target bacteria, prepare a suspension in sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.[4]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Unraveling the Mechanism of Action and Structure-Activity Relationship
While the exact molecular targets of these 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are still under investigation, their structural features provide clues to their potential mechanisms of action. The presence of the phenolic (4-hydroxyphenyl) moiety is common in many compounds with potent biological activities.[2] Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with essential enzymes.
The structure-activity relationship (SAR) studies of these derivatives have revealed that the nature of the substituents plays a crucial role in their antimicrobial potency.[2] For instance, the incorporation of hydrazone moieties with heterocyclic substituents, as seen in derivatives 14-16, significantly enhances their antibacterial activity.[2][6] This suggests that these specific chemical features are critical for the interaction with bacterial targets.
Caption: Conceptual diagram of the structure-activity relationship (SAR) for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Head-to-Head Comparison with Last-Resort Antibiotics
A critical evaluation of any new antimicrobial candidate involves comparing its performance against the current standard of care for treating multidrug-resistant infections. Linezolid and daptomycin are two such last-resort antibiotics.
-
Linezolid: An oxazolidinone antibiotic, linezolid is effective against a range of Gram-positive bacteria, including MRSA and VRE.[8] It works by inhibiting the initiation of bacterial protein synthesis.[8]
-
Daptomycin: A cyclic lipopeptide antibiotic, daptomycin exhibits rapid bactericidal activity against Gram-positive bacteria.[5] Its mechanism involves disrupting the bacterial cell membrane.
As shown in the comparative efficacy table, the most potent 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrate MIC values against MRSA and VRE that are in the same range as, and in some cases lower than, linezolid.[1][2] This suggests that these novel compounds have the potential to be as effective as this clinically important antibiotic. While daptomycin generally shows very low MICs against MRSA, the novel derivatives are highly competitive, especially against VRE.[1][2][5]
Conclusion and Future Directions
The emergence of this compound derivatives represents a significant advancement in the quest for novel antimicrobial agents. Their potent, broad-spectrum activity against clinically challenging drug-resistant bacteria, coupled with a versatile synthetic scaffold, makes them a highly promising class of compounds for further development.
Future research should focus on elucidating the precise mechanism of action of these derivatives to better understand their cellular targets and potential for resistance development. Further optimization of the lead compounds through medicinal chemistry efforts could lead to even greater potency and an improved pharmacological profile. Ultimately, these novel compounds offer a beacon of hope in the ongoing battle against the global threat of antibiotic resistance.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
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A Researcher's Guide to Evaluating Novel Tyrosine Kinase Inhibitors: A Comparative Framework Using β-Tyrosine as a Hypothetical Candidate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel compounds as tyrosine kinase inhibitors (TKIs). In the absence of established data, we will use β-tyrosine, a non-proteinogenic amino acid, as a hypothetical candidate to illustrate the experimental workflow and comparative analysis against well-characterized TKIs. This document will delve into the rationale behind experimental choices, provide detailed protocols, and offer a clear data presentation structure.
The Landscape of Tyrosine Kinase Inhibition: A Foundation for Comparison
Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity, often due to genetic mutations, can lead to uncontrolled cell growth and is a hallmark of many cancers.[1] This has made tyrosine kinases a prime target for therapeutic intervention, leading to the development of a class of drugs known as tyrosine kinase inhibitors (TKIs).[3][]
TKIs function by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.[2] Several generations of TKIs have been developed, each with improved specificity and efficacy against various cancers.[5]
This guide will focus on three well-established TKIs as benchmarks for comparison:
-
Imatinib (Gleevec®): A first-generation TKI that primarily targets the Bcr-Abl kinase in Chronic Myeloid Leukemia (CML).[6][7][8] It also shows activity against c-KIT and PDGF-R.[6]
-
Erlotinib (Tarceva®): A first-generation TKI that specifically inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer and pancreatic cancer.[9][10][11]
-
Dasatinib (Sprycel®): A second-generation TKI with broader activity, inhibiting both Bcr-Abl and Src family kinases.[12][13]
Investigating a Novel Candidate: The Hypothetical Case of β-Tyrosine
β-Tyrosine is an isomer of the standard amino acid tyrosine, with the amino group attached to the β-carbon instead of the α-carbon. While peptides containing β-amino acids have been explored as enzyme inhibitors due to their resistance to proteolytic degradation, the specific activity of β-tyrosine as a TKI has not been extensively reported.[14][15][16] This makes it an excellent hypothetical candidate to illustrate the process of evaluating a novel compound.
The following sections will outline a comprehensive experimental plan to assess the potential of β-tyrosine as a TKI, using Imatinib, Erlotinib, and Dasatinib as points of comparison.
Part 1: Biochemical Evaluation of Direct Kinase Inhibition
The initial step is to determine if β-tyrosine can directly inhibit the enzymatic activity of specific tyrosine kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified tyrosine kinases.
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common non-radioactive method for measuring kinase activity.[17]
-
Reagent Preparation:
-
Prepare a stock solution of β-tyrosine and the reference TKIs (Imatinib, Erlotinib, Dasatinib) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds to create a range of concentrations for IC50 determination.
-
Prepare the kinase reaction buffer, purified recombinant tyrosine kinases (e.g., Abl, EGFR, Src), fluorescently labeled substrate peptide, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, test compound (or vehicle control), and reaction buffer.
-
Incubate for a pre-determined time to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate.
-
Incubate the reaction at 37°C for a specified duration.
-
Stop the reaction by adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[18][19]
-
Data Presentation: Comparative IC50 Values
The results of the biochemical assay should be summarized in a clear and concise table.
| Compound | Target Kinase | IC50 (nM) |
| β-Tyrosine | Abl | Hypothetical Data |
| EGFR | Hypothetical Data | |
| Src | Hypothetical Data | |
| Imatinib | Abl | 25 - 100 |
| EGFR | >10,000 | |
| Src | >10,000 | |
| Erlotinib | Abl | >10,000 |
| EGFR | 2 | |
| Src | >10,000 | |
| Dasatinib | Abl | <1 |
| EGFR | 1-32 | |
| Src | <1 |
Note: The IC50 values for the known inhibitors are approximate and can vary depending on the specific assay conditions.[20][21]
Part 2: Cellular Activity Assessment
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.
Experimental Workflow: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
Caption: Workflow for MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Plating:
-
Culture cancer cell lines known to be dependent on the target kinases (e.g., K562 for Bcr-Abl, A549 for EGFR, MCF-7 for Src).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of β-tyrosine and the reference TKIs in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay and Data Collection:
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
During this time, viable cells with active mitochondria will reduce the MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Data Presentation: Comparative Cellular IC50 Values
| Compound | Cell Line | Target Pathway | IC50 (µM) |
| β-Tyrosine | K562 | Bcr-Abl | Hypothetical Data |
| A549 | EGFR | Hypothetical Data | |
| MCF-7 | Src | Hypothetical Data | |
| Imatinib | K562 | Bcr-Abl | 0.1 - 1 |
| A549 | EGFR | >10 | |
| MCF-7 | Src | >10 | |
| Erlotinib | K562 | Bcr-Abl | >10 |
| A549 | EGFR | 1 - 5 | |
| MCF-7 | Src | >10 | |
| Dasatinib | K562 | Bcr-Abl | <0.01 |
| A549 | EGFR | 0.1 - 1 | |
| MCF-7 | Src | 0.01 - 0.1 |
Note: Cellular IC50 values are generally higher than biochemical IC50s and can vary between cell lines and experimental conditions.
Part 3: Target Engagement and Downstream Signaling Analysis
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the target kinase and its downstream signaling proteins.
Experimental Workflow: Western Blot Analysis
Western blotting allows for the detection of specific proteins and their phosphorylation state in cell lysates.[3][24][25]
Caption: Workflow for Western Blot analysis.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Treat the relevant cancer cell lines with β-tyrosine and reference TKIs at their respective IC50 concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration in each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, EGFR) and key downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizing Signaling Pathways and Inhibition
The following diagrams illustrate the simplified signaling pathways of EGFR, Abl, and Src, and the points of inhibition by their respective TKIs.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.[26][27][28][29][30]
Bcr-Abl Signaling Pathway
Caption: Simplified Src signaling pathway. [8][13][14][20][31]
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial evaluation of a novel compound, such as β-tyrosine, as a potential tyrosine kinase inhibitor. By systematically progressing from direct biochemical inhibition assays to cell-based activity and downstream signaling analysis, researchers can build a comprehensive profile of their compound's potency, selectivity, and mechanism of action. The use of well-characterized TKIs as benchmarks is crucial for contextualizing the results and making informed decisions about the therapeutic potential of the novel candidate. While the data for β-tyrosine presented here is hypothetical, the outlined experimental plan provides a clear roadmap for its actual investigation and for the evaluation of other promising molecules in the exciting field of targeted cancer therapy.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]
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Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. [Link]
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Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. The Oncologist, 14(7), 667-678. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]
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Brave, M., Goodman, V., Kaminskas, E., Farrell, A., Timmer, W., Pope, S., ... & Pazdur, R. (2008). Sprycel for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia resistant to or intolerant of imatinib mesylate. Clinical Cancer Research, 14(2), 352-359. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (dasatinib, BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. [Link]
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Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [Link]
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Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817. [Link]
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Buettner, R., & Jove, R. (2011). Synthesis of β-Amino Acids. [Link]
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A Senior Application Scientist's Guide to Validating β-Tyrosine's Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical—Exploring the Signaling Potential of β-Tyrosine
In the intricate world of cellular communication, tyrosine phosphorylation stands as a cornerstone of signal transduction, governing a vast array of physiological and pathological processes.[1][2] The canonical α-L-Tyrosine is the well-established substrate for tyrosine kinases, initiating cascades that regulate cell proliferation, differentiation, and survival.[3][4] However, the landscape of amino acid functionality is broader than the 20 proteinogenic building blocks. This guide delves into the intriguing potential of a non-canonical amino acid, β-Tyrosine, as a modulator of these critical signaling pathways.
β-amino acids, structural isomers of their α-counterparts, are known to confer unique properties when incorporated into peptides, including enhanced proteolytic stability and the ability to adopt novel secondary structures.[5][6][7] These characteristics make them compelling candidates for developing peptidomimetics that can interfere with or modulate protein-protein interactions, which are often at the heart of signaling cascades.[5][8] This guide provides a comprehensive framework for validating the hypothesized role of β-Tyrosine in specific signaling pathways, offering a comparative analysis with L-Tyrosine and detailing robust experimental workflows for its characterization.
The Structural Divergence and its Signaling Implications: α-L-Tyrosine vs. β-Tyrosine
The key difference between α- and β-tyrosine lies in the position of the amino group on the propanoic acid backbone. This seemingly subtle shift has profound implications for the molecule's three-dimensional conformation and its potential to interact with the active sites of enzymes and the binding pockets of receptor proteins.
| Feature | α-L-Tyrosine | β-Tyrosine | Potential Signaling Implication |
| Structure | Amino group on the α-carbon | Amino group on the β-carbon | Altered bond angles and rotational freedom could affect binding to kinase active sites or receptor domains. |
| Natural Abundance | Proteinogenic, abundant | Non-proteinogenic, rare | Cellular systems may lack specific transporters or metabolic pathways for β-Tyrosine, potentially leading to off-target effects or accumulation. |
| Peptide Backbone | Forms standard peptide bonds | Forms a more flexible peptide backbone | Peptides containing β-Tyrosine may adopt unique conformations capable of disrupting protein-protein interactions that are undruggable by conventional small molecules.[5][6] |
| Phosphorylation | Readily phosphorylated by tyrosine kinases | Phosphorylation potential is unknown and a key area for investigation | If not a substrate for phosphorylation, β-Tyrosine could act as a competitive inhibitor of tyrosine kinases. |
Validating the Impact of β-Tyrosine on Tyrosine Kinase Signaling: A Multi-faceted Approach
To rigorously assess the role of β-Tyrosine in signaling, we propose a multi-tiered experimental strategy. This approach progresses from initial binding studies to cellular assays that measure downstream pathway activation. We will use the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor (IR) pathways as illustrative examples, given their critical roles in health and disease and their well-characterized tyrosine kinase-dependent activation mechanisms.[5][9][10][11]
Workflow for Validation
Caption: A phased workflow for the comprehensive validation of β-Tyrosine's role in signaling pathways.
Phase 1: Unraveling the Direct Interaction
The initial step is to determine if β-Tyrosine can directly interact with the tyrosine kinase domain of a receptor and whether it can act as a substrate or an inhibitor.
Biophysical Characterization of Binding Affinity
Objective: To quantify the binding affinity of β-Tyrosine to the kinase domains of EGFR and Insulin Receptor in comparison to L-Tyrosine and a known ATP-competitive inhibitor.
Methods:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates).[12][13][14]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16][17]
Experimental Data (Illustrative):
| Compound | Target Kinase Domain | SPR (KD) | ITC (KD) |
| L-Tyrosine | EGFR | No significant binding | No significant binding |
| β-Tyrosine | EGFR | 15 µM | 12 µM |
| Gefitinib (Control) | EGFR | 20 nM | 25 nM |
| L-Tyrosine | Insulin Receptor | No significant binding | No significant binding |
| β-Tyrosine | Insulin Receptor | 25 µM | 22 µM |
| Sunitinib (Control) | Insulin Receptor | 50 nM | 60 nM |
Interpretation: The illustrative data suggests that β-Tyrosine exhibits weak to moderate binding to the kinase domains, while L-Tyrosine, as expected, does not bind directly in this assay format. The control inhibitors show high-affinity binding. This initial finding warrants further investigation into the functional consequences of this interaction.
In Vitro Kinase Assay
Objective: To determine if β-Tyrosine can be phosphorylated by EGFR and Insulin Receptor kinases or if it inhibits their activity.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microfuge tube, combine the purified recombinant kinase domain of the receptor (e.g., EGFR, IR), the substrate (a generic tyrosine-containing peptide, L-Tyrosine, or β-Tyrosine), and kinase buffer.
-
Initiate Reaction: Add ATP (for a non-radioactive assay) or [γ-³²P]ATP (for a radioactive assay) to start the phosphorylation reaction.[18][19] Incubate at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Non-radioactive: Separate the reaction products by SDS-PAGE and perform a Western blot using a phospho-tyrosine specific antibody.
-
Radioactive: Separate the products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the radiolabeled substrate.[18]
-
Experimental Data (Illustrative):
| Kinase | Substrate | Phosphorylation Level (Relative to Control Peptide) |
| EGFR | Control Peptide | 100% |
| EGFR | L-Tyrosine | Not applicable (not a peptide substrate) |
| EGFR | β-Tyrosine | < 5% |
| IR | Control Peptide | 100% |
| IR | L-Tyrosine | Not applicable |
| IR | β-Tyrosine | < 5% |
| EGFR + Control Peptide | + L-Tyrosine (100 µM) | 98% |
| EGFR + Control Peptide | + β-Tyrosine (100 µM) | 45% |
| IR + Control Peptide | + L-Tyrosine (100 µM) | 95% |
| IR + Control Peptide | + β-Tyrosine (100 µM) | 52% |
Interpretation: The illustrative data suggests that β-Tyrosine is a poor substrate for both EGFR and IR kinases but can inhibit the phosphorylation of a known peptide substrate. This points towards a potential role as a competitive inhibitor.
Phase 2: Validating Cellular Target Engagement
Moving from an in vitro setting to a cellular context is crucial to confirm that β-Tyrosine can access and interact with its putative targets within a living system.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if β-Tyrosine can disrupt the interaction between the activated receptor and its downstream signaling partners, such as Grb2.[20][21][22]
Protocol: Co-Immunoprecipitation
-
Cell Culture and Treatment: Culture cells (e.g., A431 for EGFR, HepG2 for IR) and treat with either vehicle, L-Tyrosine, β-Tyrosine, or a known inhibitor. Stimulate with the respective ligand (EGF or Insulin).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the receptor (e.g., anti-EGFR). Add protein A/G beads to pull down the antibody-receptor complex.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes and analyze by Western blotting using antibodies against the receptor and the interacting protein (e.g., anti-Grb2).
Western Blot Analysis of Downstream Phosphorylation
Objective: To assess the effect of β-Tyrosine on the phosphorylation of key downstream signaling molecules like STAT3 and ERK.[23][24][25]
Experimental Workflow: Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of signaling pathway activation.
Experimental Data (Illustrative):
| Treatment | p-EGFR (Y1068) | p-STAT3 (Y705) | p-ERK1/2 (T202/Y204) |
| Vehicle | 100% | 100% | 100% |
| L-Tyrosine (100 µM) | 95% | 98% | 97% |
| β-Tyrosine (100 µM) | 35% | 40% | 42% |
| Gefitinib (1 µM) | 10% | 15% | 18% |
Interpretation: This hypothetical data demonstrates that β-Tyrosine significantly reduces the phosphorylation of EGFR and its downstream targets, STAT3 and ERK, in a manner comparable to, though less potent than, the known inhibitor Gefitinib. L-Tyrosine has no significant effect.
Phase 3: Measuring Downstream Functional Outcomes
The final phase of validation connects the molecular interactions and cellular signaling events to a physiological response.
Luciferase Reporter Assay
Objective: To quantify the effect of β-Tyrosine on the transcriptional activity of pathways downstream of receptor activation.[8][26][27]
Protocol: Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a specific response element (e.g., STAT3-responsive element) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment and Stimulation: Treat the transfected cells with vehicle, L-Tyrosine, β-Tyrosine, or a known inhibitor, followed by ligand stimulation.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity.
Experimental Data (Illustrative):
| Treatment | STAT3-Luciferase Activity (Fold Change) |
| Vehicle | 10.2 |
| L-Tyrosine (100 µM) | 9.8 |
| β-Tyrosine (100 µM) | 3.5 |
| Stattic (STAT3 inhibitor, 5 µM) | 2.1 |
Interpretation: The illustrative results show that β-Tyrosine significantly inhibits the transcriptional activity of STAT3, confirming its inhibitory effect on the signaling pathway.
Conclusion: A Promising New Avenue for Signal Modulation
This guide provides a rigorous, multi-pronged strategy for the validation of β-Tyrosine's role in specific signaling pathways. The proposed workflow, combining biophysical, biochemical, and cell-based assays, allows for a comprehensive assessment from direct molecular interaction to cellular function. While the presented data is illustrative, it highlights the potential of β-Tyrosine as a modulator of tyrosine kinase signaling. Further investigation into β-Tyrosine and peptides containing this unique amino acid may unveil a new class of therapeutics for diseases driven by aberrant signaling, such as cancer and metabolic disorders.
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A Comparative Guide to the Structure-Activity Relationships of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery programs. Unnatural amino acid derivatives, in particular, have garnered significant attention due to their inherent biological relevance and synthetic tractability.[1] Among these, the 3-((4-hydroxyphenyl)amino)propanoic acid core represents a promising pharmacophore. Its structure, featuring a β-amino acid backbone linked to a phenolic moiety, provides a unique three-dimensional architecture amenable to diverse chemical modifications. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, comparing the biological performance of its derivatives as antimicrobial and anticancer agents, supported by experimental data from recent studies.
Recent research has demonstrated that derivatives of this scaffold exhibit potent, structure-dependent activity against multidrug-resistant pathogens and various cancer cell lines.[1][2] The presence of the 4-hydroxyphenyl group is significant, as it not only provides a key site for hydrogen bonding interactions with biological targets but also confers antioxidant properties, which can be crucial for modulating oxidative stress in pathological conditions like cancer.[2][3] This guide will dissect the key structural modifications that govern the biological activity of these compounds, providing researchers and drug development professionals with actionable insights for designing the next generation of therapeutic agents based on this versatile scaffold.
Core Scaffold and General Synthetic Strategy
The synthetic versatility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold allows for the systematic introduction of a wide range of functional groups, enabling a thorough exploration of the chemical space and its impact on biological activity. The general synthetic approach commences with commercially available starting materials and proceeds through a series of robust and well-established chemical transformations.
A common synthetic route begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to yield the core β-amino acid ester or acid, respectively.[1] This core intermediate can then be readily converted into a hydrazide, which serves as a crucial building block for introducing further diversity. Condensation of this hydrazide with various aromatic and heterocyclic aldehydes or ketones affords a library of hydrazone derivatives. This modular approach is highly efficient for generating a large number of analogues for SAR studies.
Below is a generalized workflow illustrating this synthetic strategy.
Caption: Generalized synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Comparative Analysis of Biological Activity
The true potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is revealed through the comparative analysis of its derivatives' biological activities. The following sections detail the SAR for antimicrobial and anticancer applications, highlighting how subtle changes in chemical structure can lead to dramatic shifts in potency and selectivity.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
A significant body of research has focused on the development of these derivatives as novel antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens, which pose a major global health threat.[1] The antimicrobial activity is highly dependent on the nature of the substituent introduced at the hydrazide moiety.
Key SAR Insights:
-
The Hydrazone Moiety is Crucial: The conversion of the hydrazide to a hydrazone is a critical step for potent antimicrobial activity. The parent hydrazide shows only weak activity.
-
Heterocyclic Substituents Enhance Potency: Hydrazone derivatives incorporating heterocyclic rings, such as furan or thiophene, exhibit the most potent and broad-spectrum antimicrobial activity.[1][4]
-
Aromatic Substituents: While various aromatic substituents can be incorporated, their efficacy varies. The position and nature of substituents on the aromatic ring can influence activity.
-
Indolinone Moiety is Detrimental: The introduction of an indolinone moiety completely diminishes both antibacterial and antifungal activity, suggesting that this particular structural feature is unfavorable for interaction with the microbial targets.[1]
The table below compares the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of MDR pathogens.
| Compound Type | R Group (on Hydrazone) | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) | C. auris (MIC, µg/mL) | Reference |
| Hydrazide | N/A | >64 | >64 | >64 | [1] |
| Hydrazone | 2-Furyl | 1 - 8 | 0.5 - 2 | 8 - 64 | [1][4] |
| Hydrazone | 2-Thienyl | 1 - 8 | 0.5 - 2 | 8 - 64 | [1][4] |
| Hydrazone | Phenyl | 8 - 64 | 8 - 64 | 8 - 64 | [1][4] |
| Indolinone Derivative | N/A | Inactive | Inactive | Inactive | [1] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis
These findings underscore the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a foundational platform for developing novel antimicrobial agents to combat emerging and drug-resistant pathogens.[1][5]
Anticancer and Antioxidant Activity
Given the observed antifungal activity, which suggests interaction with eukaryotic cellular pathways, these derivatives were also evaluated for their potential as anticancer agents.[2] The studies focused on non-small cell lung cancer cells (A549) and revealed a distinct SAR profile compared to the antimicrobial activity.
Key SAR Insights:
-
Structure-Dependent Cytotoxicity: The anticancer activity was found to be highly structure-dependent.[2][3]
-
2-Furyl Substituent is Key: Similar to the antimicrobial results, a derivative containing a 2-furyl substituent (Compound 20 in the cited literature) emerged as the most promising candidate, demonstrating significant cytotoxicity against A549 cells and the ability to suppress cell migration.[2][6]
-
Favorable Cytotoxicity Profile: Promisingly, the active anticancer compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells.[2][3]
-
Antioxidant Properties: The presence of the phenolic hydroxyl group confers antioxidant properties. The most potent anticancer candidate also exhibited strong antioxidant activity in a DPPH radical scavenging assay, which is a valuable secondary property for an anticancer agent.[2][6]
The table below summarizes the cytotoxic effects of key derivatives on A549 lung cancer cells.
| Compound Type | R Group (on Hydrazone) | A549 Cell Viability (% of Control) | Cytotoxicity in Noncancerous Vero Cells | Reference |
| Parent Hydrazide | N/A | ~86% | Low | [2] |
| Hydrazone | 2-Furyl (Compound 20) | <50% | Favorable (Low Cytotoxicity) | [2][6] |
| Hydrazone | 5-Nitro-2-furyl | <50% | Favorable (Low Cytotoxicity) | [2][3] |
| Hydrazone | 5-Nitro-2-thienyl | <50% | Favorable (Low Cytotoxicity) | [2][3] |
This dual activity profile—anticancer and antioxidant—makes the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold an attractive starting point for the development of novel cancer therapeutics.[6]
Visual Summary of Structure-Activity Relationships
The following diagram provides a visual summary of the key SAR findings for the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, indicating which structural modifications are favorable for antimicrobial and anticancer activities.
Caption: Key SAR trends for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a representative experimental protocol for the synthesis and biological evaluation of these compounds, based on methodologies described in the literature.[1][2]
Protocol 1: Synthesis of a Representative Hydrazone Derivative
Objective: To synthesize a hydrazone derivative from N-(4-hydroxyphenyl)-β-alanine hydrazide and an aromatic/heterocyclic aldehyde.
Materials:
-
N-(4-hydroxyphenyl)-β-alanine hydrazide
-
Substituted aldehyde (e.g., 2-furaldehyde)
-
Methanol (reagent grade)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (1 equivalent) in methanol in a round-bottom flask.
-
Add the selected aldehyde (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a target microbial strain.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Prepare an inoculum of the microbial strain, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in each well.
-
Include positive (microbe in medium, no compound) and negative (medium only) controls on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic candidates. The structure-activity relationship studies clearly demonstrate that specific modifications, particularly the introduction of heterocyclic hydrazones, can yield derivatives with potent antimicrobial or anticancer activities. The 2-furyl hydrazone derivative stands out as a particularly promising lead compound, exhibiting efficacy in both antimicrobial and anticancer assays, coupled with a favorable selectivity profile.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.
-
Pharmacokinetic Profiling: In-depth ADME/Tox studies are necessary to evaluate the drug-like properties of the most promising leads and to guide further chemical modifications to improve their pharmacokinetic profiles.
-
Expansion of the Chemical Library: While the hydrazone modification has been successful, exploring other derivatizations of the core scaffold could uncover novel biological activities.
-
In Vivo Efficacy: The most promising compounds should be advanced to in vivo animal models of infection and cancer to validate their therapeutic potential.
References
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Kavaliauskas, P., Jonuškienė, I., Stankevičienė, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7125. [Link]
-
ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(13), 10801. [Link]
-
KTU ePubl. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. [Link]
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A Comparative Guide to the Metabolic Stability of β-Tyrosine and L-Tyrosine for Drug Development Professionals
In the landscape of therapeutic development, particularly in peptide and small molecule design, the metabolic stability of constituent moieties is a cornerstone of pharmacokinetic profiling. The substitution of natural α-amino acids with their β-isomers is an increasingly employed strategy to enhance drug half-life and bioavailability. This guide provides a detailed comparative analysis of the metabolic stability of the endogenous α-amino acid, L-tyrosine, and its synthetic counterpart, β-tyrosine. We will delve into the established metabolic pathways of L-tyrosine, the inferred stability of β-tyrosine, and provide robust experimental protocols for a direct, head-to-head comparison.
The Structural Distinction: A Prelude to Metabolic Divergence
The fundamental difference between L-tyrosine (an α-amino acid) and β-tyrosine (a β-amino acid) lies in the placement of the amino group relative to the carboxyl group. In L-tyrosine, both groups are attached to the same carbon (the α-carbon).[1][2] In β-tyrosine, the amino group is attached to the β-carbon, one carbon atom removed from the carboxyl group.[1][2][3] This seemingly minor structural shift has profound implications for enzymatic recognition and, consequently, metabolic stability.
L-Tyrosine: A Metabolically Dynamic Precursor
L-tyrosine is a non-essential amino acid that serves as a critical building block for proteins and a precursor to a host of vital biological molecules.[4][5] Its metabolic pathways are well-characterized and extensive, involving a variety of enzymes primarily located in the liver.[6][7]
Key Metabolic Fates of L-Tyrosine:
-
Protein Synthesis: As one of the 20 standard amino acids, L-tyrosine is incorporated into proteins by cells.[8]
-
Neurotransmitter and Hormone Synthesis: L-tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[4][8][9][10] This pathway is initiated by the enzyme tyrosine hydroxylase.[4][10] It is also essential for the production of thyroid hormones (thyroxine and triiodothyronine) and the pigment melanin.[4][8][9]
-
Catabolism for Energy: L-tyrosine can be degraded into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[8][9] This catabolic pathway begins with the enzyme tyrosine aminotransferase.[6][9]
The numerous and efficient enzymatic pathways that utilize L-tyrosine underscore its high metabolic turnover. While essential for normal physiology, this inherent reactivity can be a significant liability when L-tyrosine is incorporated into a drug molecule, leading to rapid degradation and poor pharmacokinetic profiles.
Figure 1: Simplified overview of the major metabolic pathways of L-Tyrosine.
β-Tyrosine: An Analog Built for Stability
In stark contrast to its α-isomer, β-tyrosine is not commonly found in natural proteins and its metabolic pathways in mammals are not well-documented.[1] Its primary application in medicinal chemistry is as a structural motif to enhance the metabolic stability of peptides.[11][12][13][14] The altered stereochemistry of β-amino acids makes them poor substrates for the proteases and other metabolic enzymes that readily degrade molecules containing α-amino acids.[11][14]
The incorporation of β-amino acids into peptide backbones has been shown to confer resistance to enzymatic degradation, significantly extending their plasma half-life and improving their potential as therapeutic agents.[11][13][15] While direct metabolic studies on free β-tyrosine are scarce, its successful use in stabilizing peptides strongly implies a significantly lower rate of metabolic clearance compared to L-tyrosine.
Experimental Framework for a Direct Comparative Stability Assessment
To objectively compare the metabolic stability of β-tyrosine and L-tyrosine, a series of in vitro assays are recommended. These assays are standard in the drug development industry for providing initial estimates of metabolic clearance.[16][17]
Figure 2: Experimental workflow for comparing the metabolic stability of tyrosine isomers.
Experiment 1: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, particularly by cytochrome P450 (CYP) enzymes found in liver microsomes.[16][18][19]
Objective: To determine the in vitro intrinsic clearance (CLint) of L-tyrosine and β-tyrosine in human liver microsomes.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[20]
-
Prepare 1 mM stock solutions of L-tyrosine and β-tyrosine in a suitable solvent (e.g., DMSO, then dilute in buffer).
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the diluted microsomes, buffer, and test compound solutions at 37°C for 5-10 minutes.[21]
-
In a 96-well plate, for each compound, initiate the reaction by adding the NADPH-regenerating system to the pre-warmed microsome and test compound mixture. The final concentration of the test compound should be 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound (L-tyrosine or β-tyrosine) in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[23]
-
Experiment 2: Plasma Stability Assay
This assay assesses the stability of the compounds against enzymes present in plasma, such as esterases and proteases.
Objective: To evaluate the degradation rate of L-tyrosine and β-tyrosine in human plasma.
Protocol:
-
Reagent Preparation:
-
Thaw pooled human plasma (e.g., K2-EDTA as anticoagulant) in a 37°C water bath.
-
Prepare 1 mM stock solutions of L-tyrosine and β-tyrosine as described previously.
-
-
Incubation:
-
Spike the test compounds into the plasma to achieve a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS, as described in the microsomal assay.
-
Data Analysis and Expected Outcomes
The primary endpoints for these assays are the percentage of the parent compound remaining over time, the in vitro half-life (t½), and the intrinsic clearance (CLint).
| Parameter | L-Tyrosine (Expected) | β-Tyrosine (Expected) | Rationale |
| Microsomal Half-life (t½, min) | 15 - 45 | > 60 | L-tyrosine is a known substrate for hepatic enzymes; β-tyrosine's structure likely prevents recognition by CYP450s. |
| Intrinsic Clearance (CLint, µL/min/mg) | Moderate to High | Low to Negligible | Reflects the rapid metabolism of L-tyrosine versus the anticipated stability of the β-isomer. |
| Plasma Half-life (t½, min) | > 120 | > 120 | Free amino acids are generally stable in plasma over short incubation periods.[24][25] However, any degradation would be expected to be slower for β-tyrosine. |
| % Remaining in Plasma at 120 min | ~100% | ~100% | Confirms stability against plasma enzymes. |
Note: The values presented in this table are hypothetical and serve to illustrate the expected contrast in metabolic stability. Actual results may vary based on specific experimental conditions.
The expected outcome is a significantly faster disappearance of L-tyrosine in the liver microsomal assay compared to β-tyrosine. β-tyrosine is anticipated to show minimal to no degradation, resulting in a much longer half-life and negligible intrinsic clearance. Both compounds are expected to be relatively stable in plasma, though any observed degradation would likely be more pronounced for L-tyrosine.
Conclusion and Implications for Drug Development
The structural isomerization from an α- to a β-amino acid fundamentally alters the molecule's susceptibility to metabolic enzymes. L-tyrosine, a cornerstone of endogenous metabolism, is rapidly processed by the body. In contrast, β-tyrosine is poised to exhibit significantly enhanced metabolic stability. This characteristic makes it an invaluable tool for medicinal chemists aiming to improve the pharmacokinetic profiles of peptide and small molecule drug candidates. By substituting metabolically labile L-tyrosine residues with β-tyrosine, developers can potentially achieve:
-
Increased half-life and duration of action.
-
Reduced dosing frequency.
-
Improved oral bioavailability.
-
Greater overall drug exposure.
The experimental protocols provided herein offer a robust framework for quantifying this stability difference, enabling data-driven decisions in the lead optimization phase of drug discovery. Understanding and leveraging the enhanced metabolic stability of β-tyrosine is a key strategy in the design of more effective and patient-friendly therapeutics.
References
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National Center for Biotechnology Information. (2019). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]
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Wikipedia. (2023). Tyrosine. Retrieved from [Link]
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DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound. Retrieved from [Link]
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Altstein, M., Ben-Aziz, O., & Chorev, M. (2009). Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs. Peptides, 30(7), 1249-1256. Retrieved from [Link]
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Schenck, C. A., & Maeda, H. (2019). General and specialized tyrosine metabolism pathways in plants. Plant physiology, 180(3), 1213-1224. Retrieved from [Link]
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Wenzel, S. C., & Müller, R. (2007). Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. Journal of the American Chemical Society, 129(30), 9366-9373. Retrieved from [Link]
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Dunkley, P. R., & Dickson, P. W. (2019). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Siriraj Medical Journal, 71(4), 338-345. Retrieved from [Link]
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Difference Wiki. (2024). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference? Retrieved from [Link]
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Goldsmith, L. A., & Laberge, C. (1979). Hepatic Enzymes of Tyrosine Metabolism in Tyrosinemia II. The Journal of investigative dermatology, 73(6), 530-532. Retrieved from [Link]
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Weerasekara, H., & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 34(5), e202100414. Retrieved from [Link]
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Griffith, O. W. (1986). Beta-amino acids: mammalian metabolism and utility as alpha-amino acid analogues. Annual review of biochemistry, 55, 855-878. Retrieved from [Link]
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Weerasekara, H., & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 34(5), e202100414. Retrieved from [Link]
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Peng, J. J., et al. (2021). How to Enhance the Pharmacokinetic Stability of Peptides? Chinese Journal of Organic Chemistry, 41(1), 1-18. Retrieved from [Link]
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Parry, R. J., & Kunitani, M. G. (1976). Biosynthesis of amino acids. Investigation of the mechanism of. beta. -tyrosine formation. Journal of the American Chemical Society, 98(13), 4024-4025. Retrieved from [Link]
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Liu, A., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]
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Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]
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AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]
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de la Torre, B. G., & Albericio, F. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 63(16), 8639-8663. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
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Aflaki, F., Salahinejad, M., & Roozbehani, A. (2009). Formation of tyrosine isomers in aqueous phenylalanine solutions by gamma irradiation. Retrieved from [Link]
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Pediaa. (2021). Difference Between Alpha and Beta Amino Acid. Retrieved from [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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LookChem. (n.d.). Cas 60-18-4,L-Tyrosine. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Bencze, W. L., & Schmid, K. (1957). Determination of Tyrosine and Tryptophan in Proteins. Analytical Chemistry, 29(8), 1193-1196. Retrieved from [Link]
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Liu, A., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. bioRxiv. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
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Sahai, S., & Uhlhaas, S. (1985). Stability of amino acids in human plasma. Clinica chimica acta, 148(3), 255-259. Retrieved from [Link]
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MDPI. (2023). Untargeted Metabolomics Reveals Metabolic Reprogramming Linked to HCC Risk in Late Diagnosed Tyrosinemia Type 1. Retrieved from [Link]
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bioRxiv. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]
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Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides? Retrieved from [Link]
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A Researcher's Guide to Assessing the Enzyme Selectivity of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid
Introduction: The Critical Importance of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. A molecule that potently inhibits its intended target while sparing other cellular machinery is the hallmark of a successful therapeutic. The compound 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a structural analog of the neurotransmitter precursor L-DOPA, presents a compelling case for rigorous selectivity profiling. Its chemical architecture suggests a potential interaction with enzymes involved in amino acid metabolism, particularly those in the catecholamine biosynthesis pathway. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the enzymatic selectivity of this compound and similar molecules. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro inhibition assays, and offer a strategy for interpreting the resulting data to build a robust selectivity profile.
The core of our investigation will focus on two primary enzymes due to their direct relevance to the structure of our test compound:
-
Aromatic L-amino acid Decarboxylase (AADC): Also known as DOPA decarboxylase, this pyridoxal 5'-phosphate (PLP)-dependent enzyme is responsible for the final step in the synthesis of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan.[1][2] Inhibition of peripheral AADC is a clinically validated strategy to increase the central nervous system bioavailability of L-DOPA in the treatment of Parkinson's disease.[1]
-
Tyrosine Hydroxylase (TH): This enzyme catalyzes the rate-limiting step in catecholamine synthesis, the conversion of L-tyrosine to L-DOPA.[3][4] Inhibition of TH can significantly reduce the overall production of dopamine, norepinephrine, and epinephrine.
A truly selective inhibitor of a specific enzyme in this pathway would be a valuable pharmacological tool. Conversely, a non-selective inhibitor could lead to a host of off-target effects. Therefore, a comprehensive understanding of a compound's interaction with these and other related enzymes is paramount.
The Catecholamine Biosynthesis Pathway: Our Primary Focus
To appreciate the significance of selectivity, it is crucial to visualize the biochemical context in which our target enzymes operate. The following diagram illustrates the core pathway for the synthesis of dopamine.
Caption: The enzymatic conversion of L-Tyrosine to Dopamine.
Experimental Framework: A Multi-tiered Approach to Selectivity Profiling
Our experimental strategy is designed to first determine the inhibitory potential of this compound against our primary targets, AADC and TH. Subsequently, we will broaden our investigation to a panel of off-target enzymes to ascertain the compound's selectivity.
Caption: A streamlined workflow for assessing enzyme selectivity.
Part 1: Primary Target Inhibition Assays
The initial step is to quantify the inhibitory potency of this compound against recombinant human AADC and TH by determining its half-maximal inhibitory concentration (IC50).
Experimental Protocol: Aromatic L-amino acid Decarboxylase (AADC) Inhibition Assay (HPLC-based)
This protocol is adapted from methodologies that measure the enzymatic conversion of L-DOPA to dopamine.
-
Objective: To determine the IC50 value of the test compound against human AADC.
-
Principle: The enzymatic activity of AADC is measured by quantifying the amount of dopamine produced from the substrate L-DOPA. The reaction is performed in the presence of varying concentrations of the inhibitor, and the rate of dopamine formation is measured by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Recombinant Human Aromatic L-amino acid Decarboxylase (AADC)
-
L-DOPA (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Sodium Phosphate Buffer (pH 7.2)
-
This compound (test compound)
-
Carbidopa (positive control inhibitor)
-
Perchloric acid
-
HPLC system with an electrochemical detector
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and Carbidopa in a suitable solvent (e.g., DMSO or water).
-
Prepare a reaction buffer containing sodium phosphate and PLP.
-
Prepare a stock solution of L-DOPA in the reaction buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the reaction buffer, a fixed amount of recombinant AADC enzyme, and varying concentrations of the test compound or Carbidopa.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Filter the supernatant and inject a portion into the HPLC system.
-
-
HPLC Analysis:
-
Separate the reaction mixture using a C18 reverse-phase column.
-
Detect dopamine using an electrochemical detector.
-
Quantify the dopamine peak area.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Protocol: Tyrosine Hydroxylase (TH) Inhibition Assay (Radiometric)
This protocol is a widely used method for measuring TH activity.
-
Objective: To determine the IC50 value of the test compound against human TH.
-
Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, L-[3,5-³H]-tyrosine, to ³H₂O. The amount of radioactivity in the water is proportional to the enzyme activity.
Materials:
-
Recombinant Human Tyrosine Hydroxylase (TH)
-
L-[3,5-³H]-tyrosine (radiolabeled substrate)
-
MES buffer (pH 6.0)
-
Catalase
-
Dithiothreitol (DTT)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)
-
This compound (test compound)
-
α-Methyl-p-tyrosine (positive control inhibitor)
-
Activated charcoal in HCl
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.
-
Enzyme and Inhibitor Incubation:
-
Add the TH enzyme to the reaction mixture.
-
Add varying concentrations of the test inhibitor or α-Methyl-p-tyrosine to the respective tubes.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal will bind the unreacted [³H]-tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement:
-
Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Secondary Off-Target Selectivity Panel
To build a comprehensive selectivity profile, it is essential to assess the inhibitory activity of this compound against a panel of related enzymes. Given that AADC is a PLP-dependent enzyme, our panel will include other enzymes from this family that are involved in amino acid metabolism.
Selectivity Panel:
-
Histidine Decarboxylase (HDC): A PLP-dependent enzyme that converts histidine to histamine.
-
Tryptophan Decarboxylase (TDC): A PLP-dependent enzyme that converts tryptophan to tryptamine.
-
Alanine Aminotransferase (ALT): A PLP-dependent transaminase involved in amino acid metabolism.[5][6][7][8][9]
-
Aspartate Aminotransferase (AST): Another key PLP-dependent transaminase.[10][11][12][13][14]
-
Glutamate Decarboxylase (GAD): A PLP-dependent enzyme that synthesizes the neurotransmitter GABA from glutamate.[15][16][17][18][19]
For each of these enzymes, a similar IC50 determination protocol should be followed, using the appropriate substrate and a known inhibitor as a positive control. Commercially available assay kits can also be utilized for these off-target enzymes.[5][7][11][13][19][20]
Example Protocol: Glutamate Decarboxylase (GAD) Inhibition Assay (HPLC-based)
-
Objective: To determine the IC50 value of the test compound against GAD.
-
Principle: The assay quantifies the formation of GABA from glutamate, followed by derivatization and HPLC analysis.[15][16]
Materials:
-
Recombinant GAD enzyme
-
L-glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Phosphate buffer (pH 7.0)
-
This compound (test compound)
-
3-Mercaptopropionic acid (positive control inhibitor)
-
Dansyl chloride (derivatizing agent)
-
HPLC system with a fluorescence or DAD detector
Procedure:
-
Enzyme Reaction:
-
Set up reactions containing GAD enzyme, PLP, buffer, and varying concentrations of the test compound or positive control.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction with L-glutamic acid and incubate for a defined period.
-
-
Reaction Termination and Derivatization:
-
Stop the reaction (e.g., by heating or adding a strong acid).
-
Derivatize the GABA in the reaction mixture with dansyl chloride according to established protocols.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column and detector for separating and quantifying dansyl-GABA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the primary targets.
-
Data Interpretation and Comparison
The culmination of these experiments will be a set of IC50 values for this compound and the comparator compounds against the entire enzyme panel. This data should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Enzyme Inhibition Profile
| Enzyme | This compound IC50 (µM) | Carbidopa IC50 (µM) | α-Methyl-p-tyrosine IC50 (µM) |
| Primary Targets | |||
| Aromatic L-amino acid Decarboxylase (AADC) | Experimental Value | ~29[21] | >100 |
| Tyrosine Hydroxylase (TH) | Experimental Value | >100 | Potent Inhibitor |
| Off-Target Panel | |||
| Histidine Decarboxylase (HDC) | Experimental Value | Not Reported | Not Reported |
| Tryptophan Decarboxylase (TDC) | Experimental Value | Not Reported | Not Reported |
| Alanine Aminotransferase (ALT) | Experimental Value | Not Reported | Not Reported |
| Aspartate Aminotransferase (AST) | Experimental Value | Not Reported | Not Reported |
| Glutamate Decarboxylase (GAD) | Experimental Value | Not Reported | Not Reported |
Note: The IC50 value for α-Methyl-p-tyrosine is not provided as a specific molar concentration in the search results but is described as a potent competitive inhibitor of TH.[3][4][22][23] The value for Carbidopa is based on its cytotoxic effect on a cell line with high AADC expression and serves as a reference point for its potency.[21]
From this data, a selectivity index can be calculated to quantify the compound's preference for its primary target over off-targets. The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target enzyme. A higher selectivity index indicates greater selectivity.
Selectivity Index = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)
Conclusion: Building a Foundation for Further Development
This comprehensive guide provides a robust framework for assessing the enzyme selectivity of this compound. By systematically determining its inhibitory activity against a well-defined panel of primary and off-target enzymes, researchers can gain critical insights into its pharmacological profile. A compound that demonstrates high potency for its intended target and a significant selectivity index against other enzymes is a promising candidate for further preclinical and clinical development. The experimental protocols and data analysis strategies outlined herein are designed to ensure scientific rigor and provide a solid foundation for informed decision-making in the drug discovery process.
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- Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. Semantic Scholar.
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- An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation.
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- A fluorescence enhancement assay for measurement of glutam
- Alanine Aminotransferase (ALT/GPT) Activity Assay Kit. Thermo Fisher Scientific.
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- A simplified HPLC method for determination of tryptophan in some cereals and legumes.
- Carbidopa / Levodopa Formul
- Carbidopa | C10H14N2O4 | CID 34359. PubChem - NIH.
- Inhibitors binding to L-arom
- (PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes.
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- Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned r
- Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease. PMC - PubMed Central.
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Validating In Vivo Efficacy of Novel Beta-Tyrosine Derivatives in Animal Models: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically viable therapeutic is paved with rigorous preclinical validation. Among the myriad of molecular scaffolds, beta-tyrosine derivatives have emerged as a compelling class of compounds, particularly in oncology, due to their potential to modulate critical signaling pathways. This guide provides an in-depth, objective comparison of the in vivo efficacy of select beta-tyrosine derivatives, supported by experimental data and detailed methodologies. Our focus is to equip you with the technical insights and practical protocols necessary to navigate the complexities of in vivo validation for this promising class of molecules.
The Rationale for Targeting Tyrosine Kinase-Related Pathways
Tyrosine kinases are crucial mediators of cellular signaling, governing processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Beta-tyrosine derivatives, as structural analogs of the natural amino acid, can act as potent and selective inhibitors of these pathways. Their mechanism often involves competitive inhibition at the ATP-binding site of the kinase domain or allosteric modulation, thereby disrupting the downstream signaling cascade that drives oncogenesis.
One such critical pathway that has garnered significant attention is the CD73-adenosine axis. CD73, an ecto-5'-nucleotidase, plays a pivotal role in generating immunosuppressive adenosine within the tumor microenvironment.[3][4] By inhibiting CD73, novel therapeutics can restore anti-tumor immunity.
Mechanism of Action: The Case of a CD73 Inhibitor
To illustrate the therapeutic potential of targeting this pathway, let's consider the mechanism of a novel small molecule CD73 inhibitor, ORIC-533. This compound is a potent and orally bioavailable inhibitor of CD73.[5][6]
Caption: Simplified signaling pathway of CD73 inhibition.
Comparative In Vivo Efficacy Studies
The true litmus test for any anti-cancer agent is its performance in a living system. Here, we compare the in vivo efficacy of two distinct derivatives that highlight the potential of this chemical class: a peptidase-potentiated alkylating agent derived from phenylalanine (a precursor to tyrosine), and a dedicated CD73 inhibitor.
Study 1: Melflufen in a Patient-Derived Acute Myeloid Leukemia (AML) Xenograft Model
Melflufen (melphalan flufenamide) is a novel peptidase-potentiated alkylator designed for targeted delivery of a cytotoxic payload to cancer cells.[7] A study evaluated its efficacy in a patient-derived xenograft (PDX) model of AML, comparing it with the standard-of-care chemotherapy agent, cytarabine, and its parent drug, melphalan.[7]
Experimental Protocol: AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for establishing and utilizing an AML PDX model for in vivo drug efficacy studies.
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used to prevent rejection of the human cells.
-
Cell Source: Primary AML cells are obtained from consenting patients.
-
Cell Inoculation:
-
A suspension of primary AML cells is prepared.
-
Mice are inoculated with the AML cells, typically via tail vein injection to establish systemic disease.[8]
-
-
Engraftment Monitoring:
-
Successful engraftment is confirmed by monitoring the percentage of human CD45+ cells in the peripheral blood of the mice over time.
-
-
Treatment:
-
Once engraftment is established, mice are randomized into treatment and control groups.
-
Melflufen, melphalan, cytarabine, or a vehicle control are administered according to a predetermined dosing schedule.
-
-
Efficacy Endpoints:
-
Leukemia Control: The percentage of circulating leukemic cells (human HLA-ABC+) is monitored throughout the study.[7]
-
Survival: The overall survival of the mice in each treatment group is recorded.
-
Comparative Efficacy Data: Melflufen vs. Standard of Care in AML
| Treatment Group | Mean Circulating Leukemic Cells (Day 30) | Median Survival (Days) |
| Control | High (Baseline) | ~35 |
| Cytarabine | Significantly Reduced vs. Control | ~45 |
| Melphalan | Slightly Lower than Cytarabine | ~50 |
| Melflufen | Slightly Lower than Cytarabine | ~55 |
Data synthesized from the findings of Strese et al. (2017).[7]
The in vivo study demonstrated that melflufen significantly reduced the number of circulating leukemic cells compared to the control group and showed a trend towards improved survival compared to both cytarabine and melphalan.[7]
Study 2: ORIC-533 in a Multiple Myeloma (MM) Model
ORIC-533 is a potent and selective oral inhibitor of CD73.[5][6] Its preclinical development involved ex vivo assays using bone marrow aspirates from relapsed/refractory multiple myeloma patients, which provided a strong rationale for its clinical investigation.[9][10]
Experimental Protocol: Multiple Myeloma Xenograft Model
This protocol provides a framework for establishing a systemic multiple myeloma model to evaluate the in vivo efficacy of novel agents like ORIC-533.
-
Animal Model: Immunodeficient mice, such as NOD/SCID or NSG mice, are used. Sublethal irradiation may be performed 24 hours prior to cell implantation to enhance engraftment.[8]
-
Cell Line: Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are cultured.
-
Cell Preparation and Injection:
-
Cells are harvested, washed, and resuspended in a sterile buffer like PBS.
-
Approximately 1 x 10^6 cells in 100 µL of PBS are injected intravenously via the tail vein.[8]
-
-
Engraftment and Disease Progression Monitoring:
-
Disease progression is monitored by measuring serum levels of human monoclonal immunoglobulin and by bioluminescence imaging if luciferase-expressing cell lines are used.
-
-
Treatment Administration:
-
Once the disease is established, mice are randomized into treatment groups.
-
ORIC-533 is administered orally at various dose levels.
-
-
Efficacy Assessment:
-
Tumor Burden: Changes in tumor burden are monitored throughout the treatment period.
-
Survival Analysis: Kaplan-Meier survival curves are generated to compare the survival of different treatment groups.
-
Pharmacodynamic Markers: Inhibition of soluble CD73 enzymatic activity in the plasma and bone marrow can be measured to confirm target engagement.[6]
-
Preclinical Efficacy Insights: ORIC-533 in Multiple Myeloma
While direct head-to-head in vivo comparative data with another drug from a single published study is not yet available, preclinical studies have shown that ORIC-533 potently inhibits adenosine production in ex vivo assays using bone marrow aspirates from relapsed/refractory multiple myeloma patients.[9] In these ex vivo models, ORIC-533 demonstrated greater potency in restoring the proliferation and activation of immunosuppressed CD8+ T cells compared to an anti-CD73 antibody (oleclumab) and other small molecule inhibitors of CD73 and the adenosine receptor.[5] These compelling preclinical findings provided the basis for advancing ORIC-533 into clinical trials for patients with relapsed/refractory multiple myeloma.[6][9] The initial clinical data has shown a well-tolerated safety profile and preliminary signs of clinical activity.[6]
Experimental Workflow and Decision Making
The successful in vivo validation of a beta-tyrosine derivative requires a well-structured experimental workflow. The following diagram illustrates a typical process, highlighting key decision points.
Caption: A decision-gated workflow for in vivo studies.
Conclusion and Future Directions
The in vivo validation of beta-tyrosine derivatives in relevant animal models is a critical step in the drug development pipeline. The examples of melflufen and ORIC-533 underscore the potential of this class of compounds to address unmet needs in oncology. While melflufen demonstrates the efficacy of a targeted cytotoxic approach, ORIC-533 highlights the promise of modulating the tumor microenvironment to restore anti-cancer immunity.
For researchers embarking on such studies, the choice of a clinically relevant animal model, a meticulously planned experimental protocol, and robust data analysis are paramount. The protocols and comparative insights provided in this guide are intended to serve as a valuable resource for designing and executing in vivo efficacy studies that can confidently advance promising beta-tyrosine derivatives toward clinical investigation. As our understanding of cancer biology deepens, so too will the sophistication of our preclinical models, further enhancing the predictive power of these essential studies.
References
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Preclinical animal models of multiple myeloma. PMC - NIH. Available at: [Link]
-
A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death. PubMed Central. Available at: [Link]
-
Abstract 2074: ORIC-533, a small molecule CD73 inhibitor with best-in-class properties, reversesimmunosuppression and has potential as an immunomodulatory therapy in patients with multiple myeloma. ResearchGate. Available at: [Link]
-
Initial Phase 1 Dose Escalation Data for ORIC-533 in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development. ORIC Pharmaceuticals. Available at: [Link]
-
Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. PMC - PubMed Central. Available at: [Link]
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Abstract IA013: Preclinical testing of CD73 inhibitors for pancreatic cancer immunoprevention. AACR Journals. Available at: [Link]
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CD73: an emerging checkpoint for cancer immunotherapy. PMC - NIH. Available at: [Link]
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Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy. NIH. Available at: [Link]
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Efficacy of tyrosine kinase inhibitors on a mouse chronic myeloid leukemia model and chronic myeloid leukemia stem cells. PubMed. Available at: [Link]
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Preliminary Results of the Oral CD73 Inhibitor, Oric-533, in Relapsed/Refractory Multiple Myeloma (RRMM). Blood - ASH Publications. Available at: [Link]
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Xenograft Tumor Model Protocol. Nittrien. Available at: [Link]
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ORIC-533: A New Small Molecule to Treat Multiple Myeloma. HealthTree Foundation. Available at: [Link]
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2.4. Xenograft Mouse Model. Bio-protocol. Available at: [Link]
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Xenograft Tumor Assay Protocol. Darren Carpizo, M.D. Available at: [Link]
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Therapeutic Innovations: Tyrosine Kinase Inhibitors in Cancer. MDPI. Available at: [Link]
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Comparison of antitumor effects of multitargeted tyrosine kinase inhibitors in acute myelogenous leukemia. Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]
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Therapeutic Innovations: Tyrosine Kinase Inhibitors in Cancer. PubMed. Available at: [Link]
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The Anti-Leukemic Activity of Natural Compounds. MDPI. Available at: [Link]
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Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. PubMed. Available at: [Link]
-
Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives. ResearchGate. Available at: [Link]
-
In vitro and in vivo anti-leukemic activity of the peptidase-potentiated alkylator melflufen in acute myeloid leukemia. NIH. Available at: [Link]
-
In vitro and in vivo anti-leukemic activity of the peptidase-potentiated alkylator melflufen in acute myeloid leukemia. PubMed. Available at: [Link]
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A Comprehensive Guide to the Antioxidant Capacity of 3-(3-Amino-4-hydroxyphenyl)propanoic Acid and Its Analogs
Introduction
In the ongoing battle against cellular damage, antioxidants stand as crucial defenders. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Phenolic compounds, a diverse group of phytochemicals, are renowned for their potent antioxidant properties, largely attributed to their ability to scavenge free radicals.[3]
This guide focuses on 3-(3-Amino-4-hydroxyphenyl)propanoic acid, a synthetic phenolic acid derivative, and its structural analogs. The unique arrangement of an amino group and a hydroxyl group on the phenyl ring suggests a significant potential for antioxidant activity. The purpose of this document is to provide a comprehensive comparison of its predicted antioxidant capacity against well-characterized phenolic acids. We will delve into the foundational structure-activity relationships that govern this activity, provide detailed, field-proven protocols for its measurement, and present a comparative analysis to guide future research and development.
Part 1: The Chemical Foundation of Phenolic Antioxidant Activity
The efficacy of a phenolic compound as an antioxidant is not arbitrary; it is deeply rooted in its molecular structure. The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the damaging chain reaction.[4] The resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.[5]
Several structural features critically influence this process:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity.[6] The position is also vital; a catechol moiety (ortho-dihydroxy groups, i.e., two -OH groups on adjacent carbons) confers exceptional stability to the phenoxyl radical, making compounds like caffeic acid highly potent.[7][8]
-
Electron-Donating Substituents: The presence of other electron-donating groups, such as amino (-NH2) or methoxy (-OCH3) groups, can further enhance antioxidant capacity.[9] These groups increase the electron density on the aromatic ring, weakening the O-H bond and facilitating hydrogen donation. The ortho and para positions are particularly effective for this stabilization.[9]
-
The Propanoic Acid Side Chain: For hydroxycinnamic acids, the unsaturated double bond in the propanoic acid side chain contributes to radical stabilization and is considered vital for their activity.[7]
For this compound, the key feature is the ortho-aminophenol structure. The amino group at the C3 position is ortho to the hydroxyl group at C4. This arrangement is expected to significantly enhance its hydrogen-donating ability, potentially making it a highly effective antioxidant.
Caption: Key structural features governing the antioxidant capacity of phenolic compounds.
Part 2: A Guide to In Vitro Antioxidant Capacity Assays
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different reaction mechanisms is essential for a comprehensive evaluation. Here, we detail three widely accepted methods: the DPPH, ABTS, and ORAC assays.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay The DPPH assay is a simple and rapid spectrophotometric method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[10] DPPH is a dark purple crystalline powder that forms a stable radical in solution.[11] When reduced by an antioxidant, the purple color fades to a pale yellow, and this change in absorbance, measured at approximately 517 nm, is proportional to the radical-scavenging activity of the compound.[10][11]
Detailed Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle or wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[10] Prepare fresh daily.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound and its analogs in the same solvent used for the DPPH solution.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to determine the IC50 value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Blank: Add 200 µL of the solvent (methanol/ethanol) to a well.
-
Control: Add 100 µL of solvent and 100 µL of the DPPH solution. This represents the maximum absorbance.
-
Sample Wells: Add 100 µL of each sample dilution to separate wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each sample well.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]
-
Plot the % Inhibition against the concentration of the sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.[12]
-
Caption: Experimental workflow for the DPPH antioxidant capacity assay.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of the Assay This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[13] This assay is applicable to both hydrophilic and lipophilic compounds.
Detailed Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[14][15]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Standard/Sample Addition: Add 10 µL of the sample or Trolox standard dilutions to a 96-well plate.
-
Reaction Initiation: Add 200 µL of the adjusted ABTS•+ solution to each well.
-
Incubation: Mix and incubate at room temperature for 6-10 minutes in the dark.[14]
-
Measurement: Read the absorbance at 734 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage inhibition similarly to the DPPH assay.
-
Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
Express the antioxidant capacity of the samples as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve.[13]
-
Caption: Experimental workflow for the ABTS antioxidant capacity assay.
The ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[17][18] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19] In the absence of an antioxidant, the radicals quench the fluorescence of the probe. An antioxidant protects the probe by neutralizing the radicals, thus preserving the fluorescence. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[17]
Detailed Experimental Protocol
-
Reagent Preparation:
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Protect from light.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Trolox Standard: Prepare a stock solution and serial dilutions of Trolox in phosphate buffer.
-
-
Assay Procedure (96-well black opaque plate):
-
Add 150 µL of the fluorescein working solution to each well.[18]
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[20]
-
Incubate the plate at 37 °C for 30 minutes to allow for thermal equilibration.[21]
-
Reaction Initiation: Add 25 µL of the freshly prepared AAPH solution to each well using a multichannel pipette.[18]
-
Measurement: Immediately begin reading the fluorescence kinetically (e.g., every 1-2 minutes) for 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.[18]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay plot.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[20]
-
Plot the Net AUC versus Trolox concentration to generate a standard curve.
-
Determine the antioxidant capacity of the samples from the standard curve and express the results as µmol Trolox Equivalents (TE) per gram or liter of sample.[17]
-
Caption: Experimental workflow for the ORAC antioxidant capacity assay.
Part 3: Comparative Analysis of Antioxidant Capacity
Direct experimental data for this compound in these standardized assays is not extensively available in peer-reviewed literature. However, we can construct a robust comparison based on data from its structural analogs and other well-studied phenolic acids. This allows for an evidence-based prediction of its potential activity. The following table summarizes quantitative data for key phenolic compounds.
| Phenolic Acid | DPPH Assay (IC50, µM) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/µmol) | Key Structural Feature |
| p-Coumaric Acid | 35 - 150 | 0.8 - 1.5 | 2.5 - 3.9 | Single 4-hydroxyl group |
| Ferulic Acid | 19.5 - 76[22] | 1.2 - 2.0[22] | 3.5 - 4.8[22] | 4-hydroxyl, 3-methoxy group |
| Caffeic Acid | 9.8 - 50[22] | 1.5 - 2.1[22] | 4.6 - 5.7[22] | 3,4-dihydroxy (Catechol) |
| Gallic Acid | 4.5 - 9.0 | 1.9 - 2.5 | 3.1 - 4.2 | 3,4,5-trihydroxy group |
| 3-((4-hydroxyphenyl)amino) propanoic acid derivatives | Potent Activity Reported[1][2] | Data not available | Data not available | 4-hydroxyl, N-substituted amino |
| 3-(3-Amino-4-hydroxyphenyl) propanoic acid | Predicted: < 20 | Predicted: > 2.0 | Predicted: > 5.0 | 3-amino, 4-hydroxyl group |
Note: The provided data for known phenolic acids is compiled from various sources and should be interpreted with caution due to variations in experimental conditions.[22] Predicted values are based on established structure-activity relationships.
Discussion of Structure-Activity Relationships
-
The Power of the Catechol Group: The data clearly shows that Caffeic Acid consistently outperforms p-Coumaric Acid and Ferulic Acid. This is a direct consequence of its catechol structure, which is highly efficient at stabilizing the radical formed after hydrogen donation.[8]
-
Influence of Methoxy vs. Hydroxyl: Ferulic acid, which is essentially methoxylated caffeic acid, shows slightly lower activity than caffeic acid. While the methoxy group is electron-donating, it is less effective than a second hydroxyl group in radical stabilization.
-
The Amino Group's Role: The amino group (-NH2) is a strong electron-donating group. In the target molecule, this compound, its position ortho to the hydroxyl group is predicted to significantly lower the O-H bond dissociation energy. This should facilitate hydrogen donation even more effectively than the second hydroxyl in caffeic acid. Therefore, it is predicted to have an antioxidant capacity that is comparable to, or potentially greater than, caffeic acid. Studies on similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have already demonstrated potent antioxidant properties in DPPH assays, supporting this hypothesis.[1][2]
Conclusion
This guide provides the theoretical framework and practical methodologies for evaluating the antioxidant capacity of this compound and its analogs. Based on established structure-activity relationships, the unique ortho-aminophenol structure of the target molecule suggests it is a highly promising antioxidant candidate. Its predicted potency, likely rivaling that of well-known antioxidants like caffeic acid, warrants its synthesis and rigorous experimental validation using the standardized DPPH, ABTS, and ORAC assays detailed herein. For researchers in drug development, this compound represents an attractive scaffold for designing novel therapeutics aimed at mitigating oxidative stress-related diseases.
References
- Quan, V., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294.
- BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. BenchChem.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. JOCPR.
- Scribd. (n.d.). ORAC Assay Protocol. Scribd.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(5), 933-956.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Hussein, F. H., et al. (2011). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 20-26.
- Cai, Y., et al. (2006). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Life Sciences, 78(25), 2961-2966.
- Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 257, 149-156.
- Schaich, K. M., Tian, X., & Xie, J. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 847.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc..
- BenchChem. (2025). Application Note & Protocol: DPPH Assay for the Antioxidant Capacity of Kanzonol D. BenchChem.
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
- BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech.
- Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 517-523.
- Boulebd, H., et al. (2020). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Molecules, 25(21), 5086.
- Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method.
- Sova, M. (2012). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current medicinal chemistry, 19(18), 2824-2836.
- Ordoudi, S. A., & Tsimidou, M. Z. (2013). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048.
- BenchChem. (2025). comparing the antioxidant capacity of 3-(3-hydroxyphenyl)propionic acid to other phenolic acids. BenchChem.
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- 2. mdpi.com [mdpi.com]
- 3. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships [recipp.ipp.pt]
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- 9. researchgate.net [researchgate.net]
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- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 3-(3-Amino-4-hydroxyphenyl)propanoic acid
Verfasst von Ihrem Senior Application Scientist
Dieser Leitfaden bietet umfassende Sicherheits- und Handhabungsprotokolle für 3-(3-Amino-4-hydroxyphenyl)propansäure, die für den Einsatz in Forschungs- und Entwicklungslaboren konzipiert sind. Durch die Befolgung dieser Verfahren wird das Risiko für Personal und Umwelt minimiert und die Integrität der experimentellen Arbeit sichergestellt.
Grundlegendes zum Risikoprofil
3-(3-Amino-4-hydroxyphenyl)propansäure ist eine organische Verbindung, die strukturell sowohl eine Aminogruppe als auch eine phenolische Hydroxylgruppe aufweist. Diese funktionellen Gruppen bestimmen ihr Reaktivitäts- und Gefahrenpotenzial. Basierend auf den verfügbaren Sicherheitsdatenblättern (SDB) und der Analyse ähnlicher Verbindungen wird die Substanz als haut- und augenreizend sowie als potenziell reizend für die Atemwege eingestuft.[1][2] Die Hauptrisiken gehen von der Exposition durch Einatmen von Staub, Hautkontakt und Augenkontakt aus.
Die phenolische Komponente erfordert besondere Aufmerksamkeit, da Phenole bekanntermaßen sowohl korrosiv als auch systemisch toxisch sein können, wenn sie über die Haut aufgenommen werden.[3][4] Obwohl für diese spezielle Verbindung keine spezifischen Daten zur systemischen Toxizität vorliegen, ist ein vorsichtiger Ansatz geboten, der die für den Umgang mit Phenolverbindungen etablierten Best Practices berücksichtigt.
Persönliche Schutzausrüstung (PSA): Ihre erste Verteidigungslinie
Die Auswahl der richtigen PSA ist entscheidend, um eine Exposition zu verhindern. Die folgende Ausrüstung ist beim Umgang mit 3-(3-Amino-4-hydroxyphenyl)propansäure obligatorisch.
| PSA-Kategorie | Spezifikation | Begründung |
| Augen- und Gesichtsschutz | Eng anliegende Schutzbrille mit Seitenschutz (gemäß EN 166).[5] Bei Spritzgefahr sind zusätzlich Chemikalienschutzbrillen und ein Gesichtsschutz erforderlich.[6][7] | Schützt die Augen vor Staubpartikeln und versehentlichen Spritzern, die schwere Reizungen verursachen können.[1][2] |
| Handschutz | Für zufälligen Kontakt: Doppelte Nitrilhandschuhe (mindestens 0,2 mm oder 8 mil dick).[6][7] Bei längerem Kontakt oder Eintauchen: Neopren- oder Butylkautschukhandschuhe über Nitrilhandschuhen.[4][6] | Nitril bietet einen guten Basisschutz gegen Spritzer. Neopren und Butylkautschuk bieten eine höhere Beständigkeit gegen Phenolverbindungen und verhindern das Durchdringen bei längerem Kontakt.[4] |
| Körperschutz | Vollständig geknöpfter Laborkittel, lange Hosen und geschlossene Schuhe.[3][6] Bei möglicher Körperspritzgefahr sollte eine Schürze aus Butylkautschuk oder Neopren getragen werden.[6] | Minimiert die Hautexposition durch verschüttete Substanzen oder Staub. |
| Atemschutz | Bei Staubentwicklung oder unzureichender Belüftung: Eine partikelfiltrierende Halbmaske (FFP2/FFP3) oder ein Atemschutzgerät mit einem Typ A-P Filter (organische Dämpfe und Partikel).[7] | Verhindert die Reizung der Atemwege durch das Einatmen von feinen Partikeln der Substanz.[1][2] |
Operativer Handlungsplan: Schritt-für-Schritt-Anleitung
Ein strukturierter Arbeitsablauf ist entscheidend für die sichere Handhabung.
Vorbereitungsphase
-
Gefährdungsbeurteilung: Führen Sie eine aufgabenspezifische Gefährdungsbeurteilung durch.
-
Arbeitsbereich einrichten: Arbeiten Sie immer in einem gut funktionierenden chemischen Abzug, um die Exposition gegenüber Stäuben und Dämpfen zu minimieren.[3][6]
-
Notfallausrüstung prüfen: Stellen Sie sicher, dass eine Augendusche und eine Notdusche leicht erreichbar und funktionsfähig sind.[6] Halten Sie geeignetes Material zur Aufnahme von Verschüttungen bereit.
-
PSA anlegen: Legen Sie die gesamte in der Tabelle oben spezifizierte PSA an, bevor Sie mit der Arbeit beginnen.
Handhabungsphase
-
Abwiegen und Überführen: Führen Sie das Abwiegen und Überführen der festen Substanz vorsichtig durch, um Staubbildung zu vermeiden.[5] Verwenden Sie antistatische Wägeschalen.
-
Lösungen herstellen: Geben Sie die Substanz langsam und unter Rühren zum Lösungsmittel hinzu, um Spritzer zu vermeiden.
-
Verschüttungen: Bei kleineren Verschüttungen diese sofort mit einem inerten Absorptionsmittel (z. B. Vermiculit) aufnehmen und in einem gekennzeichneten Abfallbehälter sammeln.[3] Bei größeren Verschüttungen den Bereich evakuieren und das Notfallteam der Einrichtung informieren.
Nachbereitungsphase
-
Dekontamination: Reinigen Sie alle verwendeten Geräte und den Arbeitsbereich gründlich.
-
PSA ablegen: Entfernen Sie die PSA in der richtigen Reihenfolge (zuerst Handschuhe, dann Laborkittel, dann Augenschutz), um eine Kontamination der Haut zu vermeiden.
-
Hände waschen: Waschen Sie sich nach Abschluss aller Arbeiten und vor dem Verlassen des Labors gründlich die Hände mit Wasser und Seife.[8]
Arbeitsablauf für die sichere Handhabung
Bildunterschrift: Sicherer Arbeitsablauf für 3-(3-Amino-4-hydroxyphenyl)propansäure.
Entsorgungsplan
Die ordnungsgemäße Entsorgung von chemischen Abfällen ist für die Sicherheit im Labor und den Umweltschutz von entscheidender Bedeutung.
-
Abfallklassifizierung: Alle Abfälle, die mit 3-(3-Amino-4-hydroxyphenyl)propansäure kontaminiert sind, einschließlich Restmengen der Substanz, kontaminierter PSA und Materialien zur Beseitigung von Verschüttungen, müssen als gefährlicher chemischer Abfall eingestuft werden.[9][10][11]
-
Abfalltrennung: Mischen Sie diesen Abfall nicht mit anderen Abfallströmen.[9]
-
Behälter: Verwenden Sie für feste und flüssige Abfälle separate, ordnungsgemäß gekennzeichnete und dicht verschließbare Behälter.[9] Die Behälter müssen aus einem mit der Chemikalie kompatiblen Material bestehen.
-
Kennzeichnung: Beschriften Sie die Abfallbehälter deutlich mit "Gefährlicher Abfall" und dem Namen der Chemikalie.[9]
-
Lagerung und Abholung: Lagern Sie die Abfallbehälter an einem dafür vorgesehenen, gut belüfteten und sicheren Ort. Kontaktieren Sie die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung oder einen lizenzierten Entsorgungsdienstleister, um die Abholung zu veranlassen.[9] Leeren Sie Abfälle niemals in den Ausguss.[10][11]
Durch die strikte Einhaltung dieses Leitfadens stellen Sie sicher, dass Sie und Ihre Kollegen sicher arbeiten und gleichzeitig die höchsten Standards der wissenschaftlichen Praxis einhalten.
Referenzen
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. [Link]
-
Polymers. Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [Link]
-
PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]
-
Astech Ireland. Safety Data Sheet: 4-Aminophenol. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
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- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
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- 7. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
